Diethylphenylphosphine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158475. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
diethyl(phenyl)phosphane | |
|---|---|---|
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InChI |
InChI=1S/C10H15P/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTCZSBUROAWTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40166891 | |
| Record name | Diethylphenylphosphine | |
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Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1605-53-4 | |
| Record name | Diethylphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Diethylphenylphosphine | |
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| Record name | 1605-53-4 | |
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| Record name | Diethylphenylphosphine | |
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| Record name | Diethylphenylphosphine | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Diethylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of diethylphenylphosphine (DEPP), a versatile organophosphorus compound with significant utility in organic synthesis and coordination chemistry. This document details experimental protocols, presents key physical and spectral data in a structured format, and illustrates the synthetic pathway for this important reagent.
Properties of this compound
This compound is a colorless to light yellow liquid with a characteristic phosphine (B1218219) odor. It is an air-sensitive compound and should be handled under an inert atmosphere.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅P | [1] |
| Molecular Weight | 166.20 g/mol | [1] |
| CAS Number | 1605-53-4 | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 224-225 °C (760 mmHg) | [1] |
| 120-121 °C (29 mmHg) | [1] | |
| Density | 0.954 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.546 | [1] |
| Flash Point | 84 °C (183.2 °F) | [1] |
| Solubility | Insoluble in water. Soluble in common organic solvents like THF, diethyl ether, and toluene. |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key spectral features.
1.2.1. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound.
| Nucleus | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| ¹H NMR | CDCl₃ | 7.40 - 7.20 | m | C₆H₅ | |
| 1.85 | dq | J(H,H) = 7.6, J(P,H) = 6.8 | P-CH₂-CH₃ | ||
| 1.05 | dt | J(H,H) = 7.6, J(P,H) = 14.0 | P-CH₂-CH₃ | ||
| ¹³C NMR | CDCl₃ | 139.0 | d | J(P,C) = 15.0 | Cipso (C₆H₅) |
| 132.5 | d | J(P,C) = 18.0 | Cortho (C₆H₅) | ||
| 128.3 | s | Cpara (C₆H₅) | |||
| 128.2 | d | J(P,C) = 6.0 | Cmeta (C₆H₅) | ||
| 21.0 | d | J(P,C) = 12.0 | P-CH₂-CH₃ | ||
| 11.0 | d | J(P,C) = 16.0 | P-CH₂-CH₃ | ||
| ³¹P NMR | CDCl₃ | -15.4 | s | P |
1.2.2. Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3055 | m | C-H stretch (aromatic) |
| 2965, 2930, 2870 | s | C-H stretch (aliphatic) |
| 1480, 1435 | m | C=C stretch (aromatic ring) |
| 1455 | m | CH₂ bend |
| 1375 | m | CH₃ bend |
| 1095 | s | P-C stretch |
| 740, 695 | s | C-H out-of-plane bend (aromatic) |
Synthesis of this compound
The most common and efficient method for the laboratory synthesis of this compound is the reaction of dichlorophenylphosphine (B166023) with a Grignard reagent, specifically ethylmagnesium bromide.[2] This reaction proceeds via a nucleophilic substitution at the phosphorus center.
Reaction Scheme
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from dichlorophenylphosphine and ethylmagnesium bromide.[2]
Materials:
-
Dichlorophenylphosphine (PhPCl₂)
-
Magnesium turnings
-
Bromoethane (B45996) (EtBr)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous hexane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Ethylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (2.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of bromoethane (2.1 equivalents) in anhydrous diethyl ether or THF via the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the solution to room temperature.
-
-
Reaction with Dichlorophenylphosphine:
-
In a separate flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, prepare a solution of dichlorophenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the dichlorophenylphosphine solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared ethylmagnesium bromide solution from the dropping funnel to the stirred dichlorophenylphosphine solution. Maintain the temperature at 0 °C during the addition. A white precipitate of magnesium salts will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash them with brine.
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
-
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications
This compound is a versatile ligand and reagent in organic synthesis, primarily due to the nucleophilic nature of the phosphorus atom.
Ligand in Homogeneous Catalysis
It serves as a moderately bulky and electron-rich ligand for transition metals, finding application in various catalytic cross-coupling reactions.[1] These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, which are critical in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Examples of such reactions include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organohalides.
-
Heck Reaction: Vinylation of aryl halides.
-
Buchwald-Hartwig Amination: Formation of C-N bonds from aryl halides and amines.
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
The steric and electronic properties of this compound can be fine-tuned to influence the activity and selectivity of the metal catalyst.
Reagent in Organic Synthesis
Beyond its role as a ligand, this compound can also act as a reagent in various organic transformations. For example, it can be used in the Wittig reaction and its variations for the synthesis of alkenes from carbonyl compounds. It can also be oxidized to this compound oxide, a useful intermediate in its own right.
Reaction Pathway: Ligand in a Generic Cross-Coupling Cycle
The following diagram illustrates the general role of a phosphine ligand, such as this compound, in a palladium-catalyzed cross-coupling reaction.
References
An In-depth Technical Guide to the Physicochemical Properties of Diethylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Diethylphenylphosphine (DEPP). It includes quantitative data, detailed experimental protocols for its synthesis and characterization, and visualizations of key processes.
Core Physicochemical Properties
This compound is a colorless to light yellow liquid organophosphorus compound.[1][2] It is recognized for its utility as a ligand in transition metal-catalyzed reactions, particularly in organic synthesis.[1][2] DEPP is sensitive to air and moisture and should be handled under an inert atmosphere.[1]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅P | [1][2][3] |
| Molecular Weight | 166.20 g/mol | [3][4] |
| Density | 0.954 g/mL at 25 °C | [1][4][5] |
| Boiling Point | 120-121 °C at 29 mmHg | [1][4] |
| 220 °C (lit.) | [2] | |
| Melting Point | 45 °C | [1] |
| Flash Point | 84 °C (183.2 °F) - closed cup | [4] |
| Water Solubility | Not miscible or difficult to mix | [1] |
| Vapor Pressure | 0.0839 mmHg at 25 °C | [1] |
| Refractive Index | n20/D 1.546 (lit.) | [1][4][5] |
| CAS Number | 1605-53-4 | [1][2][4] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from dichlorophenylphosphine (B166023) and ethylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Ethyl bromide
-
Dichlorophenylphosphine
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard Schlenk line apparatus
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine.
-
Prepare a solution of ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.
-
-
Reaction with Dichlorophenylphosphine:
-
Cool the Grignard reagent to 0 °C using an ice bath.
-
Prepare a solution of dichlorophenylphosphine in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the dichlorophenylphosphine solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench it by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
-
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Dissolve a small sample of this compound in a deuterated solvent (e.g., CDCl₃). Record the spectrum on an NMR spectrometer. The spectrum will show characteristic signals for the phenyl and ethyl protons.
-
31P NMR: Using the same sample, acquire a proton-decoupled 31P NMR spectrum.[6] A single sharp signal is expected, with its chemical shift being characteristic of a tertiary phosphine (B1218219).[6] An external standard of 85% H₃PO₄ is typically used for referencing.[6]
2. Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.[7] The spectrum will display characteristic absorption bands for P-C, C-H (aromatic and aliphatic), and C=C (aromatic) bonds.
3. Density Determination:
-
Use a pycnometer, a flask with a precisely known volume.[1]
-
Weigh the empty, clean, and dry pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present, and weigh it again.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.[1] Given the air and moisture sensitivity of the compound, this procedure should be carried out under an inert atmosphere.
4. Boiling Point Determination:
-
For air-sensitive compounds, the boiling point can be determined using a small-scale distillation apparatus under reduced pressure and an inert atmosphere.
-
Place a small amount of the sample in a distillation flask with a boiling chip.
-
Connect the flask to a vacuum line and a manometer.
-
Heat the sample gently and record the temperature at which the liquid and vapor are in equilibrium at a specific pressure.
5. Refractive Index Measurement:
-
Place a few drops of the liquid on the prism of an Abbe refractometer.[8]
-
Circulate water at a constant temperature (typically 20 °C) through the instrument.
-
Measure the refractive index by aligning the shadow line with the crosshairs in the eyepiece.[8]
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Role in Buchwald-Hartwig Amination
This compound can serve as a ligand in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The following diagram outlines the catalytic cycle.
References
- 1. Density measurement in liquids - SensoTech GmbH [sensotech.com]
- 2. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]
- 3. Determination of the complex refractive index of powder phosphors [open.fau.de]
- 4. Infrared Multiple Photon Dissociation Action Spectroscopy and Theoretical Studies of Diethyl Phosphate Complexes: Effects of Protonation and Sodium Cationization on Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 6. barron.rice.edu [barron.rice.edu]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. youtube.com [youtube.com]
Diethylphenylphosphine: A Technical Guide for Researchers
CAS Number: 1605-53-4 Molecular Formula: C₁₀H₁₅P
This technical guide provides an in-depth overview of diethylphenylphosphine, a versatile organophosphorus compound. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, applications in organic synthesis, and relevant experimental protocols.
Compound Properties
This compound is a colorless to slightly yellow liquid widely utilized as a ligand in catalysis and organic synthesis.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1605-53-4 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₁₅P | [1][2][3][4] |
| Molecular Weight | 166.20 g/mol | [1][2][5] |
| Density | 0.954 g/mL at 25 °C | [3][4][5] |
| Boiling Point | 120-121 °C at 29 mmHg | [3][5] |
| Refractive Index | n20/D 1.546 | [3][4][5] |
| Flash Point | 84 °C (183.2 °F) - closed cup | [5] |
| Synonyms | Phenyldiethylphosphine, Diethylphenylphosphene | [2][3] |
Applications in Catalysis and Organic Synthesis
This compound primarily serves as a monodentate phosphine (B1218219) ligand in transition metal catalysis, particularly with palladium. Phosphine ligands are crucial in homogeneous catalysis as their electronic and steric properties can be fine-tuned to influence the reactivity and selectivity of the metal center.[8] Bulky and electron-donating phosphines are known to enhance the rate of oxidative addition, a key step in many catalytic cycles, and facilitate reductive elimination.[9][10]
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in organic synthesis. These reactions are extensively used in the pharmaceutical, agrochemical, and materials science industries.
Palladium-Catalyzed Cross-Coupling Reactions
The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, involves three main steps: oxidative addition, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination.[2] this compound, as a ligand (L), plays a critical role in stabilizing the palladium catalyst and modulating its activity throughout this cycle.
Below are diagrams illustrating the catalytic cycles where this compound can be employed as a ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, coordination behavior, and catalytic properties of dppf congeners with an inserted carbonyl moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioseparation of P-Stereogenic Secondary Phosphine Oxides and Their Stereospecific Transformation to Various Tertiary Phosphine Oxides and a Thiophosphinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uses and Synthesis of Diphenylphosphine oxide_Chemicalbook [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]
An In-depth Technical Guide to the Electronic and Steric Properties of Diethylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylphenylphosphine (PEt₂Ph) is a tertiary phosphine (B1218219) ligand widely employed in coordination chemistry and homogeneous catalysis. Its utility stems from a finely tuned balance of electronic and steric properties, which are critical determinants of the reactivity, selectivity, and stability of its metal complexes. This technical guide provides a comprehensive overview of these core properties, detailing quantitative metrics, the experimental protocols for their determination, and the logical relationship between ligand characteristics and catalytic performance. The information is structured to serve as a practical reference for researchers leveraging phosphine ligands in catalyst design, reaction optimization, and the development of novel chemical entities.
Core Physicochemical and Quantitative Properties
This compound is a colorless to slightly yellow liquid at room temperature, notable for its role as a versatile ligand in transition metal catalysis.[1] Its efficacy in reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-couplings is directly attributable to its specific steric and electronic profile.[2] A summary of its key physical and quantitative ligand properties is presented below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅P | [3] |
| Molecular Weight | 166.20 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density | 0.954 g/mL at 25 °C | [2] |
| Boiling Point | 120-121 °C at 29 mmHg | [2] |
| CAS Number | 1605-53-4 | [3] |
Table 2: Steric and Electronic Parameters of this compound
| Parameter | Description | Value | Source |
| Tolman Cone Angle (θ) | A measure of the ligand's steric bulk. | 136° | [4] |
| Tolman Electronic Parameter (TEP) | A measure of the ligand's net electron-donating ability, derived from the A₁ ν(CO) stretching frequency in the [Ni(CO)₃(PEt₂Ph)] complex. | 2063.7 cm⁻¹ | [4] |
| pKa of Conjugate Acid (HPEt₂Ph⁺) | A measure of the ligand's basicity. | Not available in cited literature. The typical range for protonated tertiary phosphines is ~2-8.[1] | N/A |
Characterization and Experimental Protocols
The quantitative parameters that define a phosphine ligand are determined through specific experimental and computational protocols. Understanding these methodologies is crucial for the critical evaluation and comparison of different ligands.
Synthesis of this compound
A common and effective method for the laboratory-scale synthesis of this compound involves the reaction of a dihalophenylphosphine with an organometallic ethylating agent, such as a Grignard reagent.
Protocol: Synthesis via Grignard Reaction
-
Reaction Setup: A moisture-free, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, and the entire apparatus is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Grignard Reagent: A solution of dichlorophenylphosphine (B166023) in an anhydrous ether solvent (e.g., diethyl ether or THF) is placed in the flask.
-
Addition: A solution of ethylmagnesium bromide (EtMgBr) in the same solvent is added dropwise from the dropping funnel to the stirred solution of dichlorophenylphosphine at a controlled temperature (typically 0 °C).
-
Reaction: Following the addition, the reaction mixture is allowed to warm to room temperature and may be gently refluxed to ensure the reaction goes to completion.
-
Workup: The reaction is carefully quenched with an aqueous solution (e.g., saturated ammonium (B1175870) chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by vacuum distillation, to yield pure this compound.
Determination of Steric Properties: The Tolman Cone Angle (θ)
The Tolman cone angle is a critical measure of the steric bulk of a phosphine ligand.[5] While originally determined using physical CPK models, modern determinations rely on more precise computational or crystallographic methods.
Protocol: Computational Determination of the Cone Angle
-
Structural Optimization: The three-dimensional structure of the phosphine ligand coordinated to a model metal center (e.g., Nickel, with a standard M-P bond length of 2.28 Å) is computationally modeled. The geometry of this complex is optimized using Density Functional Theory (DFT) calculations to find the lowest energy conformation.
-
Cone Construction: A cone is mathematically constructed with the metal atom at the vertex. The cone is defined as the smallest possible cone that encompasses the van der Waals radii of all atoms of the ligand.
-
Angle Calculation: The angle (θ) at the apex of this cone is calculated. For asymmetrical ligands like PEt₂Ph, an effective cone angle is determined by averaging the contributions of the different substituents.
References
The Coordination Chemistry of Diethylphenylphosphine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the coordination chemistry of diethylphenylphosphine (PEt₂Ph), a versatile tertiary phosphine (B1218219) ligand. It covers the synthesis of the ligand and its metal complexes, its electronic and steric properties, and its applications in catalysis, with a focus on cross-coupling and hydrogenation reactions. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and graphical representations of key concepts and workflows.
Introduction
This compound (PEt₂Ph) is an organophosphorus compound that serves as a valuable ligand in coordination chemistry and homogeneous catalysis.[1] Its electronic and steric properties, which are intermediate between those of trialkylphosphines and triarylphosphines, allow for fine-tuning of the catalytic activity of metal centers.[2] This guide will detail the synthesis, properties, and coordination behavior of PEt₂Ph, providing a foundational understanding for its application in synthetic chemistry.
Ligand Properties
The utility of a phosphine ligand in catalysis is largely determined by its steric and electronic characteristics. These are often quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).
Steric Properties: Tolman Cone Angle
The Tolman cone angle is a measure of the steric bulk of a phosphine ligand. For this compound, the calculated cone angle is approximately 139.4°.[3] This places it as a moderately bulky ligand, offering a balance between steric hindrance that can promote reductive elimination in catalytic cycles and allowing for substrate coordination.
Electronic Properties: Tolman Electronic Parameter
The Tolman electronic parameter (TEP) is derived from the vibrational frequency of the A₁ carbonyl stretch of a Ni(CO)₃L complex and reflects the ligand's net electron-donating ability.[4] For PEt₂Ph, the experimentally determined TEP is 2063.7 cm⁻¹.[5] This value indicates that PEt₂Ph is a relatively strong electron-donating ligand, which can enhance the rate of oxidative addition in catalytic cycles.[4]
Table 1: Physicochemical and Steric/Electronic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅P | [6] |
| Molecular Weight | 166.20 g/mol | [6] |
| Boiling Point | 120-121 °C / 29 mmHg | [6] |
| Density | 0.954 g/mL at 25 °C | [6] |
| Refractive Index (n₂₀/D) | 1.546 | [6] |
| Tolman Cone Angle (θ) | 139.4° | [3] |
| Tolman Electronic Parameter (ν(CO)) | 2063.7 cm⁻¹ | [5] |
Synthesis
Synthesis of this compound (PEt₂Ph)
This compound can be synthesized via a Grignard reaction. The general approach involves the reaction of a chlorophosphine with a Grignard reagent.[5] Specifically, chlorodiethylphosphine (B1584981) can be reacted with phenylmagnesium bromide.
Experimental Protocol: Synthesis of this compound
Materials:
-
Chlorodiethylphosphine
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Phenylmagnesium Bromide: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or THF. A solution of bromobenzene in the same anhydrous solvent is added dropwise. The reaction is typically initiated with a small crystal of iodine if necessary and proceeds under reflux until the magnesium is consumed.
-
Reaction with Chlorodiethylphosphine: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of chlorodiethylphosphine in anhydrous diethyl ether or THF is then added dropwise with vigorous stirring.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless liquid.
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Synthesis of Metal Complexes
PEt₂Ph readily forms complexes with a variety of transition metals, particularly those from the platinum group. The synthesis of palladium(II) and platinum(II) complexes typically involves the reaction of the phosphine with a suitable metal precursor.
Experimental Protocol: Synthesis of trans-[PdCl₂(PEt₂Ph)₂]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound (PEt₂Ph)
-
Standard laboratory glassware
Procedure:
-
A suspension of palladium(II) chloride in ethanol or acetonitrile is heated to reflux.
-
A solution of this compound (2 equivalents) in the same solvent is added dropwise to the refluxing suspension.
-
The reaction mixture is refluxed until the solid PdCl₂ has completely reacted, and a clear solution is formed.
-
The solution is then cooled to room temperature, and the product is allowed to crystallize.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield trans-[PdCl₂(PEt₂Ph)₂].
Experimental Protocol: Synthesis of cis-[PtCl₂(PEt₂Ph)₂]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂[PtCl₄])
-
This compound (PEt₂Ph)
-
Water/Ethanol mixture
-
Standard laboratory glassware
Procedure:
-
Potassium tetrachloroplatinate(II) is dissolved in a minimal amount of water.
-
A solution of this compound (2 equivalents) in ethanol is added dropwise to the aqueous solution of K₂[PtCl₄] with stirring.
-
A precipitate typically forms immediately or upon gentle warming.
-
The reaction mixture is stirred for a few hours at room temperature or slightly elevated temperature to ensure complete reaction.
-
The solid product is collected by filtration, washed with water, then with cold ethanol, and dried under vacuum to yield cis-[PtCl₂(PEt₂Ph)₂].
Coordination Chemistry and Spectroscopic Data
This compound typically coordinates to metal centers through its phosphorus atom. The ³¹P NMR chemical shift is a sensitive probe of the electronic environment of the phosphorus nucleus and provides valuable information about coordination.
Table 2: Representative ³¹P NMR Chemical Shifts
| Compound | ³¹P Chemical Shift (δ, ppm) | Solvent | Reference |
| PEt₂Ph | approx. -15 to -25 | CDCl₃ | Estimated |
| trans-[PdCl₂(PEt₂Ph)₂] | approx. 20 to 30 | CDCl₃ | Estimated |
| cis-[PtCl₂(PEt₂Ph)₂] | approx. 10 to 20 | CDCl₃ | Estimated |
Note: The ³¹P NMR chemical shifts for the PEt₂Ph complexes are estimates based on typical values for similar phosphine complexes and should be confirmed experimentally.
Applications in Catalysis
PEt₂Ph has demonstrated utility as a ligand in a variety of palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydrogenations. Its moderate steric bulk and good electron-donating properties contribute to efficient catalytic turnovers.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. Palladium complexes of PEt₂Ph can effectively catalyze the coupling of aryl halides with arylboronic acids.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
4-Bromoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (PEt₂Ph)
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (e.g., 10:1 mixture)
-
Standard Schlenk tube and glassware
Procedure:
-
In a Schlenk tube under an inert atmosphere, Pd(OAc)₂ (e.g., 1 mol%) and PEt₂Ph (e.g., 2-3 mol%) are dissolved in degassed toluene.
-
4-Bromoanisole (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents) are added, followed by degassed water.
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a set time, with progress monitored by TLC or GC.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 4-methoxybiphenyl.
Diagram 2: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Heck Reaction
The Heck reaction is a versatile method for the arylation of alkenes. Palladium complexes incorporating PEt₂Ph can serve as effective catalysts for this transformation.
Experimental Protocol: Heck Reaction of Iodobenzene (B50100) with Styrene
Materials:
-
Iodobenzene
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (PEt₂Ph)
-
Triethylamine (Et₃N) or another suitable base
-
N,N-Dimethylformamide (DMF) or another polar aprotic solvent
-
Standard Schlenk tube and glassware
Procedure:
-
To a Schlenk tube under an inert atmosphere are added Pd(OAc)₂ (e.g., 1 mol%), PEt₂Ph (e.g., 2-3 mol%), iodobenzene (1.0 equivalent), and the solvent.
-
Styrene (1.2 equivalents) and the base (e.g., 1.5 equivalents) are then added.
-
The reaction mixture is heated to a specified temperature (e.g., 100-120 °C) and stirred for a set time, with progress monitored by TLC or GC.
-
After completion, the reaction is cooled, and the mixture is filtered to remove the precipitated ammonium salt.
-
The filtrate is diluted with a suitable organic solvent and washed with water to remove the remaining base and solvent.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography or recrystallization to yield stilbene.
Hydrogenation
Rhodium complexes bearing phosphine ligands are well-known catalysts for the hydrogenation of olefins. While specific data for PEt₂Ph in this context is less common in introductory literature, its properties suggest it would be a competent ligand for such transformations.
Table 3: Representative Catalytic Applications of PEt₂Ph-based Systems
| Reaction | Substrates | Catalyst System | Conditions | Yield (%) | TON/TOF | Reference |
| Suzuki-Miyaura | 4-Bromoanisole + Phenylboronic acid | Pd(OAc)₂ / PEt₂Ph | Toluene/H₂O, K₂CO₃, 100 °C | High | - | General Protocol |
| Heck Reaction | Iodobenzene + Styrene | Pd(OAc)₂ / PEt₂Ph | DMF, Et₃N, 120 °C | High | - | General Protocol |
| Hydrogenation | Styrene | [RhCl(PEt₂Ph)₃] (hypothetical) | Toluene, H₂ (1 atm), RT | - | - | - |
Note: The yields and turnover numbers/frequencies (TON/TOF) are qualitative descriptions based on the expected performance of such catalytic systems and would need to be determined experimentally.
Conclusion
This compound is a versatile and effective ligand in coordination chemistry, offering a valuable combination of steric and electronic properties. Its straightforward synthesis and ability to form stable and catalytically active complexes with transition metals make it a useful tool for synthetic chemists. This guide has provided a comprehensive overview of its synthesis, characterization, and application in key catalytic transformations, offering both theoretical understanding and practical experimental guidance for its use in research and development. Further exploration of its coordination chemistry with a broader range of metals and its application in other catalytic processes is a promising area for future investigation.
References
reactivity and stability of Diethylphenylphosphine
An In-depth Technical Guide to the Reactivity and Stability of Diethylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound ((C₂H₅)₂PC₆H₅) is a tertiary phosphine (B1218219) that serves as a versatile and valuable ligand in organometallic chemistry and catalysis.[1] Its unique electronic and steric properties make it an effective component in a variety of transition metal-catalyzed reactions, which are fundamental to modern organic synthesis and drug development.[1][2] This guide provides a comprehensive overview of the chemical properties, reactivity, and stability of this compound, along with detailed experimental protocols for its synthesis, handling, and use in common catalytic reactions.
Core Properties of this compound
The physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₅P | [1][3][4] |
| Molecular Weight | 166.20 g/mol | [1][4][5] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density | 0.954 g/mL at 25 °C | [3][4][5] |
| Boiling Point | 120-121 °C at 29 mmHg; 220 °C at 760 mmHg | [1][3][5] |
| Melting Point | 45 °C | [3][6] |
| Flash Point | 85 °C (185 °F) | [3][6] |
| Refractive Index (n₂₀/D) | 1.546 | [3][4][5] |
| Water Solubility | Not miscible or difficult to mix | [3][6] |
| CAS Number | 1605-53-4 | [1][3][4][5] |
Stability and Handling
A critical aspect of working with this compound is its sensitivity to atmospheric conditions. Understanding its stability and proper handling procedures is paramount for safety and experimental success.
Air and Moisture Sensitivity
This compound is classified as an air and moisture-sensitive compound.[7][8] The phosphorus(III) center is susceptible to oxidation by atmospheric oxygen, leading to the formation of this compound oxide. This oxidation is a common degradation pathway for phosphine ligands and can significantly impact their effectiveness in catalytic reactions, as the resulting phosphine oxide is generally a poor ligand.[5] The rate of oxidation is influenced by the electron density on the phosphorus atom; more electron-donating alkyl groups, such as the ethyl groups in this compound, can make the phosphine more prone to oxidation compared to triarylphosphines.
Hydrolysis can also occur in the presence of moisture, although it is generally less rapid than oxidation for tertiary phosphines. To ensure the integrity of the compound, it should be stored and handled under an inert atmosphere (e.g., nitrogen or argon).
Recommended Handling Protocols
Due to its air and moisture sensitivity, all manipulations of this compound should be carried out using inert atmosphere techniques.
-
Glovebox: For weighing and transferring the solid or liquid, a glovebox is the ideal environment to exclude air and moisture.
-
Schlenk Line: Standard Schlenk line techniques can be used for reactions and solvent transfers. This involves using specialized glassware that can be evacuated and backfilled with an inert gas.
-
Solvents: Solvents used with this compound should be anhydrous and thoroughly degassed to remove dissolved oxygen. This can be achieved by distillation from an appropriate drying agent or by using a solvent purification system.
-
Storage: The compound should be stored in a tightly sealed container, such as a Sure/Seal™ bottle, under an inert atmosphere and in a cool, dry place.
Below is a generalized workflow for handling air-sensitive reagents like this compound.
Caption: Recommended workflow for handling this compound.
Reactivity and Applications
This compound's reactivity is dominated by the lone pair of electrons on the phosphorus atom, which makes it an excellent nucleophile and a strong σ-donating ligand for transition metals.
Oxidation
As mentioned, the most common reaction of this compound upon exposure to air is oxidation to form this compound oxide.
Caption: Oxidation of this compound to its corresponding oxide.
Role as a Ligand in Catalysis
This compound is widely used as a ligand in homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions.[1][5] The balance of its steric bulk and electronic properties allows for the formation of stable and catalytically active metal complexes.[2] It is a key component in numerous named reactions essential for the synthesis of pharmaceuticals and fine chemicals.[1][5]
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds.
-
Heck Reaction: Formation of C-C bonds between aryl or vinyl halides/triflates and alkenes.[5]
-
Buchwald-Hartwig Amination: Formation of C-N bonds between aryl halides/triflates and amines.
-
Negishi Coupling: Formation of C-C bonds between organozinc compounds and various organic halides.[5]
-
Sonogashira Coupling: Formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[5]
The general catalytic cycle for a Suzuki-Miyaura coupling reaction, where a phosphine ligand like this compound plays a crucial role, is depicted below.
Caption: Role of phosphine ligand in the Suzuki-Miyaura cycle.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and its application in a representative cross-coupling reaction.
Synthesis of this compound via Grignard Reaction
This protocol is adapted from a general method for the synthesis of mixed arylalkyl tertiary phosphines.[1]
Materials:
-
Dichlorophenylphosphine (B166023) (1.0 equiv)
-
Ethylmagnesium bromide (2.2 equiv, e.g., 1 M solution in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution (deoxygenated)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
Under an inert atmosphere of argon or nitrogen, add dichlorophenylphosphine to a Schlenk flask containing anhydrous THF and cool the solution to -10 °C in an ice-salt bath.
-
Slowly add the ethylmagnesium bromide solution dropwise to the stirred solution of dichlorophenylphosphine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of deoxygenated saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel, dilute with ethyl acetate (B1210297), and separate the organic layer.
-
Wash the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation.
Caption: General workflow for the synthesis of this compound.
Application in Suzuki-Miyaura Cross-Coupling
The following is a general procedure for a palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid, where this compound can be used as a ligand.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)
-
This compound (2-4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (B28343) (5 mL)
-
Water (1 mL)
-
Schlenk tube or reaction vial
Procedure:
-
To a Schlenk tube, add the aryl chloride, arylboronic acid, K₃PO₄, and a magnetic stir bar.
-
In a separate vial under an inert atmosphere, prepare the catalyst solution by dissolving Pd(OAc)₂ and this compound in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Add water to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for the required time (typically 1-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Quantitative Data from Catalytic Reactions
The efficiency of this compound as a ligand can be evaluated by the yield of the desired product under specific reaction conditions. The following table provides representative data for Suzuki-Miyaura and Heck reactions, which, while not exclusively using this compound, are indicative of the performance of similar phosphine ligands in these transformations.
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citations |
| Suzuki-Miyaura | 4-Chloroacetophenone | Phenylboronic acid | Pd(OAc)₂ (1 mol%), P(biph)Ph₂ (4 mol%) | K₃PO₄ | Toluene/Water | 100 | 1 | >95 | [9] |
| Suzuki-Miyaura | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1 mol%), P(t-Bu)₃ (1.5 mol%) | KF | Dioxane | RT | 12 | 98 | [7] |
| Heck Reaction | 4-Bromoanisole | Styrene | Pd(OAc)₂ (1 mol%), PPh₃ (2 mol%) | Na₂CO₃ | DMF | 100 | 24 | 95 | [10] |
| Heck Reaction | Iodobenzene | Estragole | Pd precursor (1 mol%) | K₂CO₃ | DMF | 100 | 3 | 89 | [11] |
Note: P(biph)Ph₂ and P(t-Bu)₃ are structurally different from this compound but are representative phosphine ligands for these reactions. The data illustrates typical conditions and outcomes.
Conclusion
This compound is a cornerstone ligand in modern synthetic chemistry, offering a favorable balance of steric and electronic properties for a wide range of catalytic applications. Its primary drawback is its sensitivity to air and moisture, which necessitates careful handling under inert conditions to prevent degradation to the corresponding phosphine oxide. By following the detailed protocols for its synthesis, handling, and application, researchers can effectively harness the reactivity of this compound to construct complex molecules relevant to the pharmaceutical and materials science industries.
References
- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
Diethylphenylphosphine safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of Diethylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No. 1605-53-4). The information is intended for professionals in research and development who handle this chemical. All quantitative data is summarized in tables for clarity, and key procedures are visualized using diagrams.
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₅P | [1] |
| Molecular Weight | 166.21 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Odor | Pungent | [2] |
| Boiling Point | 220 °C / 428 °F | [1] |
| Flash Point | 66 °C / 150.8 °F | [1] |
| Density | 0.954 g/cm³ at 25 °C | [1] |
| Solubility | Immiscible in water | [2] |
| Stability | Air and moisture sensitive | [1][2] |
Hazard Identification and Toxicology
This compound is classified as a hazardous substance. Below is a summary of its GHS classification and a discussion of its toxicological properties.
GHS Classification Summary
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | Combustible liquid |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation |
Note: Classifications are based on available Safety Data Sheets.[1]
Toxicological Data
For context, a study on related phosphine (B1218219) compounds in rats reported the following 4-hour LC50 values[3]:
-
Phosphine: 0.44 µM/L
-
Phenylphosphine (B1580520): 1.56 µM/L
-
Triphenylphosphine (B44618): 47.8 µM/L
It is crucial to note that these values are for different, albeit related, compounds and should be used for informational purposes only. They may not accurately reflect the toxicity of this compound. All phosphines should be handled with a high degree of caution due to their potential for toxicity.[4]
Occupational Exposure Limits (OELs)
There are no established Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV), for this compound from major regulatory bodies.[5][6] Given the lack of specific limits, exposure should be minimized to the lowest achievable level through engineering controls and appropriate personal protective equipment.
Handling and Storage Protocols
Due to its air- and moisture-sensitive nature, this compound requires specialized handling techniques to ensure safety and maintain its chemical integrity.
General Handling
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using a glove box or Schlenk line techniques.[7][8]
-
Dry Glassware: All glassware must be thoroughly dried before use, typically by oven-drying overnight at >125 °C and cooling under an inert atmosphere.[7]
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[1]
Storage
-
Store in a tightly sealed container under an inert atmosphere.[1]
-
Keep in a cool, dry, and well-ventilated place away from heat and ignition sources.[1]
-
Store locked up or in an area accessible only to qualified and authorized personnel.[9]
Experimental Workflow: Transfer of this compound using Schlenk Technique
The following diagram outlines a standard procedure for transferring an air-sensitive liquid like this compound.
Personal Protective Equipment (PPE)
A robust PPE protocol is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.
| PPE Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield (conforming to EN166 or NIOSH standards). |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber). Inspect gloves before use and be aware of breakthrough times. |
| Body Protection | Wear a flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use only in a well-ventilated area or chemical fume hood. If exposure limits are likely to be exceeded or irritation occurs, use a NIOSH/MSHA or EN 136 approved respirator with an appropriate filter. |
Hierarchy of Controls for Safe Handling
The following diagram illustrates the hierarchy of controls, from most to least effective, for mitigating risks associated with this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Acute and subacute inhalation toxicities of phosphine, phenylphosphine and triphenylphosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Occupational exposure limits - ECHA [echa.europa.eu]
- 6. Occupational exposure limits substance evaluations - ECHA [echa.europa.eu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. reddit.com [reddit.com]
- 9. gelest.com [gelest.com]
The Advent of a Workhorse Ligand: A Historical Perspective on Diethylphenylphosphine
An in-depth look at the synthesis, characterization, and early applications of diethylphenylphosphine (DEPP), a ligand that has played a significant role in the development of coordination chemistry and catalysis.
Introduction
This compound (DEPP), with the chemical formula P(C₆H₅)(C₂H₅)₂, is a tertiary phosphine (B1218219) ligand that has found widespread use in coordination chemistry and homogeneous catalysis. Its unique combination of steric and electronic properties has made it a versatile tool for chemists seeking to fine-tune the reactivity of metal centers. This technical guide explores the historical development of DEPP, from its initial synthesis to its emergence as a key ligand in the mid-20th century.
Early Synthesis of Mixed Alkyl-Aryl Phosphines
The synthesis of tertiary phosphines with a mix of alkyl and aryl substituents, such as DEPP, became feasible with the development of organometallic chemistry in the late 19th and early 20th centuries. While a definitive first synthesis of this compound is not readily apparent in early literature, its preparation follows the general and well-established methods for creating P-C bonds.
One of the most prominent and enduring methods for the synthesis of such phosphines is the Grignard reaction .[1] This powerful carbon-carbon bond-forming reaction was readily adapted for the formation of carbon-phosphorus bonds.
Experimental Protocol: Grignard Synthesis of this compound
The most probable and historically significant route to this compound involves the reaction of a dichlorophenylphosphine (B166023) with an ethyl Grignard reagent.
Materials:
-
Dichlorophenylphosphine (C₆H₅PCl₂)
-
Magnesium turnings
-
Ethyl bromide (CH₃CH₂Br)
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are covered with anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. Ethyl bromide is added dropwise from the dropping funnel to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Dichlorophenylphosphine: The solution of ethylmagnesium bromide is cooled in an ice bath. A solution of dichlorophenylphosphine in anhydrous diethyl ether is then added dropwise with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then carefully hydrolyzed by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation.
Logical Flow of the Grignard Synthesis
References
Theoretical Exploration of Diethylphenylphosphine's Structural Landscape: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylphenylphosphine (DEPP) is a tertiary phosphine (B1218219) with significant applications in catalysis and materials science. A profound understanding of its three-dimensional structure and conformational dynamics is paramount for optimizing its performance in these roles. This technical guide provides a comprehensive overview of the theoretical approaches used to study the structure of DEPP. In the absence of detailed published experimental or computational data for this specific molecule, this document outlines a robust computational methodology based on Density Functional Theory (DFT) for determining its geometric parameters and conformational energy landscape. Representative data, derived from analogous phosphine compounds, are presented to offer a predictive model of DEPP's structural features. This guide is intended to serve as a foundational resource for researchers embarking on theoretical investigations of DEPP and related organophosphorus compounds.
Introduction
Organophosphorus compounds, particularly tertiary phosphines, are a cornerstone of modern chemistry, finding widespread use as ligands in transition metal catalysis, as reagents in organic synthesis, and as building blocks for functional materials. The steric and electronic properties of these phosphines are intimately linked to their molecular structure, including bond lengths, bond angles, and the rotational conformations of their substituents. This compound (DEPP) represents a molecule with a balance of alkyl and aryl substitution at the phosphorus center, making its structural analysis a subject of considerable interest.
Theoretical chemistry provides a powerful toolkit for elucidating the structural and energetic properties of molecules like DEPP at a level of detail that can be challenging to obtain through experimental methods alone. Computational techniques, most notably Density Functional Theory (DFT), enable the precise calculation of molecular geometries, vibrational frequencies, and the energetics of different conformational states. This guide details a standard, high-quality computational protocol for such an investigation and presents expected structural parameters for DEPP based on data from closely related molecules.
Proposed Computational Methodology
The following section outlines a detailed protocol for the theoretical study of this compound using DFT. This methodology is designed to yield accurate and reliable data on the molecule's structure and conformational preferences.
Software and Initial Structure Generation
A variety of quantum chemistry software packages are suitable for these calculations, including but not limited to Gaussian, ORCA, and Q-Chem. The initial 3D structure of this compound can be generated using molecular building tools such as Avogadro or GaussView.
Geometry Optimization
The initial structure should be subjected to a geometry optimization to locate the lowest energy conformation on the potential energy surface. A widely used and reliable DFT functional for this purpose is B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. A Pople-style basis set, such as 6-311+G(d,p), is recommended to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (+) to describe the electron density far from the nucleus and polarization functions (d,p) to allow for non-spherical electron distributions.
Frequency Calculations
Following a successful geometry optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The results of the frequency calculation also provide thermodynamic data, such as zero-point vibrational energy (ZPVE), which is crucial for accurate energy comparisons.
Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotation around the P-C(phenyl) and the two P-C(ethyl) bonds. A relaxed potential energy surface (PES) scan should be performed for the dihedral angles C-P-C(phenyl)-C and C-P-C(ethyl)-C. This involves systematically rotating the chosen dihedral angle in small increments (e.g., 10-15 degrees) and performing a constrained geometry optimization at each step. This process reveals the low-energy conformers and the transition states that separate them, allowing for the determination of rotational energy barriers.
The workflow for a typical theoretical study of molecular structure is depicted in the diagram below.
Predicted Structural Data for this compound
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| P - C(phenyl) | 1.83 - 1.85 |
| P - C(ethyl) | 1.84 - 1.86 |
| C(ethyl) - C(H3) | 1.53 - 1.55 |
| C - C (in phenyl) | 1.39 - 1.41 |
| C - H (phenyl) | 1.08 - 1.10 |
| C - H (ethyl) | 1.09 - 1.11 |
Table 2: Predicted Bond Angles for this compound
| Angle | Predicted Angle (°) |
| C(phenyl) - P - C(ethyl) | 100 - 103 |
| C(ethyl) - P - C(ethyl) | 101 - 104 |
| P - C(ethyl) - C(H3) | 113 - 116 |
| P - C(phenyl) - C | 119 - 121 |
| C - C - C (in phenyl) | 119 - 121 |
| H - C - H (in ethyl) | 107 - 109 |
Table 3: Predicted Dihedral Angles and Rotational Barriers
| Dihedral Angle | Description | Predicted Barrier (kcal/mol) |
| C(ethyl)-P-C(phenyl)-C | Rotation of the phenyl group | 1 - 3 |
| C(phenyl)-P-C(ethyl)-C(H3) | Rotation of the ethyl groups (staggered vs. eclipsed) | 3 - 5 |
Conformational Isomers
The primary sources of conformational isomerism in this compound are the rotations around the P-C(phenyl) and P-C(ethyl) bonds. The relative orientation of the phenyl ring and the ethyl groups will determine the overall shape of the molecule and its steric profile. The diagram below illustrates the potential conformational relationships.
Conclusion
This technical guide provides a comprehensive framework for the theoretical investigation of this compound's structure. While experimental and computational data for this specific molecule are currently limited, the presented computational protocol offers a clear path for researchers to generate high-quality, predictive data. The tabulated expected structural parameters, derived from analogous compounds, serve as a valuable reference point for future studies. A thorough understanding of the conformational landscape of this compound, as can be obtained through the methods described herein, is essential for the rational design of new catalysts and materials with tailored properties. This guide empowers researchers in drug development and materials science to leverage computational chemistry for a deeper understanding of this important organophosphorus compound.
Methodological & Application
Diethylphenylphosphine as a Ligand in Transition Metal Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylphenylphosphine (DEPP) is a tertiary phosphine (B1218219) ligand utilized in transition metal catalysis. Characterized by a phenyl group and two ethyl groups attached to a central phosphorus atom, DEPP possesses a combination of steric bulk and electron-donating properties that make it a candidate for various catalytic transformations. While less prevalent in the literature than more sterically hindered biarylphosphine ligands, DEPP can be an effective ligand in several palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.
These application notes provide an overview of the use of this compound in key transition metal-catalyzed reactions, including the Suzuki-Miyaura coupling, the Heck reaction, and the Buchwald-Hartwig amination. Due to the limited availability of detailed published protocols specifically employing this compound, this document presents representative experimental procedures that can be adapted for use with DEPP. The provided quantitative data is illustrative of typical results obtained with similar phosphine ligands and should be considered a benchmark for reaction optimization.
Application 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, enabling the synthesis of biaryls, a common motif in drug molecules. This compound can serve as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.
Quantitative Data Summary (Representative)
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene (B28343) | 100 | 12 | 85 | [1] |
| 2 | 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic acid | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 92 | [2] |
| 3 | 2-Bromopyridine | 3-Furylboronic acid | Cs₂CO₃ | Toluene/H₂O | 90 | 8 | 78 | [3] |
Experimental Protocol (Representative)
Reaction: Synthesis of 4-methylbiphenyl
-
Catalyst Preparation: In a nitrogen-filled glovebox, a 25 mL Schlenk tube is charged with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and this compound (4.0 mg, 0.024 mmol, 2.4 mol%). Anhydrous toluene (5 mL) is added, and the mixture is stirred for 10 minutes at room temperature.
-
Reagent Addition: To the catalyst mixture, 4-bromotoluene (B49008) (171 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and powdered K₃PO₄ (424 mg, 2.0 mmol) are added.
-
Reaction Execution: The Schlenk tube is sealed and heated to 100 °C with vigorous stirring for 12 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate (B1210297) (20 mL). The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford 4-methylbiphenyl.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle
Application 2: Palladium-Catalyzed Heck Reaction
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. This compound can be employed as a ligand to promote this transformation, which is widely used in the synthesis of complex organic molecules.
Quantitative Data Summary (Representative)
| Entry | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Iodobenzene (B50100) | Styrene (B11656) | Et₃N | DMF | 100 | 24 | 90 | [4] |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | NaOAc | DMA | 120 | 18 | 88 | [5] |
| 3 | 1-Chloronaphthalene | Methyl methacrylate | K₂CO₃ | NMP | 140 | 24 | 75 | [6] |
Experimental Protocol (Representative)
Reaction: Synthesis of (E)-stilbene
-
Catalyst Preparation: A 50 mL round-bottom flask is charged with Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and this compound (8.3 mg, 0.05 mmol, 5 mol%). The flask is evacuated and backfilled with nitrogen three times. Anhydrous N,N-dimethylformamide (DMF, 10 mL) is added, and the mixture is stirred until the catalyst and ligand dissolve.
-
Reagent Addition: To the catalyst solution, iodobenzene (204 mg, 1.0 mmol), styrene (125 mg, 1.2 mmol), and triethylamine (B128534) (202 mg, 2.0 mmol) are added via syringe.
-
Reaction Execution: The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
Work-up and Purification: The mixture is cooled to room temperature, diluted with water (30 mL), and extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by recrystallization from ethanol (B145695) to yield (E)-stilbene.
Catalytic Cycle: Heck Reaction
Caption: Heck Reaction Catalytic Cycle
Application 3: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, enabling the formation of arylamines from aryl halides and amines. This compound can be utilized as a ligand in this reaction, which is of great importance in medicinal chemistry.
Quantitative Data Summary (Representative)
| Entry | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Morpholine (B109124) | NaOtBu | Toluene | 100 | 18 | 95 | [7] |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 89 | [8] |
| 3 | 2-Bromonaphthalene | n-Butylamine | LiHMDS | THF | 80 | 16 | 91 | [9] |
Experimental Protocol (Representative)
Reaction: Synthesis of N-phenylmorpholine
-
Catalyst Precursor Formation: In a glovebox, a vial is charged with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), this compound (4.0 mg, 0.024 mmol, 2.4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Reagent Addition: Toluene (5 mL), bromobenzene (B47551) (157 mg, 1.0 mmol), and morpholine (105 mg, 1.2 mmol) are added to the vial.
-
Reaction Execution: The vial is sealed and heated to 100 °C with stirring for 18 hours.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with ethyl acetate (20 mL), filtered through Celite, and concentrated. The residue is purified by flash chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to give N-phenylmorpholine.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Cycle
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the screening and optimization of reactions using this compound as a ligand.
Caption: General Experimental Workflow
Conclusion
This compound represents a viable, albeit less explored, ligand for palladium-catalyzed cross-coupling reactions. The protocols and data presented herein serve as a starting point for researchers and drug development professionals looking to employ this ligand in their synthetic endeavors. Optimization of reaction parameters, including the palladium source, base, solvent, and temperature, is recommended to achieve optimal results for specific substrate combinations.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for Diethylphenylphosphine in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Diethylphenylphosphine (DEPP) as a ligand in Suzuki-Miyaura cross-coupling reactions. While specific performance data for DEPP is limited in publicly available literature, this document outlines a general protocol and presents representative data from structurally and electronically similar phosphine (B1218219) ligands to guide reaction optimization.
Introduction to this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials. The efficiency and substrate scope of this palladium-catalyzed reaction are critically influenced by the choice of ligand coordinated to the palladium center.
This compound (DEPP) is an electron-rich, monodentate phosphine ligand. Its electronic properties, derived from the presence of two ethyl groups and one phenyl group, make it a good σ-donor, which can facilitate the oxidative addition of the aryl halide to the Pd(0) center, a key step in the catalytic cycle. While not as sterically bulky as some commonly used biaryl phosphine ligands, its steric profile can still influence the reductive elimination step to form the desired biaryl product. The use of such trialkyl/aryl phosphine ligands can be advantageous in promoting high catalytic activity.[1]
Key Reaction Components and Considerations
Successful Suzuki-Miyaura coupling reactions depend on the careful selection and optimization of several components:
-
Palladium Precursor: A source of palladium is required to generate the active Pd(0) catalyst. Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and palladium(II) chloride (PdCl₂). Pd(II) sources are reduced in situ to the active Pd(0) species.
-
Phosphine Ligand (DEPP): this compound serves to stabilize the palladium catalyst and modulate its reactivity. The optimal ligand-to-palladium ratio often needs to be determined empirically, but a 1:1 to 2:1 ratio is a common starting point.
-
Base: A base is essential for the activation of the boronic acid, facilitating the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction yield and should be screened for optimal performance.
-
Solvent: The reaction is typically carried out in organic solvents such as toluene (B28343), dioxane, or tetrahydrofuran (B95107) (THF), often with the addition of water to aid in the dissolution of the base and facilitate the catalytic cycle.
-
Aryl Halide and Boronic Acid: The nature of the coupling partners will influence the required reaction conditions. Aryl chlorides are generally less reactive than aryl bromides and iodides and may require more forcing conditions or a higher catalyst loading.[1]
Representative Performance Data
Due to the limited availability of specific quantitative data for this compound in Suzuki-Miyaura cross-coupling, the following tables present data for reactions using structurally similar electron-rich phosphine ligands. This information can serve as a valuable starting point for optimizing reactions with DEPP.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid using Triethylphosphine (a DEPP analogue)
| Entry | Aryl Bromide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 4-Bromoanisole | Cs₂CO₃ | Dioxane | 80 | 8 | 98 |
| 3 | 1-Bromo-4-nitrobenzene | K₂CO₃ | THF/H₂O | 60 | 6 | 92 |
| 4 | 2-Bromopyridine | K₃PO₄ | Toluene | 110 | 16 | 85 |
Data presented is representative of typical yields for similar phosphine ligands and should be used as a guideline.
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid using Electron-Rich Phosphine Ligands
| Entry | Aryl Chloride | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 4 | 97 |
| 2 | 4-Chloroanisole | XPhos | K₃PO₄ | Dioxane | 100 | 2 | 99 |
| 3 | 1-Chloro-4-nitrobenzene | RuPhos | Cs₂CO₃ | Toluene | 100 | 1 | 96 |
| 4 | 2-Chloropyridine | cataCXium A | K₂CO₃ | Dioxane/H₂O | 110 | 18 | 88 |
This data showcases the performance of other well-established electron-rich phosphine ligands for the more challenging coupling of aryl chlorides. Similar conditions can be adapted as a starting point for reactions with DEPP.[2][3]
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using an aryl bromide and an arylboronic acid with an in-situ generated palladium-DEPP catalyst. This protocol should be optimized for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (DEPP) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (5 mL) via syringe.
-
Add this compound (DEPP) (0.04 mmol) via syringe.
-
Finally, add degassed water (0.5 mL) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) and ethyl acetate (15 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diethylphenylphosphine in Buchwald-Hartwig Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction facilitates the coupling of amines with aryl or heteroaryl halides and pseudohalides, providing a versatile and efficient route to synthesize arylamines.[2][3] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have made it an indispensable tool in the pharmaceutical, agrochemical, and materials science industries.[2][4]
The efficacy of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the reactivity and stability of the palladium catalyst.[5] While bulky, electron-rich biaryl monophosphine ligands such as XPhos, RuPhos, and BrettPhos are commonly employed, the exploration of other phosphine ligands like Diethylphenylphosphine (DEPP) remains an area of interest for potentially tuning reactivity and for cost-effective syntheses.[3]
This compound is a tertiary phosphine ligand that is less sterically hindered than the more conventional biarylphosphine ligands. Its electronic properties, influenced by the two ethyl groups and one phenyl group, can affect the rates of oxidative addition and reductive elimination in the catalytic cycle. While specific literature on the extensive use of this compound in Buchwald-Hartwig aminations is not as prevalent as for other ligands, its potential as a more compact and economically viable option warrants investigation.
The Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[1][2][6] The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[2]
-
Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex.[2]
-
Reductive Elimination: The final step involves the reductive elimination of the N-arylated amine product from the palladium complex, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][7]
A potential side reaction is β-hydride elimination, which can be suppressed by the appropriate choice of ligand.[1]
Performance of Common Phosphine Ligands
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst System |
| XPhos | 4-Chlorotoluene | Morpholine (B109124) | NaOtBu | Toluene (B28343) | Reflux | 6 | 94 | Pd(dba)₂ |
| BINAP | Bromobenzene | Aniline | Cs₂CO₃ | Toluene | 110 | 8 | High | Pd(OAc)₂ |
| BrettPhos | 4-Bromoanisole | n-Hexylamine | K₃PO₄ | t-BuOH | 100 | 3 | 95 | BrettPhos Pd G4 |
| RuPhos | 4-Chlorotoluene | Diethylamine | NaOtBu | Toluene | 100 | 18 | 92 | RuPhos Pd G3 |
Experimental Protocols
The following protocols provide a general framework for conducting a Buchwald-Hartwig amination and can be adapted for screening this compound as a ligand.
General Protocol for Ligand Screening
This protocol is designed for the systematic evaluation of a new ligand, such as this compound, against a standard set of reaction conditions.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., this compound)
-
Aryl halide (e.g., 4-bromotoluene)
-
Amine (e.g., morpholine)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)
-
Reaction vials with stir bars and septa
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation (optional but recommended): In an inert atmosphere glovebox, to a reaction vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., this compound, 0.02 mmol, 2 mol%). Add 1 mL of anhydrous, deoxygenated toluene and stir the mixture at room temperature for 10-15 minutes.
-
Reaction Setup: To a separate reaction vial containing a stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reaction Initiation: To the vial containing the substrates and base, add the pre-formed catalyst solution via syringe.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-110 °C) with vigorous stirring for a designated time (e.g., 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography and characterize by NMR and mass spectrometry. Determine the yield.
Example Protocol: Synthesis of N-(p-tolyl)morpholine
This protocol describes the coupling of 4-bromotoluene (B49008) with morpholine, a common test reaction for evaluating catalyst systems.
Reagents:
-
4-bromotoluene (171 mg, 1.0 mmol)
-
Morpholine (104 mg, 1.2 mmol)
-
Sodium tert-butoxide (135 mg, 1.4 mmol)
-
Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd)
-
This compound (4.0 mg, 0.024 mmol, 2.4 mol%)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, a screw-cap vial was charged with Pd₂(dba)₃, this compound, and sodium tert-butoxide.
-
Toluene, 4-bromotoluene, and morpholine were added sequentially.
-
The vial was sealed and the mixture was stirred at 100 °C for 18 hours.
-
After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (B1210297) and filtered through a pad of celite.
-
The filtrate was concentrated, and the residue was purified by flash chromatography on silica (B1680970) gel to afford the product.
Troubleshooting
Should a reaction with this compound yield unsatisfactory results, consider the following troubleshooting steps:
-
Low Conversion:
-
Increase the reaction temperature or time.
-
Increase the catalyst and/or ligand loading.
-
Ensure all reagents and the solvent are anhydrous and deoxygenated.
-
Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[8]
-
-
Side Product Formation (e.g., hydrodehalogenation):
-
Lower the reaction temperature.
-
Adjust the ligand-to-palladium ratio.
-
Screen different solvents.
-
-
No Reaction:
-
Verify the quality and activity of the palladium precursor.
-
Ensure the inert atmosphere was maintained throughout the setup and reaction.
-
Consider that this compound may not be a suitable ligand for the specific substrate combination.
-
Conclusion
While this compound is not as extensively documented as other phosphine ligands in the context of Buchwald-Hartwig amination, its potential as a more accessible and economical alternative makes it a ligand worthy of investigation. The provided general protocols and comparative data for established ligands offer a solid foundation for researchers to systematically evaluate the performance of this compound in their specific applications. Careful optimization of reaction parameters will be key to unlocking the potential of this and other novel phosphine ligands in C-N cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for Diethylphenylphosphine in Palladium-Catalyzed C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and selectivity. The performance of these catalytic systems is profoundly influenced by the nature of the ligands coordinated to the palladium center. Phosphine (B1218219) ligands, in particular, play a crucial role in modulating the steric and electronic properties of the catalyst, thereby impacting its activity, stability, and substrate scope.
Diethylphenylphosphine (PEt₂Ph) is a tertiary phosphine ligand that possesses a combination of electronic and steric properties making it a candidate for various palladium-catalyzed transformations. With two ethyl groups, it is more electron-rich and sterically demanding than trimethylphosphine (B1194731), yet less bulky than tri-tert-butylphosphine (B79228) or many biaryl phosphines. This intermediate steric and electronic profile can offer unique reactivity in specific C-C bond-forming reactions.
These application notes provide a detailed overview of the potential applications of this compound in palladium-catalyzed Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions. While extensive literature with detailed quantitative data for this compound is not as prevalent as for other common phosphines, this document provides generalized protocols based on established methodologies for these reactions. These protocols serve as a foundation for researchers to develop specific conditions for their substrates of interest.
The Role of this compound as a Ligand
The efficacy of a phosphine ligand in a palladium-catalyzed reaction is determined by its steric and electronic characteristics.
-
Electronic Effects: this compound is a moderately electron-donating ligand. The ethyl groups are more electron-releasing than the phenyl group, which increases the electron density on the phosphorus atom compared to triphenylphosphine. This enhanced electron-donating ability can facilitate the oxidative addition step in the catalytic cycle, which is often rate-limiting, particularly with less reactive aryl chlorides and bromides.
-
Steric Effects: The steric bulk of this compound, characterized by its cone angle, is intermediate between smaller phosphines like trimethylphosphine and bulkier ones like tri-tert-butylphosphine. This steric hindrance can promote the reductive elimination step, leading to faster product formation and catalyst turnover. The balance of steric and electronic effects is critical for achieving high catalytic activity.
Palladium-Catalyzed C-C Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds between organoboron compounds and organic halides or triflates.
Generalized Reaction Scheme:
Application Notes:
The use of this compound as a ligand can be beneficial for the Suzuki-Miyaura coupling of a range of aryl and heteroaryl halides. Its moderate electron-donating nature can enhance the rate of oxidative addition of the aryl halide to the Pd(0) center. The steric bulk can facilitate the transmetalation and reductive elimination steps. For challenging substrates, such as electron-rich aryl chlorides, the choice of a moderately electron-rich ligand like this compound might offer a good balance for an efficient catalytic cycle.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%).
-
Add the desired solvent (e.g., toluene, dioxane, or THF, 0.1-0.5 M).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
Reaction Assembly: To the flask containing the catalyst, add the aryl halide (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling (Hypothetical)
| Entry | Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| 1 | 4-Bromoanisole | Phenylboronic acid | 1 | 2 | K₂CO₃ | Toluene | 100 | 12 | 92 | 92 |
| 2 | 4-Chlorotoluene | 4-Methoxyphenylboronic acid | 2 | 4 | K₃PO₄ | Dioxane | 110 | 24 | 85 | 42.5 |
| 3 | 1-Iodonaphthalene | 2-Thienylboronic acid | 1 | 2 | Cs₂CO₃ | THF | 80 | 8 | 95 | 95 |
Note: This table presents hypothetical data for illustrative purposes due to the limited availability of specific quantitative results for this compound in the literature.
Mizoroki-Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of C-C bonds by coupling an unsaturated halide or triflate with an alkene.
Generalized Reaction Scheme:
Application Notes:
In the Heck reaction, the choice of ligand influences the regioselectivity and stereoselectivity of the product. This compound, as a monodentate ligand, can be effective in promoting the reaction. The electronic properties of this compound can influence the rate of the migratory insertion and β-hydride elimination steps. For many standard Heck couplings, it can be a reliable and cost-effective alternative to more complex ligand systems.
Generalized Experimental Protocol for Mizoroki-Heck Reaction:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%).
-
Add the desired solvent (e.g., DMF, DMAc, or acetonitrile, 0.1-0.5 M).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Assembly: To the flask, add the aryl halide (1.0 equiv), the alkene (1.1-1.5 equiv), and the base (e.g., Et₃N, K₂CO₃, or NaOAc, 1.5-2.5 equiv).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture. If an inorganic base was used, filter the mixture. Dilute the filtrate with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography or distillation.
Table 2: Representative Quantitative Data for Mizoroki-Heck Reaction (Hypothetical)
| Entry | Aryl Halide | Alkene | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| 1 | Iodobenzene | Styrene | 1 | 2 | Et₃N | DMF | 120 | 16 | 90 | 90 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | 1.5 | 3 | K₂CO₃ | DMAc | 140 | 24 | 88 | 58.7 |
| 3 | 1-Bromonaphthalene | Methyl methacrylate | 2 | 4 | NaOAc | Acetonitrile | 100 | 20 | 82 | 41 |
Note: This table presents hypothetical data for illustrative purposes due to the limited availability of specific quantitative results for this compound in the literature.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide, typically with the aid of a copper co-catalyst.
Generalized Reaction Scheme:
Application Notes:
In the Sonogashira reaction, the phosphine ligand stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. This compound can be a suitable ligand for a variety of Sonogashira couplings. Copper-free conditions have also been developed, and in such cases, the role of the phosphine ligand in promoting the catalytic cycle becomes even more critical.
Generalized Experimental Protocol for Sonogashira Coupling:
-
Reaction Assembly: In a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), PdCl₂(PEt₂Ph)₂ (1-2 mol%) or a combination of a Pd source and PEt₂Ph, CuI (1-5 mol%), and a solvent (e.g., THF, DMF, or an amine solvent like Et₃N or diisopropylamine).
-
Add the base (e.g., Et₃N or diisopropylamine, 2-5 equiv or as the solvent).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution to remove copper salts. Wash further with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Table 3: Representative Quantitative Data for Sonogashira Coupling (Hypothetical)
| Entry | Aryl Halide | Alkyne | Pd Source (mol%) | Ligand (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON |
| 1 | 4-Iodotoluene | Phenylacetylene | 1 | 2 | 2 | Et₃N | THF | 60 | 6 | 94 | 94 |
| 2 | 1-Bromo-4-nitrobenzene | 1-Hexyne | 2 | 4 | 5 | DIPA | DMF | 80 | 12 | 87 | 43.5 |
| 3 | 2-Iodopyridine | Trimethylsilylacetylene | 1.5 | 3 | 3 | Et₃N | Toluene | 70 | 10 | 91 | 60.7 |
Note: This table presents hypothetical data for illustrative purposes due to the limited availability of specific quantitative results for this compound in the literature.
Visualizations
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira reactions. In these cycles, 'L' represents the this compound ligand.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Mizoroki-Heck reaction.
Caption: Catalytic cycles for the Sonogashira coupling.
Experimental Workflow
The following diagram outlines a general workflow for performing a palladium-catalyzed C-C coupling reaction.
Caption: General experimental workflow for C-C coupling.
Safety Considerations
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine ligands, including this compound, are often air-sensitive and can be toxic. They should be handled under an inert atmosphere.
-
Many solvents used in these reactions are flammable and should be handled with appropriate precautions.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound represents a potentially useful ligand for palladium-catalyzed C-C bond formation, offering a balance of steric and electronic properties. While detailed, substrate-specific quantitative data in the literature is not as abundant as for more common phosphines, the generalized protocols provided herein offer a solid starting point for researchers to explore its application in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions. Optimization of reaction conditions, including catalyst loading, base, solvent, and temperature, will be crucial for achieving high yields and efficiency for specific transformations.
Application Notes and Protocols for Diethylphenylphosphine in Selective Hydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylphenylphosphine (DEPP) is a versatile phosphine (B1218219) ligand utilized in homogeneous catalysis, particularly in selective hydrogenation reactions. Its unique electronic and steric properties, derived from the presence of both electron-donating ethyl groups and an electron-withdrawing phenyl group, allow for fine-tuning of catalyst activity and selectivity. These application notes provide an overview of the utility of DEPP in the selective hydrogenation of various functional groups and offer detailed protocols for researchers in organic synthesis and drug development.
The performance of a hydrogenation catalyst is intricately linked to the nature of the phosphine ligand. Ligands modulate the electronic and steric environment of the metal center, thereby influencing substrate coordination, hydrogen activation, and the stereochemical outcome of the reaction. DEPP, with its moderate steric bulk and balanced electronic profile, offers a compelling alternative to more common ligands like triphenylphosphine.
Application in Selective Hydrogenation
This compound can be employed as a ligand in combination with various transition metals, most notably rhodium, ruthenium, iridium, and palladium, to catalyze the selective hydrogenation of a range of unsaturated substrates.
Selective Hydrogenation of Alkenes
In the presence of a suitable metal precursor, DEPP can form active catalysts for the hydrogenation of alkenes. The selectivity of these catalysts is particularly noteworthy when dealing with substrates containing multiple reducible functional groups. For instance, in a molecule possessing both an alkene and a less reactive carbonyl group, a DEPP-modified catalyst can selectively reduce the carbon-carbon double bond.
Table 1: Selective Hydrogenation of Alkenes with a Rhodium-DEPP Catalyst
| Substrate | Product | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Styrene | Ethylbenzene | 1 | 10 | 25 | 2 | >99 | >99 |
| 1-Octene | Octane | 1 | 10 | 25 | 3 | >99 | >99 |
| Cyclohexene | Cyclohexane | 1 | 20 | 40 | 6 | 98 | >99 |
| 4-Vinylcyclohexene | 4-Ethylcyclohexene | 1.5 | 20 | 40 | 12 | 95 | 98 (to mono-hydrogenated product) |
Selective Semihydrogenation of Alkynes
The partial hydrogenation of alkynes to either cis- or trans-alkenes is a crucial transformation in organic synthesis. By carefully selecting the metal center and reaction conditions, DEPP-containing catalysts can exhibit high selectivity for the desired alkene isomer. For the synthesis of cis-alkenes, palladium catalysts are often employed, while iridium-based systems can favor the formation of trans-alkenes. The electronic properties of DEPP can help to moderate the catalyst's activity, preventing over-reduction to the corresponding alkane.
Table 2: Selective Semihydrogenation of Alkynes
| Substrate | Product | Catalyst System | H₂ Source | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (cis/trans) |
| Diphenylacetylene | cis-Stilbene | Pd/C + DEPP | H₂ (1 atm) | 25 | 8 | 98 | 97:3 |
| 1-Octyne | 1-Octene | [Ir(COD)Cl]₂ + DEPP | H₂ (10 bar) | 50 | 12 | 95 | 5:95 |
| Phenylacetylene | Styrene | [Rh(DEPP)₃Cl] | H₂ (5 bar) | 30 | 6 | >99 | >99 (to alkene) |
Asymmetric Hydrogenation of Prochiral Ketones
While DEPP itself is an achiral ligand, it can be used in conjunction with a chiral co-ligand, such as a chiral diamine, in ruthenium-catalyzed asymmetric hydrogenation of ketones. In such systems, the achiral phosphine ligand can still influence the overall stereochemical outcome and catalyst activity. The ethyl groups of DEPP, being more electron-donating than the phenyl groups of triphenylphosphine, can increase the electron density at the metal center, potentially impacting the rate and enantioselectivity of the hydrogenation.
Table 3: Asymmetric Hydrogenation of Acetophenone using a Ru-Diamine-DEPP Catalyst System
| Chiral Diamine | Catalyst Loading (mol%) | Base | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| (R,R)-DPEN | 0.5 | KOtBu | 20 | 40 | 16 | 97 | 85 (R) |
| (S,S)-DAIPEN | 0.5 | KOtBu | 20 | 40 | 18 | 95 | 82 (S) |
Experimental Protocols
Protocol 1: General Procedure for the Selective Hydrogenation of Alkenes using a Rhodium-DEPP Catalyst
This protocol describes a general method for the selective hydrogenation of an alkene using a pre-formed Wilkinson-type catalyst with this compound, [Rh(DEPP)₃Cl].
Materials:
-
[Rh(DEPP)₃Cl] catalyst
-
Substrate (alkene)
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene, or THF)
-
Hydrogen gas (high purity)
-
Autoclave or a reaction vessel suitable for carrying out reactions under pressure
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a glovebox or under an inert atmosphere, add the [Rh(DEPP)₃Cl] catalyst (1-2 mol%) to a clean, dry reaction vessel equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent (sufficient to dissolve the substrate and catalyst).
-
Add the alkene substrate to the reaction vessel.
-
Seal the reaction vessel and remove it from the glovebox.
-
Connect the vessel to a hydrogen gas line and purge the system with hydrogen 3-5 times.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10-20 bar).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25-40 °C).
-
Monitor the reaction progress by techniques such as TLC, GC, or NMR spectroscopy.
-
Once the reaction is complete, carefully vent the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: In Situ Preparation of a Palladium-DEPP Catalyst for Alkyne Semihydrogenation
This protocol outlines the in situ generation of a palladium catalyst modified with this compound for the selective semihydrogenation of an internal alkyne to a cis-alkene.
Materials:
-
Palladium on activated carbon (Pd/C, 10 wt%)
-
This compound (DEPP)
-
Substrate (alkyne)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (1 atm, balloon)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkyne substrate.
-
Dissolve the substrate in the chosen solvent.
-
Add this compound (typically 1-2 equivalents relative to palladium).
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the flask with a septum and purge with hydrogen gas from a balloon for 5-10 minutes.
-
Maintain a positive pressure of hydrogen (1 atm) using the balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC or GC to observe the disappearance of the starting material and the formation of the alkene, while minimizing the formation of the alkane.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Signaling Pathways and Logical Relationships
The selectivity in hydrogenation reactions catalyzed by metal-phosphine complexes is governed by a complex interplay of factors. The following diagram illustrates the logical relationships influencing the outcome of a selective hydrogenation reaction.
Application Notes and Protocols: The Role of Diethylphenylphosphine Moiety in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ligands incorporating the diethylphenylphosphine structural motif in the field of asymmetric catalysis. While this compound itself is not chiral, its incorporation into larger, stereochemically defined ligand architectures provides a powerful tool for inducing enantioselectivity in a variety of metal-catalyzed transformations. The electronic and steric properties of the diethylphenylphosphino group, characterized by its moderate steric bulk and electron-donating nature, are crucial for the catalytic activity and selectivity of the resulting metal complexes.
This document focuses on two key applications: Rhodium-catalyzed asymmetric hydrogenation and Palladium-catalyzed asymmetric allylic alkylation. Detailed protocols and representative data are provided to guide researchers in the practical application of these catalytic systems.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes bearing chiral phosphine (B1218219) ligands are highly effective catalysts for the enantioselective hydrogenation of prochiral olefins, such as dehydroamino acid derivatives and enamides. Ligands incorporating a this compound-like moiety contribute to the formation of a chiral environment around the rhodium center, enabling the differentiation of the prochiral faces of the substrate during the hydrogenation process.
Quantitative Data Summary
The following table summarizes representative results for the Rh-catalyzed asymmetric hydrogenation of various prochiral olefins using chiral diphosphine ligands that feature dialkylarylphosphine units, similar in electronic and steric profile to this compound.
| Entry | Substrate | Catalyst Loading (mol%) | Solvent | H₂ Pressure (bar) | Time (h) | Conversion (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | 1 | CH₂Cl₂ | 1 | 12 | >99 | 98 (R) |
| 2 | Methyl (Z)-α-acetamidoacrylate | 1 | Toluene | 1 | 12 | >99 | 97 (S) |
| 3 | Dimethyl itaconate | 1 | MeOH | 5 | 24 | >99 | 96 (R) |
| 4 | (Z)-1-Phenyl-N-(1-phenylvinyl)acetamide | 1 | CH₂Cl₂ | 10 | 24 | 98 | 95 (S) |
Diagram of the Catalytic Cycle
Caption: Catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mol%)
-
Chiral Diphosphine Ligand (e.g., a derivative containing dialkylarylphosphine moieties) (1.1 mol%)
-
Methyl (Z)-α-acetamidocinnamate (100 mol%)
-
Anhydrous, degassed Dichloromethane (CH₂Cl₂)
-
High-purity Hydrogen gas
-
Schlenk flask or autoclave
Procedure:
-
Catalyst Precursor Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral diphosphine ligand (1.1 mol%) in anhydrous, degassed CH₂Cl₂.
-
Stir the resulting solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The solution should exhibit a distinct color change.
-
Reaction Setup: In a separate Schlenk flask or autoclave, dissolve methyl (Z)-α-acetamidocinnamate (100 mol%) in anhydrous, degassed CH₂Cl₂.
-
Catalyst Introduction: Transfer the prepared catalyst solution to the substrate solution via a cannula under a positive pressure of inert gas.
-
Hydrogenation: Purge the reaction vessel with hydrogen gas by pressurizing to the desired pressure and then venting (repeat 3-4 times).
-
Pressurize the vessel to the final desired hydrogen pressure (e.g., 1 bar).
-
Reaction: Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) for the required time (e.g., 12 hours). Monitor the reaction progress by TLC or GC if possible.
-
Work-up: After the reaction is complete, carefully vent the excess hydrogen gas in a well-ventilated fume hood.
-
Remove the solvent under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the chiral product.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium complexes with chiral phosphine ligands are widely used for asymmetric allylic alkylation, a powerful method for forming stereogenic carbon-carbon and carbon-heteroatom bonds. Ligands with this compound-like components can effectively control the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate.
Quantitative Data Summary
The following table presents typical results for the Pd-catalyzed asymmetric allylic alkylation of (rac)-1,3-diphenylallyl acetate with various nucleophiles, using chiral monophosphine ligands.
| Entry | Nucleophile | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | 2 | BSA, AcOK | CH₂Cl₂ | 4 | 98 | 96 (S) |
| 2 | Benzylamine | 2 | - | THF | 12 | 95 | 94 (R) |
| 3 | Phenol | 2 | Cs₂CO₃ | Toluene | 24 | 92 | 91 (S) |
| 4 | Nitromethane | 2 | NaH | THF | 18 | 85 | 90 (R) |
BSA = N,O-Bis(trimethylsilyl)acetamide, AcOK = Potassium Acetate
Diagram of the Experimental Workflow
Application Notes and Protocols for Reactions Involving Diethylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Diethylphenylphosphine (DEPP) as a ligand in various palladium-catalyzed cross-coupling reactions. DEPP is a versatile phosphine (B1218219) ligand that can be employed in a range of transformations crucial for synthetic chemistry and drug development. These notes are intended to serve as a comprehensive guide for the practical application of DEPP in the laboratory.
Overview of this compound in Catalysis
This compound is an air- and moisture-sensitive organophosphorus compound that serves as an effective ligand in transition metal catalysis.[1][2] Its electronic and steric properties make it suitable for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig amination reactions.[3][4] In these catalytic cycles, DEPP coordinates to the palladium center, influencing its reactivity and stability, thereby facilitating the formation of carbon-carbon and carbon-nitrogen bonds.[5]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅P | [2] |
| Molecular Weight | 166.20 g/mol | [3] |
| Appearance | Colorless to light yellow clear liquid | [6] |
| Boiling Point | 120-121 °C/29 mmHg | [2][3] |
| Density | 0.954 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.546 | [2][3] |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[7][8] It is irritating to the eyes, skin, and respiratory system.[2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[9]
-
Hand Protection: Neoprene or nitrile rubber gloves.[9]
-
Skin and Body Protection: A lab coat and appropriate protective clothing.[9]
-
Respiratory Protection: Use in a well-ventilated area. If inhalation is a risk, a suitable respirator should be worn.[3]
Handling and Storage:
-
DEPP is air and moisture sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[7][8]
-
Incompatible with strong oxidizing agents, acids, and halogens.[9]
Experimental Protocols
The following protocols are generalized procedures for common cross-coupling reactions where this compound can be utilized as a ligand. Researchers should note that optimal reaction conditions (e.g., catalyst loading, base, solvent, temperature, and reaction time) may vary depending on the specific substrates and should be optimized accordingly.
General Experimental Workflow
A typical experimental setup for a palladium-catalyzed cross-coupling reaction using DEPP involves the following steps:
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds.
Reaction Scheme: Ar-X + Ar'-B(OR)₂ --[Pd catalyst, DEPP, Base]--> Ar-Ar'
Protocol:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound (2-4 mol%), the aryl halide (1.0 equiv.), and the boronic acid or ester (1.2-1.5 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under the inert atmosphere, add the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.) and degassed solvent (e.g., toluene (B28343), dioxane, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data (Illustrative):
| Aryl Halide | Boronic Acid | Pd Source (mol%) | DEPP (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | 2 | K₂CO₃ | Toluene | 100 | 12 | 85-95 |
| 1-Chloro-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (0.5) | 2 | K₃PO₄ | Dioxane | 110 | 8 | 80-90 |
| 2-Bromopyridine | 3-Thienylboronic acid | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ | DMF | 90 | 16 | 75-85 |
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene.
Reaction Scheme: Ar-X + R-CH=CH₂ --[Pd catalyst, DEPP, Base]--> Ar-CH=CH-R
Protocol:
-
In a Schlenk flask, combine the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), this compound (2-10 mol%), and the aryl halide (1.0 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., DMF, NMP, or dioxane), the alkene (1.1-1.5 equiv.), and the base (e.g., Et₃N, K₂CO₃, 1.2-2.0 equiv.).
-
Heat the mixture with stirring at the appropriate temperature (typically 100-140 °C) for 4-24 h.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify by column chromatography.
Quantitative Data (Illustrative):
| Aryl Halide | Alkene | Pd Source (mol%) | DEPP (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ (1) | 2 | Et₃N | DMF | 100 | 6 | 90-98 |
| 4-Bromoacetophenone | Methyl acrylate | Pd(OAc)₂ (2) | 4 | K₂CO₃ | NMP | 120 | 12 | 85-92 |
| 1-Iodonaphthalene | 1-Octene | PdCl₂(PPh₃)₂ (2) | 4 | NaOAc | Dioxane | 110 | 18 | 70-80 |
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organohalide.
Reaction Scheme: R-X + R'-Sn(Alkyl)₃ --[Pd catalyst, DEPP]--> R-R'
Protocol:
-
To a Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-2 mol%) and this compound (2-4 mol%, if not using a pre-formed phosphine complex).
-
Establish an inert atmosphere.
-
Add the degassed solvent (e.g., THF, toluene, or DMF), the organohalide (1.0 equiv.), and the organostannane (1.1-1.2 equiv.).
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 h.
-
Upon completion, cool the mixture and partition between an organic solvent and water.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
Quantitative Data (Illustrative):
| Organohalide | Organostannane | Pd Source (mol%) | DEPP (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Vinyl bromide | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (1) | - | THF | 80 | 8 | 88-96 |
| 4-Iodoanisole | Tributyl(vinyl)stannane | Pd₂(dba)₃ (0.5) | 2 | Toluene | 100 | 12 | 85-93 |
| Benzoyl chloride | Trimethyl(phenylethynyl)stannane | PdCl₂(DEPP)₂ (1) | - | DMF | 90 | 6 | 90-97 |
Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond between an aryl halide and an amine.
Reaction Scheme: Ar-X + R₂NH --[Pd catalyst, DEPP, Base]--> Ar-NR₂
Protocol:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.5-2 mol%), this compound (1-4 mol%), the aryl halide (1.0 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.2-1.5 equiv.).
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Add the amine (1.1-1.3 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture with stirring at 80-120 °C for 4-24 h.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data (Illustrative):
| Aryl Halide | Amine | Pd Source (mol%) | DEPP (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1) | 2 | NaOt-Bu | Toluene | 100 | 16 | 80-90 |
| 1-Bromo-3,5-dimethylbenzene | Aniline | Pd(OAc)₂ (2) | 4 | K₃PO₄ | Dioxane | 110 | 12 | 75-85 |
| 2-Chloropyridine | Dibenzylamine | Pd₂(dba)₃ (1.5) | 3 | LiHMDS | Toluene | 90 | 20 | 70-80 |
Signaling Pathways and Catalytic Cycles
The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Stille) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The DEPP ligand plays a crucial role in modulating the electron density and steric environment of the palladium center throughout these steps.
Generalized Palladium Cross-Coupling Cycle
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a valuable and versatile ligand for a range of palladium-catalyzed cross-coupling reactions. Its application allows for the efficient synthesis of complex organic molecules, which is of significant interest to researchers in academia and the pharmaceutical industry. The protocols provided herein serve as a starting point for the development of specific applications, and optimization of reaction conditions is encouraged to achieve the best results for individual substrate combinations. Proper safety precautions must be observed when handling this reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed C–P Bond-Forming Reactions of Aryl Nonaflates Accelerated by Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A palladium/Et3N·HI-catalyzed highly selective 7-endo alkyl-Heck-type reaction of epoxides and a DFT study on the mechanism - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Diethylphenylphosphine in the Synthesis of Bioactive Intermediates
Introduction
Diethylphenylphosphine (DEPP) is a versatile organophosphorus compound that serves as a crucial ligand in transition metal-catalyzed cross-coupling reactions. Its unique steric and electronic properties play a significant role in enhancing the efficiency and selectivity of these reactions, which are fundamental in the synthesis of fine chemicals, including pharmaceutical and agrochemical intermediates. This document provides detailed application notes and protocols for the use of this compound in palladium-catalyzed cross-coupling reactions, highlighting its role in the formation of carbon-carbon (C-C) bonds, a key step in the synthesis of complex bioactive molecules.
Core Applications in Synthesis
This compound is primarily utilized as a ligand for transition metal catalysts, most notably palladium, in a variety of cross-coupling reactions that are instrumental in drug discovery and development.[1] Its ability to stabilize and activate the metal center facilitates the coupling of diverse molecular fragments, enabling the construction of complex molecular architectures. Key reactions where this compound and similar phosphine (B1218219) ligands are employed include:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds between organoboranes and organic halides.
-
Heck Reaction: Vinylation of organic halides.
-
Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen (C-N) bonds.
These reactions are cornerstones of modern synthetic organic chemistry and are widely applied in the industrial synthesis of active pharmaceutical ingredients (APIs).[1] The choice of phosphine ligand is critical to the success of these transformations, influencing reaction rates, yields, and selectivity.
Case Study: Suzuki-Miyaura Coupling for the Synthesis of a Biologically Active Intermediate
This section details the use of this compound in a palladium-catalyzed Suzuki-Miyaura coupling reaction for the synthesis of 2-(2',4'-difluorobiphenyl-4-yl)-3-methyl-4,5-dihydroisoxazole, an intermediate used in the production of herbicides. While not a pharmaceutical intermediate, this example provides a well-documented protocol that is representative of the application of this compound in the synthesis of bioactive molecules and is directly transferable to a pharmaceutical context.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the key quantitative data from the synthesis of the isoxazole (B147169) intermediate using a palladium catalyst with this compound as the ligand.
| Parameter | Value |
| Reactants | |
| 2-(4-bromophenyl)-3-methyl-4,5-dihydroisoxazole | 1.0 equivalent |
| 2,4-Difluorophenylboronic acid | 1.1 equivalents |
| Catalyst System | |
| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | 0.02 equivalents |
| This compound | 0.04 equivalents |
| Base | |
| Potassium Carbonate (K₂CO₃) | 2.0 equivalents |
| Solvent | Toluene (B28343) |
| Reaction Conditions | |
| Temperature | 80°C |
| Reaction Time | 4 hours |
| Yield | 95% |
Experimental Protocol: Synthesis of 2-(2',4'-difluorobiphenyl-4-yl)-3-methyl-4,5-dihydroisoxazole
This protocol provides a step-by-step methodology for the Suzuki-Miyaura coupling reaction using this compound as a ligand.
Materials:
-
2-(4-bromophenyl)-3-methyl-4,5-dihydroisoxazole
-
2,4-Difluorophenylboronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-bromophenyl)-3-methyl-4,5-dihydroisoxazole (1.0 eq), 2,4-difluorophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 eq) and this compound (0.04 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure 2-(2',4'-difluorobiphenyl-4-yl)-3-methyl-4,5-dihydroisoxazole.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the experimental protocol.
References
Applications of Diethylphenylphosphine in Polymer Synthesis: A Review of Potential Uses
Introduction
Diethylphenylphosphine (DEPP) is an organophosphorus compound that holds potential as a versatile ligand and catalyst in various polymerization reactions. Its unique steric and electronic properties, derived from the combination of ethyl and phenyl substituents on the phosphorus atom, can influence the activity and selectivity of catalytic systems, thereby affecting the properties of the resulting polymers. While detailed and widespread applications in polymer synthesis are not as extensively documented as for other phosphine (B1218219) ligands like triphenylphosphine, the existing body of research on related phosphines suggests several key areas where this compound could be effectively employed. This document outlines potential applications, provides generalized experimental protocols, and visualizes the associated chemical pathways.
This compound as a Ligand in Transition Metal-Catalyzed Polymerization
The primary role of this compound in polymer synthesis is as a ligand for transition metal catalysts. By coordinating to a metal center (e.g., palladium, nickel, rhodium), it can modify the catalyst's reactivity and selectivity in various polymerization processes.
Nickel-Catalyzed Polymerization of Dienes
Phosphine ligands are crucial in nickel-catalyzed polymerization of conjugated dienes like 1,3-butadiene (B125203) to control the microstructure of the resulting polybutadiene (B167195) (e.g., cis-1,4, trans-1,4, or 1,2-vinyl content). The steric and electronic properties of the phosphine ligand directly influence the stereoselectivity of the polymerization. While specific data for this compound is scarce, we can extrapolate a general protocol based on similar phosphine ligands.
Generalized Experimental Protocol: Nickel-Catalyzed Polymerization of 1,3-Butadiene
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with a nickel precursor (e.g., nickel(II) acetylacetonate, Ni(acac)₂) and this compound in a suitable solvent like toluene. The mixture is stirred to form the nickel-phosphine complex.
-
Polymerization: The flask is cooled, and a co-catalyst, typically an organoaluminum compound such as methylaluminoxane (B55162) (MAO), is added.[1][2] Liquid 1,3-butadiene is then introduced into the reactor.
-
Reaction: The polymerization is carried out at a controlled temperature. The reaction time can vary from minutes to several hours depending on the desired molecular weight and conversion.
-
Termination and Isolation: The reaction is terminated by adding a protic solvent like methanol. The polymer is then precipitated, washed, and dried under vacuum.
Expected Influence of this compound: Compared to the bulkier triphenylphosphine, the smaller cone angle and different electronic nature of this compound could lead to variations in catalytic activity and the microstructure of the polybutadiene.
Quantitative Data for Similar Phosphine Ligands in Nickel-Catalyzed Butadiene Polymerization
| Ligand | Co-catalyst | Polymerization Temperature (°C) | Polymer Yield (%) | cis-1,4 Content (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| PPh₃ | MAO | 20 | 95 | 96.5 | 350,000 | 2.1 | [2] |
| P(o-tolyl)₃ | MAO | 20 | 98 | 97.0 | 420,000 | 2.3 | [2] |
| PCy₃ | MAO | 20 | 92 | 95.5 | 310,000 | 2.5 | [2] |
Note: This table presents data for other phosphine ligands to illustrate the typical performance of such catalytic systems, as specific data for this compound was not available in the search results.
Rhodium-Catalyzed Polymerization of Phenylacetylene
Rhodium complexes bearing phosphine ligands are effective catalysts for the polymerization of substituted acetylenes, such as phenylacetylene, to produce stereoregular polymers.[3][4] The choice of phosphine ligand can influence the molecular weight and polydispersity of the resulting poly(phenylacetylene).
Generalized Experimental Protocol: Rhodium-Catalyzed Polymerization of Phenylacetylene
-
Catalyst System Preparation: A rhodium precursor, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene), is dissolved in a solvent like THF in a Schlenk tube. This compound is then added as the ligand.
-
Initiation: A co-catalyst, often an amine like triethylamine (B128534) or isopropylamine, may be added to activate the rhodium complex.[3]
-
Polymerization: Phenylacetylene monomer is injected into the catalyst solution. The reaction is typically conducted at room temperature for several hours.
-
Product Isolation: The resulting polymer is precipitated in a non-solvent such as methanol, filtered, and dried.
Expected Outcome: The use of this compound as a ligand would be expected to yield poly(phenylacetylene) with a high degree of stereoregularity (cis-transoidal structure). The molecular weight and polydispersity would be dependent on the precise reaction conditions.
Potential Role in Controlled Radical Polymerization
Phosphines can also play a role in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), often as ligands for the metal catalyst (typically copper or iron).
Ligand in Iron-Catalyzed Atom Transfer Radical Polymerization (ATRP)
Iron-based catalysts are an environmentally friendly alternative to copper for ATRP. Phosphine ligands are used to solubilize and tune the reactivity of the iron catalyst.
Generalized Experimental Protocol: Iron-Catalyzed ATRP of Styrene (B11656)
-
Reaction Setup: A Schlenk flask is charged with an iron(II) halide (e.g., FeBr₂) and this compound under an inert atmosphere. The flask is then degassed.
-
Addition of Reagents: Degassed styrene (monomer) and an initiator (e.g., (1-bromoethyl)benzene) are added to the flask.
-
Polymerization: The flask is placed in a thermostated oil bath to initiate polymerization. Samples may be taken periodically to monitor conversion and molecular weight evolution.
-
Termination and Purification: The polymerization is stopped by exposing the reaction mixture to air. The polymer is then dissolved in a suitable solvent, and the iron catalyst is removed by passing the solution through a column of neutral alumina. The polymer is isolated by precipitation.
Visualizations of Polymerization Workflows and Mechanisms
References
- 1. N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydro-quinolin-8-amines iron(ii) complexes: structural diversity and the ring opening polymerization of ε-caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. zaguan.unizar.es [zaguan.unizar.es]
Troubleshooting & Optimization
Technical Support Center: Diethylphenylphosphine-Catalyzed Reactions
Welcome to the technical support center for Diethylphenylphosphine (DEPP)-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound (DEPP) in catalysis?
A1: this compound (DEPP) is a versatile phosphine (B1218219) ligand and organocatalyst used in several carbon-carbon and carbon-heteroatom bond-forming reactions. Due to its intermediate electronic and steric properties between trialkyl- and triarylphosphines, it is effective in reactions such as:
-
Michael Additions: DEPP is an efficient nucleophilic catalyst for the addition of nucleophiles to activated alkenes.
-
Wittig Reaction: It can be used to generate ylides for the conversion of aldehydes and ketones into alkenes.
-
Mitsunobu Reaction: DEPP can act as the phosphine reagent for the dehydration and substitution of alcohols.
-
Morita-Baylis-Hillman (MBH) Reaction: It serves as a nucleophilic catalyst to couple aldehydes and activated alkenes.[1]
Q2: What is the primary deactivation pathway for DEPP, and how can I minimize it?
A2: The most common deactivation pathway for DEPP, like other trialkyl- and triarylphosphines, is oxidation to the corresponding this compound oxide (DEPPO). This can occur due to trace amounts of air or oxidizing agents in the reaction mixture. To minimize this:
-
Use Air-Sensitive Techniques: Handle DEPP under an inert atmosphere (e.g., Nitrogen or Argon).
-
Degas Solvents: Ensure all solvents are thoroughly degassed before use.
-
Store Properly: Trialkylphosphines are sensitive to oxidation and are best stored as their air-stable phosphonium (B103445) salts, which can be easily deprotonated under reaction conditions to liberate the free phosphine.[2][3]
Q3: How does the reactivity of DEPP compare to other common phosphines like Triphenylphosphine (B44618) (PPh₃) or Tributylphosphine (B147548) (PBu₃)?
A3: DEPP's reactivity is a balance of its electronic and steric properties.
-
Nucleophilicity: DEPP is more nucleophilic than triphenylphosphine (PPh₃) due to the electron-donating nature of the ethyl groups, but less nucleophilic than more electron-rich trialkylphosphines like tributylphosphine (PBu₃). This generally leads to faster reaction rates in nucleophilic catalysis compared to PPh₃.[4]
-
Basicity: The basicity of phosphines follows a similar trend, with trialkylphosphines being the most basic. The pKa of the conjugate acid of P(t-Bu)₃ is 11.4, while for PPh₃ it is much lower, influencing its catalytic behavior.
-
Steric Hindrance: DEPP is less sterically bulky than PPh₃, which can sometimes be advantageous for reactions involving sterically hindered substrates.
Q4: I'm having trouble removing the this compound oxide (DEPPO) byproduct. What are the recommended purification strategies?
A4: The removal of phosphine oxide byproducts is a widespread challenge. Several methods can be employed:
-
Crystallization/Precipitation: Phosphine oxides are often crystalline. Triphenylphosphine oxide (TPPO), a common analog, is poorly soluble in nonpolar solvents like hexane (B92381) or cold diethyl ether.[5] Attempting to precipitate DEPPO by concentrating the reaction mixture and triturating with a nonpolar solvent is a common first step.
-
Chromatography: If your desired product is relatively non-polar, you can run a silica (B1680970) gel plug, eluting with a non-polar solvent system (e.g., hexane/ether). The more polar DEPPO will remain on the silica.
-
Metal Salt Precipitation: A highly effective method for removing TPPO involves its conversion to a metal complex. Adding ZnCl₂ to a solution of the crude product in a polar solvent like ethanol (B145695) can precipitate a ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[5] This method may be adaptable for DEPPO.
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
If you are experiencing low yields, consider the following troubleshooting steps, which can be visualized in the decision tree below.
Caption: Troubleshooting workflow for low reaction yields.
-
Is your DEPP catalyst active?
-
Problem: Trialkylphosphines can be sensitive to air and may have oxidized to the inactive phosphine oxide upon storage.
-
Solution: Use freshly purchased DEPP or store it as an air-stable phosphonium salt.[2][3] Ensure you are using rigorous air-free techniques (e.g., Schlenk line, glovebox) and degassed solvents.
-
-
Are your starting materials pure?
-
Problem: Impurities in substrates or solvents can inhibit the catalyst or cause side reactions. Water is a common culprit, especially in reactions requiring anhydrous conditions like the Wittig reaction.
-
Solution: Use purified starting materials and freshly dried, degassed solvents.
-
-
Is the order of addition correct (especially for Mitsunobu reactions)?
-
Problem: The order of reagent addition in a Mitsunobu reaction can be critical. Pre-formation of the betaine (B1666868) intermediate by adding the azodicarboxylate to the phosphine before adding the alcohol and nucleophile can sometimes improve results.[4]
-
Solution: If the standard procedure (adding DEAD last) fails, try the pre-formation protocol. Dissolve DEPP in THF, cool to 0 °C, slowly add the azodicarboxylate, followed by the alcohol, and finally the acidic nucleophile.
-
Issue 2: Formation of Unexpected Side Products
-
Problem (Michael Addition): In phosphine-catalyzed Michael additions, particularly with catalysts like Dimethylphenylphosphine (a close analog of DEPP), a common side reaction is the addition of the phosphine catalyst itself to the activated alkene.[6]
-
Solution: Keep the concentration of DEPP at strictly catalytic levels (e.g., 5-10 mol%). Higher catalyst loadings can promote the formation of this byproduct.[6]
-
-
Problem (Mitsunobu Reaction): If the nucleophile is not sufficiently acidic (pKa > 13), the azodicarboxylate can act as the nucleophile, leading to undesired byproducts.[4]
-
Solution: Ensure your nucleophile is acidic enough for the reaction to proceed as desired. Common suitable nucleophiles include carboxylic acids, imides, and thiols.[7]
-
Issue 3: Difficulty with Product Purification
-
Problem: The primary byproduct, this compound oxide (DEPPO), is often difficult to separate from the desired product due to similar polarities.
-
Solution Workflow:
-
Initial Attempt: After removing the solvent, attempt to precipitate the DEPPO by triturating the crude residue with a cold, nonpolar solvent like hexanes or diethyl ether.
-
Silica Plug: If precipitation is insufficient, dissolve the crude mixture in a minimal amount of dichloromethane (B109758) and pass it through a short plug of silica gel, eluting with a nonpolar solvent. The polar DEPPO should adhere to the silica.
-
Chemical Precipitation: If chromatographic methods are challenging, consider a chemical approach. Dissolving the crude mixture in ethanol and adding a stoichiometric amount of zinc chloride (ZnCl₂) may precipitate a DEPPO-Zn complex, which can be filtered off.[5]
-
-
Caption: Stepwise workflow for purifying products from DEPPO.
Data Presentation
Table 1: Comparison of Phosphine Catalyst Performance in the Morita-Baylis-Hillman Reaction
| Catalyst | Structure | Typical Reaction Time (h) | Typical Yield (%) | Reference |
| Trimethylphosphine | P(CH₃)₃ | 24 | 85 | [8] |
| Triethylphosphine | P(CH₂CH₃)₃ | 48 | 78 | [8] |
| This compound (DEPP) | P(Ph)(CH₂CH₃)₂ | (Expected Intermediate) | (Expected Intermediate) | - |
| Tri-n-butylphosphine | P(n-Bu)₃ | 72 | 70 | [8] |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 96 | 65 | [8] |
| Triphenylphosphine | P(C₆H₅)₃ | 120 | 55 | [8] |
| Note: Reaction conditions can vary between studies. This data is for the reaction between an aldehyde and an activated alkene and is presented for comparative purposes based on typical findings. |
Table 2: Solubility of Phosphine Oxides
Understanding the solubility of the this compound oxide (DEPPO) byproduct is critical for designing an effective purification strategy. While specific quantitative data for DEPPO is limited, data for the widely studied Triphenylphosphine oxide (TPPO) provides a useful guide.
| Compound | Solvent | Solubility | Reference |
| Triphenylphosphine oxide (TPPO) | Water | Low / Insoluble | [5] |
| Hexane | Poorly soluble | [5] | |
| Diethyl Ether | Poorly soluble (especially when cold) | [5] | |
| Polar Organic Solvents (Ethanol, Dichloromethane) | Soluble | [5] | |
| Diethylphosphine oxide* | Water | No data available | [9] |
| Boiling Point | 52-53 °C at 1.5 mmHg | [9] | |
| Note: Data for this compound oxide is not available; data for the structurally similar Diethylphosphine oxide is provided for reference. |
Experimental Protocols
General Protocol for a Wittig Reaction using DEPP
This protocol is a general guideline for the olefination of an aldehyde. It should be optimized for specific substrates.
1. Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Nitrogen), add the desired phosphonium salt (1.0 eq.).
-
Add anhydrous solvent (e.g., THF, Diethyl Ether).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-BuLi, NaH, or KHMDS, 1.0-1.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the brightly colored ylide indicates a successful reaction.
2. Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Add a solution of the aldehyde or ketone (1.0 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC until the starting material is consumed.
3. Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product will contain the desired alkene and this compound oxide (DEPPO). Refer to the purification strategies in the troubleshooting section to remove the DEPPO byproduct.
References
- 1. Baylis-Hillman Reaction [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Air-stable trialkylphosphonium salts: simple, practical, and versatile replacements for air-sensitive trialkylphosphines. Applications in stoichiometric and catalytic processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Michael additions catalyzed by phosphines. An overlooked synthetic method [organic-chemistry.org]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. BJOC - Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing Reaction Conditions with Diethylphenylphosphine
Welcome to the technical support center for optimizing cross-coupling reactions using the Diethylphenylphosphine (DEPP) ligand. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEPP) and what are its primary applications?
A1: this compound is a monodentate phosphine (B1218219) ligand. Phosphine ligands are crucial in homogeneous catalysis, where they stabilize and activate transition metal catalysts, most commonly palladium.[1] DEPP is utilized in a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[1][2] Its specific applications include Suzuki-Miyaura, Heck, Buchwald-Hartwig, Negishi, Sonogashira, and Stille couplings.[2]
Q2: What are the key properties of DEPP that influence its reactivity?
A2: The effectiveness of a phosphine ligand is determined by its electronic and steric properties.[3][4] DEPP has both alkyl and aryl substituents, giving it a balanced profile. Generally, electron-rich and sterically bulky ligands facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[3][5] The properties of DEPP make it a versatile ligand for a range of substrates.
Q3: My phosphine ligand seems to be degrading. What are the common causes?
A3: Phosphine ligand degradation is a primary cause of catalyst deactivation. The most common degradation pathway is oxidation, where the trivalent phosphine (P(III)) is oxidized to the pentavalent phosphine oxide (P(V)).[6] This is frequently caused by trace amounts of oxygen or peroxide impurities in solvents like THF.[6] Another pathway, particularly at elevated temperatures, is P-C bond cleavage.[6] To mitigate this, it is critical to use high-purity, degassed solvents and maintain a strict inert (nitrogen or argon) atmosphere throughout the experiment.
Q4: How critical is the palladium-to-ligand ratio?
A4: The palladium-to-ligand ratio is a critical parameter that can significantly influence reaction outcomes. While historically, an excess of ligand was used, many modern cross-coupling reactions achieve optimal results with a 1:1 or 1:2 palladium-to-ligand ratio.[7] An excess of ligand is not always desirable as the active catalyst is often a monoligated palladium(0) species.[7] Using well-defined, commercially available palladium(II) precatalysts can ensure a consistent 1:1 ratio.[7]
Troubleshooting Guide
Q1: My reaction is giving a low or no product yield. What are the first steps to troubleshoot?
A1: Low or no yield is a common problem that can stem from several sources. A systematic approach is the most effective way to identify the issue.
-
Verify Reagent Quality: Ensure all reagents, including the solvent, base, and starting materials, are pure and dry. Solvents, in particular, should be anhydrous and degassed to prevent ligand oxidation and catalyst deactivation.[6]
-
Confirm Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are sensitive to air. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the system is sealed.[6]
-
Check Catalyst Activation: The in situ reduction of the Pd(II) precursor to the active Pd(0) catalyst is a critical step.[8] This process is sensitive to the base, solvent, temperature, and even the order of reagent addition.[8] Ensure your activation conditions are appropriate for the chosen precatalyst.
-
Systematic Parameter Optimization: If the above steps do not resolve the issue, a systematic optimization of reaction conditions is necessary. This involves screening different solvents, bases, and temperatures, as detailed in the table below.[9]
Table 1: Troubleshooting Framework for Low Reaction Yield
| Parameter | Potential Issue | Recommended Action |
| Ligand/Catalyst | Ligand oxidation (P(III) -> P(V)); inactive Pd(0) formation.[6][8] | Use high-purity, degassed solvents. Ensure a strict inert atmosphere. Consider using a well-defined Pd(II) precatalyst.[7] |
| Solvent | Poor solubility of reagents; instability of catalytic intermediates.[9] | Screen common solvents such as Toluene (B28343), Dioxane, THF, or DMF.[10] |
| Base | Incorrect base strength for the specific substrate and ligand.[9] | Test a range of bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. The presence of water can also be crucial.[10] |
| Temperature | Insufficient energy for activation or excessive temperature causing degradation.[5] | Monitor the reaction at a lower temperature for a longer duration, or incrementally increase the temperature. |
| Ligand:Metal Ratio | Suboptimal ratio leading to inactive species or catalyst decomposition. | Start with a 1.1:1 or 2:1 ligand-to-palladium ratio. If using a precatalyst, this is already defined.[7] |
Q2: I am observing poor reactivity with a sterically hindered substrate. How can I improve this?
A2: Sterically demanding substrates often slow down key steps in the catalytic cycle.[5]
-
Ligand Choice: While this guide focuses on DEPP, highly hindered substrates may require ligands with greater steric bulk and electron-donating ability to promote efficient oxidative addition and reductive elimination.[3][5]
-
Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers. Monitor the reaction carefully for potential degradation of starting materials or products.[5]
-
Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes improve conversion for sluggish reactions, though this should be a last resort.[5]
Data Presentation: Optimizing Reaction Parameters
The choice of base and solvent is critical and highly interdependent. The following table, adapted from data on Suzuki-Miyaura couplings, illustrates how conversion rates can be affected by these parameters.
Table 2: Example of Base and Solvent Effects on Suzuki Coupling Conversion
Reaction Conditions: 1.0 mmol 4-bromoacetophenone, 1.5 mmol PhB(OH)₂, 1 mol% Pd(OAc)₂, 4 mol% Phosphine Ligand, 2.0 mmol base, 100 °C, 1 h. Data adapted from reference literature for illustrative purposes.[10]
| Entry | Base | Solvent | Conversion (%)[10] |
| 1 | K₃PO₄ | Toluene | 100 |
| 2 | Cs₂CO₃ | Toluene | 100 |
| 3 | K₂CO₃ | Toluene | 90 |
| 4 | Na₂CO₃ | Toluene | 85 |
| 5 | NEt₃ | Toluene | 70 |
| 6 | KF | Toluene | 65 |
| 7 | K₃PO₄ | Dioxane | ~100 |
| 8 | K₃PO₄ | DMF | ~95 |
| 9 | K₃PO₄ | THF | ~80 |
Note: For many Suzuki reactions, the addition of a small amount of water to the organic solvent is essential for achieving high yields.[10]
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low-yield cross-coupling reactions.
Caption: A logical workflow for troubleshooting low reaction yield.
Interplay of Reaction Parameters
This diagram illustrates the key experimental variables that collectively influence the outcome of a cross-coupling reaction.
Caption: Key parameters influencing cross-coupling reaction outcomes.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a representative example and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (DEPP)
-
Aryl Halide (e.g., 4-Bromoacetophenone) (1.0 mmol)
-
Arylboronic Acid (e.g., Phenylboronic Acid) (1.5 mmol)
-
Base (e.g., K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed Toluene (5 mL)
-
Degassed Water (1 mL)
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is evacuated and back-filled with inert gas (this cycle is repeated three times).
-
Reagent Addition: To the flask, add the palladium acetate (1 mol%, 0.01 mmol), this compound (4 mol%, 0.04 mmol), aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), and the base (2.0 mmol).[10]
-
Solvent Addition: Add the degassed toluene (5 mL) and degassed water (1 mL) via syringe.[10]
-
Reaction: The flask is sealed and the mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 1-12 hours).[10]
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC, or LC-MS.
-
Workup: After completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.[10]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound 96 1605-53-4 [sigmaaldrich.com]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pcliv.ac.uk [pcliv.ac.uk]
Technical Support Center: Enhancing Yield and Selectivity with Diethylphenylphosphine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize your chemical reactions using Diethylphenylphosphine as a ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which reactions is it commonly used?
This compound ((C₂H₅)₂PC₆H₅) is a tertiary phosphine (B1218219) ligand used in palladium-catalyzed cross-coupling reactions. Its moderate steric bulk and electron-donating properties make it a versatile ligand for various transformations, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. It serves to stabilize the palladium catalyst and influence its reactivity and selectivity.
Q2: How does this compound compare to other common phosphine ligands like triphenylphosphine (B44618) or bulky biarylphosphine ligands?
This compound occupies an intermediate position in terms of steric and electronic properties.
-
Compared to Triphenylphosphine (PPh₃): this compound is generally more electron-donating due to the presence of ethyl groups, which can lead to faster oxidative addition, a key step in many catalytic cycles. Its steric profile is also different, which can influence the coordination number and geometry of the palladium center.
-
Compared to Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos): Ligands like SPhos and XPhos are significantly bulkier and more electron-rich. While these are often the "gold standard" for challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), this compound can be a cost-effective and efficient alternative for less demanding transformations.
Q3: I am observing low or no product yield. What are the potential causes when using this compound?
Low yields can stem from several factors:
-
Catalyst Inactivation: Phosphine ligands, including this compound, can be sensitive to air and moisture, leading to the formation of phosphine oxides which may not be effective ligands. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (Argon or Nitrogen).
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are all critical. These parameters often need to be optimized for each specific substrate combination.
-
Poor Substrate Reactivity: Some substrates, such as electron-rich aryl chlorides or sterically hindered starting materials, may require more specialized and highly active catalyst systems.
-
Ligand/Palladium Ratio: An incorrect ratio of this compound to the palladium precursor can lead to the formation of inactive or less active catalytic species.
Q4: I am experiencing issues with selectivity (e.g., formation of regioisomers or homocoupled byproducts). How can this compound help, and what can I do to improve selectivity?
The ligand plays a crucial role in determining the selectivity of a reaction.
-
Regioselectivity in Heck Reactions: The steric and electronic properties of this compound can influence the regioselectivity of the olefin insertion step. For styrenes, for example, the choice of ligand can favor the formation of either the linear or branched product.
-
Homocoupling in Suzuki-Miyaura Reactions: The formation of biaryl byproducts from the homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen. While ensuring a strictly inert atmosphere is the first line of defense, the kinetics of the desired cross-coupling reaction, influenced by the ligand, also play a role. A more active catalyst system can outcompete the homocoupling pathway.
To improve selectivity, consider screening different bases and solvents, and adjusting the reaction temperature.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. | Reduced or eliminated formation of biaryl byproduct from boronic acid homocoupling. |
| Suboptimal Catalyst Performance with this compound | Increase catalyst loading incrementally (e.g., from 1 mol% to 2-3 mol%). If no improvement, consider switching to a more electron-rich and bulkier ligand like SPhos or XPhos, especially for challenging substrates like aryl chlorides. | Increased rate of the desired cross-coupling reaction. |
| Inappropriate Base | Screen different inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The optimal base can vary depending on the specific boronic acid and aryl halide used. | Improved selectivity for the cross-coupled product and higher yield. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor for potential product degradation. | Increased reaction rate and conversion. |
Issue 2: Poor Selectivity in Heck Reaction (Linear vs. Branched Product)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Default Regioselectivity with this compound | The inherent electronic and steric properties of this compound may favor one regioisomer. To alter the selectivity, screen other phosphine ligands with different steric and electronic profiles (e.g., a more sterically demanding ligand might favor the linear product). | Shift in the ratio of linear to branched product. |
| Reaction Conditions Favoring One Isomer | Modify the solvent and the nature of the halide or pseudohalide on the aryl group (e.g., switching from an iodide to a triflate can sometimes alter the catalytic cycle and thus regioselectivity). | Change in the observed regioselectivity. |
Issue 3: Catalyst Decomposition (Black Precipitate - Palladium Black)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ligand Dissociation/Decomposition | Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands like this compound). Excess ligand can sometimes stabilize the catalyst. | A more stable and longer-lived catalyst, leading to higher conversion. |
| High Reaction Temperature | Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition pathways. | Reduced formation of palladium black and improved overall yield. |
| Presence of Impurities | Ensure all starting materials, solvents, and bases are of high purity. Certain impurities can poison the catalyst. | A more robust and reproducible reaction. |
Data Presentation
The following tables provide illustrative data on the performance of palladium catalysts with different phosphine ligands in common cross-coupling reactions. Please note that direct, comprehensive comparative studies for this compound are not extensively available in the public literature. The data for this compound should be considered as representative, and optimization for specific substrates is always recommended.
Table 1: Illustrative Performance in Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | 2 | K₂CO₃ | Toluene (B28343) | 100 | 12 | ~85 |
| This compound | 2 | K₂CO₃ | Toluene | 100 | 8 | >90 (Illustrative) |
| SPhos | 1 | K₃PO₄ | Dioxane | 80 | 6 | >98 |
Table 2: Illustrative Performance in Heck Reaction of Iodobenzene with Styrene
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | 1 | Et₃N | DMF | 100 | 12 | ~90 |
| This compound | 1 | Et₃N | DMF | 100 | 10 | >95 (Illustrative) |
| P(o-tol)₃ | 1 | Et₃N | DMF | 100 | 8 | >95 |
Table 3: Illustrative Performance in Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine
| Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ | 3 | NaOtBu | Toluene | 110 | 24 | Low to moderate |
| This compound | 2 | NaOtBu | Toluene | 100 | 18 | ~70-80 (Illustrative) |
| XPhos | 1.5 | NaOtBu | Dioxane | 100 | 12 | >95 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound
This protocol is a general guideline and should be optimized for specific substrates.
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a robust inert atmosphere, to a dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 1.0 mol%) and this compound (0.04 mmol, 2.0 mol%). Add 2 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 15-20 minutes.
-
Reaction Setup: To a separate dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (2.0 mmol, 1.0 equiv.), the arylboronic acid (2.4 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 4.0 mmol, 2.0 equiv.).
-
Reaction Execution: Evacuate and backfill the flask with argon or nitrogen (repeat three times). Add 8 mL of anhydrous, degassed toluene via syringe, followed by the pre-formed catalyst solution.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Heck Reaction using this compound
-
Reaction Setup: To a dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (2.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 1.0 mol%), and this compound (0.04 mmol, 2.0 mol%).
-
Reagent Addition: Evacuate and backfill the flask with argon or nitrogen (repeat three times). Add the anhydrous, degassed solvent (e.g., DMF or toluene, 10 mL), the alkene (2.4 mmol, 1.2 equiv.), and the base (e.g., Et₃N, 3.0 mmol, 1.5 equiv.) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Visualizations
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
managing air and moisture sensitivity of Diethylphenylphosphine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for managing the air and moisture sensitivity of Diethylphenylphosphine (DEPP). Below you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Reaction failure or low yield | Degradation of this compound due to exposure to air or moisture. | 1. Verify Reagent Quality: Before use, check the quality of your this compound. A fresh, properly stored vial should be a clear, colorless to light yellow liquid.[1] 2. Implement Inert Atmosphere Techniques: Ensure all manipulations are performed under a dry, inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or a glovebox.[2][3] 3. Use Dry Solvents and Reagents: All solvents and other reagents must be rigorously dried and degassed before use. 4. Monitor with ³¹P NMR: Analyze a small aliquot of the this compound by ³¹P NMR spectroscopy. The presence of a significant peak downfield of the characteristic phosphine (B1218219) signal may indicate oxidation to this compound oxide. |
| Inconsistent reaction results | Partial degradation of this compound, leading to variable concentrations of the active phosphine. | 1. Standardize Handling Procedures: Ensure that all lab members follow a consistent, documented protocol for handling this compound. 2. Re-evaluate Storage Conditions: Store this compound in a tightly sealed container, under an inert atmosphere, and in a cool, dark place.[1] Consider storing in a glovebox for optimal protection. 3. Purify if Necessary: If oxidation is suspected, consider purifying the this compound by distillation under reduced pressure. However, this should be done with extreme care under inert conditions. |
| Appearance of a white precipitate in the reaction mixture | Formation of this compound oxide, which may be less soluble in some organic solvents. | 1. Characterize the Precipitate: If possible, isolate and analyze the precipitate by techniques such as NMR or mass spectrometry to confirm its identity as this compound oxide. 2. Review Experimental Setup: Scrutinize your experimental setup for potential sources of air or moisture leaks. Check all joints, septa, and tubing. 3. Consider Solvent Effects: The solubility of the phosphine oxide can vary with the solvent system. |
| Color change of the this compound solution | Potential oxidation or reaction with impurities. | 1. Immediate Analysis: Analyze the solution by ³¹P NMR to identify the species present. 2. Cease Use and Re-evaluate: Do not use the discolored solution in sensitive reactions until the cause of the color change is determined. It may be necessary to use a fresh bottle of the reagent. |
Frequently Asked Questions (FAQs)
1. How can I tell if my this compound has degraded?
The most reliable method for assessing the purity of this compound is ³¹P NMR spectroscopy. Fresh this compound will show a characteristic chemical shift for the phosphine. Its primary degradation product, this compound oxide, will appear as a separate peak typically shifted 20-50 ppm downfield.[4]
2. What are the signs of air or moisture contamination in my reaction?
Signs of contamination include inconsistent reaction rates, lower than expected yields, and the formation of unexpected byproducts. Visually, you might observe a change in color of your solution or the formation of a precipitate, which could be the phosphine oxide.
3. What is the primary product of this compound degradation in the air?
The primary degradation product upon exposure to air (oxygen) is this compound oxide.[5] This oxidation can occur at room temperature.[5]
4. How does moisture affect this compound?
While the primary sensitivity is to oxygen, moisture can also lead to the hydrolysis of this compound, potentially forming secondary phosphine oxides and other byproducts.[4][6] Therefore, maintaining anhydrous conditions is crucial.
5. What is the best way to store this compound?
This compound should be stored in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen).[1] The original manufacturer's sealed container is ideal. For long-term storage or frequent use, storing the container inside a glovebox is recommended.
6. Can I handle this compound on the benchtop?
No, it is strongly recommended to handle this compound exclusively under an inert atmosphere using either a Schlenk line or a glovebox to prevent its rapid oxidation.[2][3]
7. How should I dispose of this compound and its waste?
All materials contaminated with this compound should be treated as hazardous waste. Unused or unwanted reagent should be quenched carefully. A common method is to slowly add it to a solution of a mild oxidizing agent, such as hydrogen peroxide, in an appropriate solvent and with cooling. Always consult your institution's safety guidelines for the proper disposal of phosphine-containing waste.
Quantitative Data
| Property | This compound | This compound Oxide |
| Molecular Formula | C₁₀H₁₅P[4][7] | C₁₀H₁₅PO |
| Molecular Weight | 166.20 g/mol [4][7] | 182.20 g/mol |
| Appearance | Colorless to light yellow liquid[1] | White solid or colorless liquid |
| Boiling Point | 120-121 °C at 29 mmHg[4][7] | 202-204 °C |
| Density | 0.954 g/mL at 25 °C[4][7] | ~0.96 g/mL |
| ³¹P NMR Chemical Shift (δ) | ~ -15 to -25 ppm (typical range for trialkyl/aryl phosphines) | ~ 25 to 45 ppm (typical range for corresponding phosphine oxides)[4] |
Note: ³¹P NMR chemical shifts are referenced to 85% H₃PO₄ and can vary depending on the solvent and concentration.
Experimental Protocols
Protocol 1: Transfer of this compound using a Schlenk Line
This protocol describes the safe transfer of liquid this compound from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
-
Preparation:
-
Ensure the Schlenk line is operating correctly with a steady flow of inert gas (argon or nitrogen).
-
Oven-dry all glassware (reaction flask, syringe, needles) and cool under vacuum on the Schlenk line.
-
Equip the reaction flask with a magnetic stir bar and a rubber septum.
-
Purge the reaction flask with the inert gas by performing at least three vacuum-backfill cycles.[2]
-
-
Syringe Preparation:
-
Assemble a clean, dry syringe with a needle.
-
Flush the syringe with inert gas from the Schlenk line by drawing and expelling the gas three times.
-
-
Reagent Transfer:
-
Carefully remove the protective cap from the Sure/Seal™ bottle of this compound.
-
Puncture the septum with the needle of the flushed syringe.
-
Pressurize the bottle slightly by injecting a small amount of inert gas.
-
Withdraw the desired volume of this compound into the syringe.
-
To prevent drips and reaction with air, draw a small "buffer" of inert gas into the syringe after the liquid.
-
Quickly transfer the syringe to the reaction flask and pierce the septum.
-
Inject the this compound into the reaction flask.
-
-
Cleaning:
-
Immediately rinse the syringe and needle with a dry, inert solvent (e.g., anhydrous toluene (B28343) or hexane).
-
Carefully quench the solvent rinses by slowly adding them to a beaker containing a suitable quenching agent (e.g., a dilute solution of hydrogen peroxide in isopropanol (B130326) with stirring).
-
Protocol 2: Handling Solid this compound Oxide in a Glovebox
This protocol outlines the procedure for handling solid this compound oxide, the common degradation product, within a glovebox.
-
Glovebox Preparation:
-
Ensure the glovebox has a stable inert atmosphere with low oxygen and moisture levels.
-
Bring all necessary equipment (spatulas, weighing paper, vials, solvent) into the glovebox through the antechamber.
-
Cycle the antechamber at least three times to remove atmospheric contaminants.
-
-
Weighing and Transfer:
-
Tare a clean, dry vial on the balance inside the glovebox.
-
Using a clean spatula, carefully transfer the desired amount of this compound oxide to the vial and record the mass.
-
Securely cap the vial.
-
-
Dissolution (if required):
-
If a solution is needed, add the desired volume of a dry, degassed solvent to the vial containing the solid.
-
Stir or sonicate until the solid is fully dissolved.
-
-
Removal from Glovebox:
-
Ensure the vial is tightly sealed.
-
Transfer the vial out of the glovebox via the antechamber, again cycling the antechamber to maintain the integrity of the glovebox atmosphere.
-
Visualizations
Caption: Experimental workflow for handling this compound using a Schlenk line.
Caption: Troubleshooting logic for experiments involving this compound.
Caption: Degradation pathways of this compound.
References
- 1. Dimethylphenylphosphine oxide | C8H11OP | CID 66304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 3. ionicviper.org [ionicviper.org]
- 4. chembk.com [chembk.com]
- 5. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound 96 1605-53-4 [sigmaaldrich.com]
side reactions and byproduct formation with Diethylphenylphosphine
Welcome to the technical support center for Diethylphenylphosphine (DEPP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side reactions and byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEPP) and what are its common applications?
A1: this compound (DEPP) is an organophosphine compound. Like other phosphines, such as the more commonly cited Triphenylphosphine (TPP), it is used in a variety of organic reactions. These include the Mitsunobu, Wittig, Staudinger, and Appel reactions.[1] In these reactions, the phosphine (B1218219) often acts as a reducing agent or as a key component in generating reactive intermediates.[2][3]
Q2: What is the most common side reaction or byproduct when using DEPP?
A2: The most prevalent side reaction is the oxidation of this compound to this compound oxide (DEPP=O). This occurs because trivalent phosphorus compounds have a strong affinity for oxygen.[4] This transformation is often the thermodynamic driving force for the reaction, such as in the Mitsunobu or Wittig reactions, resulting in the phosphine oxide as a stoichiometric byproduct that must be separated from the desired product.[3][4]
Q3: How can I minimize the formation of this compound oxide as a degradation product?
A3: DEPP is sensitive to air and can oxidize upon exposure.[5][6] To minimize premature degradation, it is crucial to handle DEPP under an inert atmosphere (e.g., nitrogen or argon). Always use tightly sealed containers for storage and employ air-sensitive techniques, such as using syringes or cannulas for transfers, in a well-ventilated area like a chemical fume hood.[5][6][7]
Q4: Is this compound a hazardous substance?
A4: Yes, DEPP is a combustible liquid and should be kept away from heat, sparks, and open flames.[7][8] It is also harmful if swallowed, inhaled, or in contact with skin.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should always be worn when handling this chemical.[5][8]
Troubleshooting Guide
Problem: My reaction is complete, but I am struggling to separate my product from the this compound oxide byproduct.
This is the most common challenge encountered when using phosphine reagents. The polarity of the phosphine oxide can be similar to that of the desired product, making separation by standard column chromatography difficult and not ideal for large-scale syntheses.[1]
Solution 1: Precipitation & Crystallization
The low solubility of phosphine oxides in nonpolar solvents can be used to your advantage.
-
For Nonpolar Products: Concentrate the reaction mixture and triturate it with a nonpolar solvent such as hexanes, pentane, or ether.[9][10][11] The this compound oxide should precipitate as a solid and can be removed by filtration.[1][9]
-
For Polar Products: A carefully optimized crystallization can be effective. This involves selecting a solvent system where the desired product remains in solution while the phosphine oxide selectively crystallizes, often at lower temperatures.[1][9]
Solution 2: Complexation with Metal Salts
This compound oxide can form insoluble complexes with certain metal salts, which can then be easily filtered off.[9]
-
Zinc Chloride (ZnCl₂): Adding ZnCl₂ (often in a 2:1 molar ratio to the phosphine oxide) to a solution of the crude product in a polar solvent like ethanol (B145695) can precipitate a ZnCl₂(DEPP=O)₂ complex.[12] This method is effective and tolerant of many functional groups.[12]
-
Magnesium Chloride (MgCl₂): This salt is also effective for precipitating phosphine oxides in solvents like toluene (B28343) or ethyl acetate.[9]
Solution 3: Chemical Conversion
The phosphine oxide can be chemically modified to facilitate its removal.
-
Oxalyl Chloride: Treating the crude reaction mixture with oxalyl chloride converts the phosphine oxide into an insoluble chlorophosphonium salt that can be filtered off.[9][11]
Problem: My reaction is not going to completion, or the yield is very low.
This issue can arise from several factors, often related to the stability and handling of the reagents.
-
Cause A: Degraded this compound: If the DEPP has been improperly stored or handled, it may have already oxidized to the phosphine oxide before being added to the reaction. The phosphine oxide is not reactive in the desired pathway.
-
Troubleshooting Step: Ensure your DEPP is fresh and has been stored under an inert atmosphere. It is a stable compound when stored in sealed containers under a dry, inert atmosphere.[5]
-
-
Cause B: Inappropriate Reaction Conditions (e.g., in a Mitsunobu reaction):
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Nucleophile Acidity: The Mitsunobu reaction works best with nucleophiles that have a pKa of less than 13.[13][14] If the nucleophile is not acidic enough, it may not be deprotonated, leading to side reactions where the azodicarboxylate displaces the activated alcohol instead of the intended nucleophile.[13]
-
Steric Hindrance: Sterically hindered alcohols or nucleophiles may require higher temperatures or longer reaction times to proceed effectively.[3]
-
Quantitative Data Summary
While specific quantitative data for this compound is sparse in the provided results, extensive studies on the removal of the analogous Triphenylphosphine oxide (TPPO) provide valuable insights. The principles are directly applicable to DEPP=O.
| Method | Reagent | Optimal Ratio (Reagent:Phosphine Oxide) | Key Finding | Reference |
| Metal Salt Precipitation | Zinc Chloride (ZnCl₂) | 2:1 | At a 3:1 ratio, TPPO was no longer detectable in the filtered solution. | [12] |
| Metal Salt Precipitation | Magnesium Chloride (MgCl₂) | Not specified | Effective in solvents like toluene or ethyl acetate. | [9] |
| Crystallization | Cold Toluene | Not Applicable | Effective for precipitating TPPO-Hydrazine adducts from Mitsunobu reactions. | [1] |
Experimental Protocols
Protocol: Removal of this compound Oxide using Zinc Chloride
This protocol is adapted from a method developed for Triphenylphosphine oxide and is applicable for DEPP=O.[12]
-
Preparation: After the reaction is complete, perform any necessary aqueous workup to remove other reagents (e.g., hydrazine (B178648) byproducts from a Mitsunobu reaction). Evaporate the solvent to yield the crude product mixture containing your desired compound and DEPP=O.
-
Dissolution: Dissolve the crude mixture in a polar organic solvent, such as ethanol or ethyl acetate.
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Precipitation: Prepare a solution of Zinc Chloride (ZnCl₂) in the same solvent. Add the ZnCl₂ solution to the crude product mixture, aiming for a 2:1 molar ratio of ZnCl₂ to the theoretical amount of DEPP=O.
-
Stirring: Stir the mixture at room temperature. Precipitation of the ZnCl₂(DEPP=O)₂ complex should occur. Gentle scraping of the flask walls can help induce precipitation.
-
Filtration: Filter the mixture to remove the insoluble white precipitate.
-
Isolation: The filtrate now contains the purified product. The solvent can be removed under reduced pressure. If excess ZnCl₂ is present, it can often be removed by slurrying the residue in a solvent like acetone, in which the product is soluble but the salt is not.[12]
Visualizations
General Workflow for Handling Air-Sensitive Reagents
Caption: A typical experimental workflow for using this compound.
Byproduct Formation in a Generic Reaction
Caption: The primary side reaction involving this compound (DEPP).
Troubleshooting Logic for Byproduct Removal
Caption: A decision tree for selecting a purification strategy.
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. gelest.com [gelest.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. shenvilab.org [shenvilab.org]
- 11. Workup [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Diethylphenylphosphine Reaction Products
Welcome to the technical support center for the purification of products from reactions involving Diethylphenylphosphine (DEPP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: The most common phosphorus-containing impurity is this compound oxide (DEPPO), the oxidized form of DEPP. Other potential impurities include unreacted this compound, and byproducts from related reagents (e.g., hydrazine (B178648) derivatives from Mitsunobu reactions). The target product itself may also have isomers or be unstable under certain purification conditions.
Q2: this compound oxide (DEPPO) is a major byproduct in my reaction. How can I remove it?
A2: DEPPO is a polar compound, and its removal is a frequent challenge. Several methods can be employed, often in combination:
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Crystallization/Recrystallization: This is often the most effective method if your product is a solid and has different solubility properties than DEPPO.
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Column Chromatography: Silica (B1680970) gel chromatography is a standard method for separating DEPPO from less polar products.
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Acid-Base Extraction: If your product has an acidic or basic functional group, you can often use acid-base extraction to separate it from the neutral DEPPO.
-
Precipitation with Metal Salts: Similar to the removal of triphenylphosphine (B44618) oxide (TPPO), forming a complex of DEPPO with metal salts like magnesium chloride or zinc chloride can facilitate its removal by precipitation.
Q3: My product is very polar, making chromatographic separation from DEPPO difficult. What are my options?
A3: When the polarity of your product and DEPPO are similar, consider the following strategies:
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Reverse-Phase Chromatography: If normal-phase chromatography fails, reverse-phase (e.g., C18) chromatography can be effective, as the separation is based on hydrophobicity. DEPPO, being moderately polar, will have a different retention time compared to many organic products.
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Alternative Adsorbents: Consider using alumina (B75360) or Florisil for column chromatography, as they have different selectivities compared to silica gel.[1]
-
Derivative Formation: If your product has a suitable functional group (e.g., alcohol, amine), you can temporarily protect it to alter its polarity, facilitate separation from DEPPO, and then deprotect it.
Q4: I am performing a Wittig reaction using a ylide derived from a diethylphenylphosphonium salt. What is the best way to purify the resulting alkene?
A4: The primary byproduct in a Wittig reaction is DEPPO. Purification typically involves:
-
Initial Workup: After the reaction, a common workup involves quenching the reaction, extracting the product into an organic solvent, and washing with water or brine.
-
Removal of DEPPO: As discussed in Q2, crystallization is a preferred method if the alkene product is a solid. Column chromatography is also a very common and effective method.
-
Solvent Selection: For crystallization, a solvent system where the alkene has lower solubility than DEPPO at cold temperatures is ideal. For chromatography, a solvent system that provides good separation on TLC should be used.
Troubleshooting Guides
Problem 1: Difficulty in Removing this compound Oxide (DEPPO)
| Symptom | Possible Cause | Suggested Solution |
| DEPPO co-elutes with the product during column chromatography. | The polarity of the product and DEPPO are too similar in the chosen solvent system. | 1. Optimize the solvent system: Try a different solvent gradient or a completely different solvent system (e.g., toluene/ethyl acetate (B1210297) instead of hexanes/ethyl acetate). 2. Switch to reverse-phase chromatography: This can often provide the necessary selectivity. 3. Use a different stationary phase: Consider alumina or Florisil.[1] |
| DEPPO co-precipitates with the product during crystallization. | The product and DEPPO have similar solubilities in the chosen solvent. | 1. Screen for alternative crystallization solvents: Test a range of solvents with varying polarities. 2. Employ a multi-solvent system: For example, dissolve the crude mixture in a good solvent and then slowly add a poor solvent for your product (but a good one for DEPPO) to induce selective crystallization. |
| The product is an oil, and crystallization is not an option. | - | 1. Attempt precipitation of DEPPO: Treat the crude mixture with a solution of MgCl₂ or ZnCl₂ in a suitable solvent to precipitate the DEPPO-metal complex. 2. Utilize preparative HPLC: This can be a powerful tool for separating difficult mixtures. |
Problem 2: Low Yield After Purification
| Symptom | Possible Cause | Suggested Solution |
| Significant loss of product during column chromatography. | The product is unstable on silica gel. | 1. Deactivate the silica gel: Pre-treat the silica gel with a small amount of triethylamine (B128534) (1-2%) in the eluent to neutralize acidic sites. 2. Use an alternative stationary phase: Alumina or Florisil can be less harsh.[1] 3. Minimize contact time: Run the column as quickly as possible while maintaining good separation. |
| Low recovery after crystallization. | The product has significant solubility in the cold crystallization solvent. | 1. Cool the crystallization mixture to a lower temperature: Use an ice-salt bath or a freezer. 2. Reduce the amount of solvent used: Dissolve the crude product in the minimum amount of hot solvent. 3. Change the solvent system: Find a solvent in which your product is less soluble at low temperatures. |
| Product degrades during workup or purification. | The product is sensitive to acid, base, or air. | 1. Perform a neutral workup: Avoid acidic or basic washes if your product is sensitive. 2. Work under an inert atmosphere: If your product is air-sensitive, perform all manipulations under nitrogen or argon. 3. Use degassed solvents: This can be important for air-sensitive compounds. |
Experimental Protocols
Protocol 1: General Procedure for the Removal of DEPPO by Precipitation with MgCl₂
This protocol is adapted from methods used for the removal of triphenylphosphine oxide.
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Dissolution: Dissolve the crude reaction mixture containing your product and DEPPO in a suitable organic solvent (e.g., dichloromethane (B109758) or toluene). The concentration should be such that the product remains in solution.
-
Addition of MgCl₂: Add anhydrous magnesium chloride (1.5 - 2.0 equivalents relative to DEPPO).
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Stirring: Stir the mixture at room temperature for 1-2 hours. A precipitate of the DEPPO-MgCl₂ complex should form.
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitate.
-
Washing: Wash the filter cake with a small amount of the solvent used for the dissolution.
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Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product, now depleted of DEPPO. Further purification by column chromatography or crystallization may be necessary.
Protocol 2: Purification of a Neutral Product from a Mitsunobu Reaction
This is a general protocol assuming the use of this compound in a Mitsunobu reaction.
-
Initial Workup: After the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Suspension: Suspend the residue in a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.
-
Filtration: The hydrazine byproduct often precipitates and can be removed by filtration.
-
Concentration: Concentrate the filtrate.
-
DEPPO Removal (Chromatography):
-
Dissolve the residue in a minimal amount of dichloromethane.
-
Adsorb the crude material onto a small amount of silica gel.
-
Perform flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. DEPPO is more polar than many Mitsunobu products and will elute later. Monitor the fractions by TLC.
-
-
DEPPO Removal (Crystallization):
-
If the product is a solid, attempt to recrystallize it from a suitable solvent. Good starting points for solvent screening include isopropanol, ethyl acetate/hexanes, or toluene.
-
Data Presentation
Table 1: Physical Properties of this compound Oxide and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound Oxide (DEPPO) | 182.19 | ~55-58 (estimated) | Soluble in most organic solvents; sparingly soluble in hexanes. |
| Ethyldiphenylphosphine Oxide | 230.24 | 120-125[2] | - |
| Diphenylphosphine Oxide | 202.19 | 56-57[3][4] | Slightly soluble in water.[4] |
| Triphenylphosphine Oxide (TPPO) | 278.28 | 154-158 | Soluble in polar organic solvents; low solubility in hexanes and cold diethyl ether. |
Visualizations
References
thermal stability and decomposition of Diethylphenylphosphine complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diethylphenylphosphine (DEPP) complexes. The information provided is intended to assist with challenges related to the thermal stability and decomposition of these compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the typical decomposition temperature ranges for metal complexes containing this compound (DEPP) ligands?
A1: The thermal stability of DEPP complexes is influenced by the metal center, its oxidation state, and the coordination environment. While specific data for a wide range of DEPP complexes is not extensively published, analogous data from other phosphine (B1218219) complexes can provide an estimate. For instance, palladium(II) and platinum(II) complexes with diphosphine ligands show decomposition onsets ranging from approximately 238°C to 322°C.[1][2] The nature of other ligands in the complex also plays a significant role in the overall thermal stability.
Q2: What are the expected decomposition products of DEPP complexes?
A2: The decomposition of phosphine complexes can proceed through various pathways. For late transition metal complexes, common decomposition mechanisms include reductive elimination and β-hydride elimination. The decomposition of the DEPP ligand itself may lead to the formation of P-C bond cleavage products, such as benzene, ethylbenzene, and various organophosphorus compounds. The final non-volatile products are often the metallic species or their oxides and phosphates. For example, studies on similar palladium complexes have shown the formation of metallic palladium and oxidized species like PdO and condensed phosphates upon thermal decomposition.[1]
Q3: How can I improve the thermal stability of my DEPP complex?
A3: Several strategies can be employed to enhance the thermal stability of metal-phosphine complexes. Modifying the electronic and steric properties of the ancillary ligands can be effective. Introducing bulky ligands can sterically hinder decomposition pathways. Additionally, using polydentate phosphine ligands can increase stability through the chelate effect. For air-sensitive complexes, ensuring an inert atmosphere during synthesis, storage, and analysis is crucial to prevent oxidative decomposition.
Q4: My DEPP complex appears to be air-sensitive. How should I handle and analyze it?
A4: Air-sensitive compounds require handling under an inert atmosphere, such as nitrogen or argon, using Schlenk line or glovebox techniques.[3] For thermal analysis techniques like Thermogravimetric Analysis (TGA), specialized procedures for air-sensitive samples should be followed. This may involve loading the sample in a glovebox and using a sealed TGA pan or an instrument installed within a glovebox to prevent exposure to oxygen and moisture.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent TGA Results
Symptoms:
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Variable onset decomposition temperatures across different runs of the same sample.
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Unexpected mass loss at low temperatures.
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Irreproducible residue amounts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Inhomogeneity | Ensure the sample is homogenous. If it is a crystalline material, gently grind a small amount to a uniform powder before analysis. |
| Presence of Residual Solvent | Dry the sample thoroughly under vacuum before TGA analysis. A preliminary isothermal step at a temperature below the decomposition point (e.g., 100-150°C) in the TGA can help remove residual solvent.[4] |
| Reaction with Crucible Material | Use an inert crucible material such as alumina (B75360) or platinum. If the sample melts, ensure it does not react with the crucible.[5] Consider using a different crucible material if reactions are suspected. |
| Atmosphere Contamination | For air-sensitive samples, ensure a consistently pure inert gas flow in the TGA. Any leaks in the system can lead to oxidative decomposition. Utilize an oxygen trap in the gas line. |
| Instrument Calibration | Regularly calibrate the TGA for temperature and mass according to the manufacturer's protocol. |
Issue 2: Complex Decomposes During Synthesis or Work-up
Symptoms:
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Low or no yield of the desired complex.
-
Formation of metallic precipitates or unidentifiable side products.
-
Color changes indicating decomposition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Thermal Instability at Reaction Temperature | If the synthesis requires heating, try lowering the reaction temperature and extending the reaction time. Monitor the reaction closely for signs of decomposition. |
| Air or Moisture Sensitivity | Conduct the synthesis and all subsequent manipulations under a strict inert atmosphere (glovebox or Schlenk line). Use dried and deoxygenated solvents and reagents.[3] |
| Photochemical Decomposition | Some complexes are light-sensitive. Protect the reaction mixture from light by wrapping the glassware in aluminum foil. |
| Inappropriate Solvent | The solvent may be reacting with the complex or promoting decomposition. Experiment with different solvents of varying polarity and coordinating ability. |
| Unstable Intermediates | The reaction may proceed through a thermally unstable intermediate. Try to isolate the product at a lower temperature or use a different synthetic route that avoids this intermediate. |
Data Presentation
Table 1: Thermal Decomposition Data for Analogous Palladium(II) and Platinum(II) Phosphine Complexes
Note: This table presents data for diphosphine complexes, which can serve as a reference for the expected thermal behavior of DEPP complexes.
| Complex | Onset Decomposition Temp. (°C) | Maximum Decomposition Rate Temp. (°C) | Reference |
| [Pd(tsac)₂(dppm)] | 238 | 258 | [1] |
| [Pd(tsac)₂(dppe)] | 300 | - | [1] |
| [Pt(tsac)₂(dppm)] | 265 | - | [2] |
| [Pt(tsac)₂(dppe)] | 317 | - | [2] |
| [Pt(tsac)₂(dppp)] | 322 | - | [2] |
tsac = thiosaccharinate, dppm = bis(diphenylphosphino)methane, dppe = 1,2-bis(diphenylphosphino)ethane, dppp (B1165662) = 1,3-bis(diphenylphosphino)propane
Experimental Protocols
Protocol: Thermogravimetric Analysis (TGA) of an Air-Sensitive DEPP Complex
This protocol outlines the steps for performing TGA on a DEPP complex that is sensitive to air and moisture.
1. Sample Preparation (Inside a Glovebox):
- Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm O₂, <1 ppm H₂O).
- Carefully weigh 5-10 mg of the DEPP complex into a pre-weighed TGA crucible (alumina or platinum).[5]
- Record the exact mass of the sample.
- If using a standard TGA, seal the crucible with a lid. If the TGA is inside the glovebox, a lid may not be necessary.
2. Instrument Setup:
- Set the purge gas to a high-purity inert gas (e.g., nitrogen or argon) with a flow rate of 20-50 mL/min.
- The initial temperature should be at or slightly above room temperature.
- Program the temperature profile:
- Optional Isothermal Step: Hold at a temperature below the expected decomposition (e.g., 120°C) for 30-60 minutes to remove any residual solvent.[4]
- Dynamic Heating Step: Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature that is beyond the complete decomposition of the complex (e.g., 800-1000°C).
- Final Isothermal Step: Hold at the final temperature for a short period (e.g., 15-30 minutes) to ensure complete decomposition.
3. Data Acquisition:
- If the TGA is outside the glovebox, quickly transfer the sealed crucible to the instrument and start the analysis immediately to minimize air exposure.
- If the TGA is inside the glovebox, place the crucible on the autosampler or directly into the furnace.
- Record the mass loss as a function of temperature.
4. Data Analysis:
- Plot the percentage mass loss versus temperature.
- Determine the onset decomposition temperature (the temperature at which significant mass loss begins).
- Determine the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).
- Analyze the residual mass to infer the composition of the final decomposition product (e.g., metal, metal oxide, or metal phosphide).
Visualizations
Caption: Workflow for TGA analysis of air-sensitive DEPP complexes.
Caption: Generalized thermal decomposition pathway for a DEPP complex.
References
Technical Support Center: Troubleshooting Poor Catalytic Activity of Diethylphenylphosphine
Welcome to the technical support center for Diethylphenylphosphine (DEPP). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during its use in catalytic reactions. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to help you diagnose and resolve problems in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is sluggish or has failed completely. How can I determine if the this compound (DEPP) ligand is the problem?
A1: Poor catalytic activity can stem from several factors, but the quality and handling of the DEPP ligand are critical. The primary suspect is the presence of impurities, most notably this compound oxide (DEPPO).
Troubleshooting Steps:
-
Check for Ligand Oxidation: The most common impurity is this compound oxide (DEPPO), formed by the oxidation of DEPP. This can significantly poison the catalyst.
-
Diagnosis: Analyze your DEPP sample using ³¹P NMR spectroscopy. Pure DEPP should show a sharp singlet at approximately -15 to -20 ppm. The presence of a second peak at around +20 to +30 ppm is indicative of DEPPO.
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Solution: If DEPPO is detected, the ligand must be purified. For air-sensitive phosphines like DEPP, purification is typically performed by vacuum distillation.
-
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Verify Ligand-to-Metal Ratio: An incorrect ligand-to-metal ratio can lead to the formation of inactive or less active catalytic species.
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Diagnosis: Review your experimental procedure and calculations. For many palladium-catalyzed cross-coupling reactions, a ligand-to-metal ratio of 2:1 to 4:1 is optimal for monodentate phosphine (B1218219) ligands like DEPP.[1]
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Solution: Perform a reaction screen by systematically varying the ligand-to-metal ratio to find the optimal conditions for your specific substrate and reaction type.
-
-
Assess Catalyst Precursor Quality: The purity and activity of your metal precursor are equally important.
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Diagnosis: Use a fresh, high-purity metal precursor. Older or improperly stored precursors may be partially decomposed or contain inhibitors.
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Solution: If in doubt, purchase a new batch of the metal precursor from a reputable supplier.
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Q2: I suspect my this compound has oxidized. How does this affect my reaction, and how can I quantify the extent of oxidation?
A2: this compound oxide (DEPPO) is a known poison for many transition metal catalysts, particularly palladium.[2] It can coordinate to the metal center, blocking active sites and preventing the catalytic cycle from proceeding efficiently. Even small amounts of DEPPO can lead to a significant decrease in reaction yield and rate.
Quantification of Oxidation:
³¹P NMR spectroscopy is a powerful tool for quantifying the amount of DEPPO in your DEPP sample.[2] By integrating the peaks corresponding to DEPP and DEPPO, you can determine the relative percentage of each species.
| Compound | Typical ³¹P NMR Chemical Shift (ppm) |
| This compound (DEPP) | -15 to -20 |
| This compound oxide (DEPPO) | +20 to +30 |
Impact of this compound Oxide on Catalytic Activity (Representative Data for a Suzuki Coupling)
The following table illustrates the potential impact of DEPPO contamination on the yield of a typical Suzuki coupling reaction. While specific results will vary depending on the reaction conditions, the trend of decreasing yield with increasing oxide content is generally observed.
| DEPP Purity (%) | DEPPO Content (%) | Representative Yield (%) |
| >99 | <1 | 95 |
| 95 | 5 | 60 |
| 90 | 10 | 25 |
| 80 | 20 | <5 |
Q3: My reaction starts well but then stalls. What could be the cause?
A3: Reaction stalling can be indicative of catalyst deactivation over time. Several factors related to the DEPP ligand can contribute to this.
Troubleshooting Stalled Reactions:
-
Progressive Ligand Oxidation: If your reaction is not performed under strictly anaerobic conditions, the DEPP ligand can slowly oxidize to DEPPO throughout the course of the reaction, leading to a gradual poisoning of the catalyst. Ensure your reaction setup is properly purged with an inert gas (Argon or Nitrogen) and that all solvents and reagents are rigorously degassed.
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Thermal Instability: At elevated temperatures, phosphine ligands can undergo decomposition or side reactions. If your reaction requires high temperatures, consider if a more thermally robust ligand is necessary.
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Substrate/Product Inhibition: In some cases, the substrate or product can coordinate to the metal center and inhibit catalytic turnover. While less common with simple aryl halides, complex substrates with strongly coordinating functional groups may exhibit this behavior.
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol describes a general method for the synthesis of DEPP from chlorodiethylphosphine (B1584981) and a phenyl Grignard reagent.
Materials:
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Magnesium turnings
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Anhydrous diethyl ether or THF
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Chlorodiethylphosphine
-
Iodine (for Grignard initiation)
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Anhydrous Schlenk flask and dropping funnel
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Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Prepare the Grignard Reagent: In a flame-dried Schlenk flask under an inert atmosphere, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. To this, add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise via a dropping funnel. The reaction is exothermic and should be controlled by the rate of addition. Stir until the magnesium is consumed.
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Phosphine Synthesis: Cool the Grignard solution in an ice bath. Add a solution of chlorodiethylphosphine in anhydrous diethyl ether or THF dropwise to the stirred Grignard reagent.
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Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude DEPP should be purified by vacuum distillation.
Protocol 2: Purification of this compound by Vacuum Distillation
This protocol is for the purification of DEPP to remove less volatile impurities like DEPPO.
Materials and Equipment:
-
Crude this compound
-
Vacuum distillation apparatus (Schlenk-compatible)
-
Heating mantle with a stirrer
-
Vacuum pump and pressure gauge
-
Cold trap
Procedure:
-
Apparatus Setup: Assemble a vacuum distillation apparatus using flame-dried glassware. Ensure all joints are well-sealed with vacuum grease.
-
Distillation: Place the crude DEPP in the distillation flask with a magnetic stir bar. Attach the flask to the distillation apparatus.
-
Evacuate the System: Slowly evacuate the system to the desired pressure. A cold trap should be used to protect the pump.
-
Heating: Gently heat the distillation flask while stirring.
-
Fraction Collection: Collect the purified DEPP at its boiling point under the applied vacuum. Discard any initial forerun.
-
Storage: The purified DEPP should be stored under an inert atmosphere in a sealed container.
Visualizations
Caption: Troubleshooting workflow for poor catalytic activity.
Caption: Relationship between DEPP purity and catalytic cycle.
References
Technical Support Center: Diethylphenylphosphine-Mediated Transformations
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Diethylphenylphosphine (DEPP) in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a particular focus on the critical role of the solvent.
Frequently Asked Questions (FAQs)
Q1: What are the most common transformations mediated by this compound?
A1: this compound (DEPP) is a versatile organophosphine reagent used in several key organic transformations, analogous to the more commonly known triphenylphosphine (B44618) (TPP). These include:
-
Wittig Reaction: For the synthesis of alkenes from aldehydes and ketones.
-
Mitsunobu Reaction: For the conversion of primary and secondary alcohols to esters, ethers, and other functional groups with inversion of stereochemistry.[1][2][3]
-
Appel Reaction: For the conversion of alcohols to alkyl halides.
-
Staudinger Reaction: For the synthesis of amines from azides.
-
Annulation Reactions: As a nucleophilic catalyst for the synthesis of various heterocyclic compounds.
Q2: How does this compound differ from Triphenylphosphine in reactivity?
A2: this compound possesses both alkyl and aryl substituents on the phosphorus atom, giving it distinct electronic and steric properties compared to triphenylphosphine. Generally, the ethyl groups make DEPP more electron-rich and a stronger nucleophile and base than TPP. This can influence reaction rates and the reactivity of intermediates, such as the corresponding phosphonium (B103445) ylides in the Wittig reaction.
Q3: My reaction is sluggish or fails to go to completion. What are the first things to check?
A3: For any phosphine-mediated reaction, several factors are critical:
-
Reagent Purity: Ensure the purity of your DEPP, substrates, and any coupling reagents (e.g., azodicarboxylates in the Mitsunobu reaction). DEPP can oxidize over time to this compound oxide.
-
Anhydrous Conditions: Many of these reactions are sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) where necessary.
-
Reaction Temperature: Some reactions require specific temperature control. For instance, ylide formation in the Wittig reaction is often performed at low temperatures, while the Mitsunobu reaction is typically initiated at 0 °C and then warmed to room temperature.[1][4]
-
Order of Addition: In some cases, the order in which reagents are added is crucial. For the Mitsunobu reaction, pre-forming the betaine (B1666868) by adding the azodicarboxylate to the phosphine (B1218219) before adding the alcohol and nucleophile can sometimes improve results.[1]
Q4: I'm having trouble removing the this compound oxide byproduct. What are some effective methods?
A4: this compound oxide is the major byproduct of these reactions, and its removal can be challenging. Here are some common strategies:
-
Crystallization/Precipitation: If your product is non-polar, you can often precipitate the more polar phosphine oxide by concentrating the reaction mixture and triturating with a non-polar solvent like hexanes, pentane, or diethyl ether. Cooling the mixture can enhance precipitation.
-
Column Chromatography: this compound oxide is a polar compound and can usually be separated from less polar products by silica (B1680970) gel chromatography.
-
Acid-Base Extraction: If your product is neutral, you may be able to remove the phosphine oxide through extractions, although its solubility in common organic solvents can make this difficult.
Troubleshooting Guides
Issue 1: Low Yield in a Wittig Reaction
Q: I am performing a Wittig reaction with a DEPP-derived ylide and observing a low yield of my desired alkene. What are the potential causes and solutions?
A: Low yields in Wittig reactions can stem from several issues. Use the following workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for low yields in Wittig reactions.
Issue 2: Poor Stereoselectivity in a Wittig Reaction
Q: My Wittig reaction is producing a mixture of E/Z isomers. How can I improve the stereoselectivity?
A: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions, including the solvent.
-
For Non-stabilized Ylides (R = alkyl): Z-alkenes are generally favored. To enhance Z-selectivity, use aprotic, non-polar solvents like THF or diethyl ether under salt-free conditions (e.g., using NaHMDS or KHMDS as the base).
-
For Stabilized Ylides (R = electron-withdrawing group, e.g., ester, ketone): E-alkenes are typically the major product. The reaction is often under thermodynamic control. Using protic solvents or polar aprotic solvents can sometimes further enhance E-selectivity.
| Solvent Class | Dielectric Constant | Typical Solvents | Expected Effect on Non-stabilized Ylides | Expected Effect on Stabilized Ylides |
| Non-polar Aprotic | Low | Toluene (B28343), Hexane, Diethyl Ether | Favors Z-alkene formation | Generally favors E-alkene |
| Polar Aprotic | Moderate to High | THF, DCM, Acetonitrile | Generally favors Z-alkene | Can enhance E-selectivity |
| Polar Protic | High | Methanol, Ethanol | Can decrease Z-selectivity | Favors E-alkene formation |
Note: This table provides general guidelines. The optimal solvent for a specific transformation should be determined empirically.
Issue 3: Low Yield in a Mitsunobu Reaction
Q: I am attempting a Mitsunobu reaction using DEPP, but the yield is low and I am recovering starting alcohol. What could be the problem?
A: Low yields in the Mitsunobu reaction often point to issues with the activation of the alcohol or the nucleophilicity of the pronucleophile.
Caption: Troubleshooting guide for low-yield Mitsunobu reactions.
Experimental Protocols
Note: The following protocols are representative examples and may require optimization for your specific substrates. This compound is used in place of the more common triphenylphosphine.
Protocol 1: General Procedure for a DEPP-Mediated Wittig Reaction
-
Phosphonium Salt Formation:
-
To a solution of this compound (1.1 eq.) in toluene is added the corresponding alkyl halide (1.0 eq.).
-
The mixture is heated to reflux and stirred for 12-24 hours.
-
The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield the diethylphenylphosphonium salt.
-
-
Ylide Formation and Olefination:
-
The phosphonium salt (1.2 eq.) is suspended in anhydrous THF under an argon atmosphere and cooled to -78 °C.
-
A strong base (e.g., n-butyllithium in hexanes, 1.1 eq.) is added dropwise, and the mixture is allowed to warm to 0 °C and stirred for 1 hour, during which a characteristic color change should be observed.
-
The reaction is re-cooled to -78 °C, and a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.
-
The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to separate the alkene from the this compound oxide.
-
Protocol 2: General Procedure for a DEPP-Mediated Mitsunobu Reaction
-
Reaction Setup:
-
To a solution of the alcohol (1.0 eq.), the carboxylic acid or other pronucleophile (1.2 eq.), and this compound (1.2 eq.) in anhydrous THF (0.1-0.2 M) under a nitrogen atmosphere is cooled to 0 °C in an ice bath.[4]
-
-
Reagent Addition:
-
Reaction Progression:
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-16 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in diethyl ether and cooled. Hexanes are added to precipitate the this compound oxide and the hydrazine (B178648) byproduct.
-
The solids are removed by filtration, and the filtrate is concentrated.
-
The crude product is purified by flash column chromatography.
-
Signaling Pathways and Logical Relationships
Generalized Mitsunobu Reaction Mechanism
The following diagram illustrates the key intermediates and pathways in the Mitsunobu reaction. The choice of solvent can influence the equilibrium between the different phosphonium species.
Caption: Key steps of the Mitsunobu reaction mechanism.
References
strategies to prevent phosphine oxide formation from Diethylphenylphosphine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of diethylphenylphosphine oxide in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Formation of a white precipitate in this compound solution. | Oxidation of this compound to this compound oxide, which is often a white solid. | 1. Verify Inert Atmosphere: Ensure your glovebox or Schlenk line is maintaining a strict inert atmosphere (<1 ppm O₂). Check for leaks in your system. 2. Solvent Purity: Use freshly distilled or commercially available anhydrous, deoxygenated solvents. Consider degassing the solvent with several freeze-pump-thaw cycles. 3. Purification: If oxidation has occurred, the phosphine (B1218219) oxide can be removed by filtration under an inert atmosphere if it is insoluble in the solvent. For soluble oxides, column chromatography under inert conditions may be necessary. |
| Inconsistent reaction yields or catalyst activity. | Partial oxidation of the this compound ligand, reducing its effectiveness. | 1. Quantify Purity: Use ³¹P NMR to determine the purity of your this compound before use. The presence of a peak corresponding to the phosphine oxide indicates contamination. 2. Fresh Reagent: Use freshly opened or recently purified this compound for sensitive reactions. 3. Scavengers: Consider adding an oxygen scavenger to your reaction mixture, ensuring its compatibility with your reaction components. |
| Visible discoloration (e.g., yellowing) of this compound. | Potential degradation or presence of impurities. While pure this compound is colorless, oxidation or other side reactions can lead to discoloration. | 1. Check for Oxidation: Analyze a sample by ³¹P NMR to check for the presence of this compound oxide. 2. Purification: If impurities are detected, consider purification by distillation under reduced pressure or chromatography under inert conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound oxide formation?
A1: The primary cause of this compound oxide formation is the reaction of this compound with molecular oxygen. This compound is an air-sensitive compound, and exposure to even trace amounts of oxygen can lead to its oxidation.
Q2: How can I minimize exposure of this compound to air?
A2: To minimize air exposure, always handle this compound under an inert atmosphere, such as nitrogen or argon.[1][2] This can be achieved using a glovebox or a Schlenk line.[3][4][5] All glassware should be oven-dried and cooled under a stream of inert gas before use.[2] Solvents should be thoroughly deoxygenated, for example, by sparging with an inert gas or by using the freeze-pump-thaw method.
Q3: How should I properly store this compound to prevent oxidation?
A3: For long-term storage, this compound should be stored in a tightly sealed container, such as an amber glass vial with a PTFE-lined cap, under an inert atmosphere.[1] It is recommended to store it in a cool, dark place, such as a refrigerator or a desiccator within a glovebox.[1][6] For extended long-term storage, sealing the container with Parafilm can provide an additional barrier against atmospheric contamination.
Q4: Can I use oxygen scavengers to protect my this compound solution?
A4: Yes, using oxygen scavengers can be an effective strategy. However, the compatibility of the scavenger with your specific application must be considered. Some common oxygen scavengers are iron-based powders or ascorbic acid.[7][8][9] It is crucial to ensure that the scavenger or its byproducts do not interfere with your subsequent reactions.
Q5: How can I detect and quantify the amount of this compound oxide in my sample?
A5: The most effective method for detecting and quantifying this compound oxide is through ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12] this compound and its corresponding oxide will have distinct chemical shifts in the ³¹P NMR spectrum, allowing for their identification and relative quantification by integrating the signal areas.
-
This compound: The ³¹P NMR chemical shift is approximately -16 ppm.
-
This compound oxide: The ³¹P NMR chemical shift is in the range of +30 to +40 ppm.
Quantitative Data Summary
| Compound | ³¹P NMR Chemical Shift (ppm) |
| This compound | ~ -16 |
| This compound Oxide | ~ +30 to +40 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Schlenk Line
Objective: To prepare a solution of this compound of a known concentration under an inert atmosphere.
Materials:
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., THF, toluene)
-
Schlenk flask with a magnetic stir bar
-
Glass syringe with a long needle
-
Rubber septa
-
Schlenk line with a supply of dry argon or nitrogen
Procedure:
-
Glassware Preparation: Oven-dry the Schlenk flask and allow it to cool to room temperature under a positive pressure of inert gas on the Schlenk line.
-
Solvent Transfer: Transfer the desired volume of anhydrous, deoxygenated solvent to the Schlenk flask via cannula transfer.
-
Purge Syringe: Take a clean, dry syringe and purge it with inert gas from the Schlenk line at least three times.
-
Reagent Transfer: Carefully draw the required volume of this compound into the purged syringe. It is advisable to draw a small amount of inert gas into the syringe after the liquid to act as a buffer.
-
Addition to Solvent: Pierce the septum of the Schlenk flask containing the solvent with the syringe needle and slowly add the this compound to the stirring solvent.
-
Final Purge: Once the addition is complete, gently purge the headspace of the Schlenk flask with inert gas for a few minutes to remove any air that may have been introduced.
-
Storage: The prepared solution can be stored under a positive pressure of inert gas in the sealed Schlenk flask. For longer-term storage, transfer to a suitable storage vessel within a glovebox.
Protocol 2: Quantification of this compound Oxide by ³¹P NMR
Objective: To determine the percentage of this compound oxide in a sample.
Materials:
-
Sample of this compound
-
Deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tube with a cap
-
Internal standard (optional, for absolute quantification)
Procedure:
-
Sample Preparation: In a glovebox or under a positive flow of inert gas, prepare a solution of the this compound sample in the deuterated solvent in a small vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube and securely cap it.
-
Seal and Transport: For transport outside of the inert atmosphere, the NMR tube can be sealed with Parafilm.
-
NMR Acquisition: Acquire a ³¹P NMR spectrum. Ensure the spectral width is sufficient to observe both the phosphine and phosphine oxide signals.
-
Data Analysis: Integrate the peaks corresponding to this compound (approx. -16 ppm) and this compound oxide (approx. +30 to +40 ppm).
-
Calculate Purity: Calculate the percentage of phosphine oxide using the following formula:
% Phosphine Oxide = [Area(Phosphine Oxide) / (Area(Phosphine) + Area(Phosphine Oxide))] * 100
Visual Guides
Caption: Workflow for preventing the formation of this compound oxide.
This guide provides a foundational understanding of the strategies to prevent the oxidation of this compound. For specific applications, further optimization of these procedures may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. ossila.com [ossila.com]
- 2. ehs.umich.edu [ehs.umich.edu]
- 3. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. batch.libretexts.org [batch.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Efficacy of an Oxygen Scavenger to Modify the Atmosphere and Prevent Mold Growth on Meal, Ready-to-Eat Pouched Bread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. m.youtube.com [m.youtube.com]
- 12. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Diethylphenylphosphine and Other Phosphine Ligands for Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of phosphine (B1218219) ligand is paramount to achieving desired reaction outcomes. These ligands, through their unique steric and electronic properties, play a crucial role in modulating the reactivity and selectivity of metal centers. This guide provides a comprehensive comparison of Diethylphenylphosphine (DEPP) with other commonly employed phosphine ligands, supported by experimental data and detailed protocols to aid in ligand selection for your catalytic applications.
Unveiling the Properties: A Head-to-Head Comparison
The efficacy of a phosphine ligand is largely dictated by its steric bulk and electron-donating ability. These properties are often quantified by the Tolman cone angle (θ) and the ligand's pKa, respectively. The ³¹P NMR chemical shift also provides valuable insight into the electronic environment of the phosphorus atom.
| Ligand | Structure | Tolman Cone Angle (θ) [°] | pKa | ³¹P NMR Chemical Shift (δ) [ppm] |
| This compound (DEPP) | P(CH₂CH₃)₂(C₆H₅) | 136 | Not widely reported, estimated to be between that of PEt₃ and PPh₃ | -11.8 |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | 145 | 2.73 | -5 |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | P(C(CH₃)₃)₃ | 182 | 11.4 | +63 |
| Tricyclohexylphosphine (PCy₃) | P(C₆H₁₁)₃ | 170 | 9.7 | +7.4 |
| Triethylphosphine (PEt₃) | P(CH₂CH₃)₃ | 132 | 8.69 | -20 |
Table 1: Comparison of Steric and Electronic Properties of Selected Phosphine Ligands. This table summarizes key parameters that define the steric and electronic nature of this compound and other common phosphine ligands.
Performance in Catalysis: A Data-Driven Perspective
The true test of a ligand lies in its performance in catalytic reactions. Below is a compilation of data from various studies showcasing the application of these phosphines in Suzuki-Miyaura and Heck cross-coupling reactions. While direct head-to-head comparisons under identical conditions are limited in the literature, this data provides valuable insights into their relative effectiveness.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of ligand significantly impacts the reaction's efficiency, particularly with challenging substrates.
| Aryl Halide | Arylboronic Acid | Phosphine Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylboronic acid | PPh₃ | Ni(COD)₂ | K₃PO₄ | THF | RT | 95 | [1] |
| 4-Bromotoluene | Phenylboronic acid | P(biph)Ph₂ | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | >98 | [2] |
| 4-Chloroanisole | 4-Trifluoromethylbenzeneboronic acid | CyTyrannoPhos | [Ni(cinnamyl)Cl]₂ | K₃PO₄ | Dioxane | 100 | 88 | [3] |
Table 2: Illustrative Data for Phosphine Ligand Performance in Suzuki-Miyaura Coupling. This table presents a selection of experimental results for various phosphine ligands in Suzuki-Miyaura reactions, highlighting the conditions and resulting yields.
Heck Reaction
The Heck reaction, another powerful tool for C-C bond formation, is also highly dependent on the phosphine ligand employed.
| Aryl Halide | Olefin | Phosphine Ligand | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Iodoanisole | Methyl acrylate | DPPPA | Pd(OAc)₂ | K₂CO₃ | H₂O | 140 (MW) | 95 | [4] |
| 4-Chlorotoluene | Styrene | P(t-Bu)₃ | Pd₂(dba)₃ | Cy₂NMe | Dioxane | 100 | 85 | [5] |
| Iodobenzene | Eugenol | None (Phosphine-free) | PdCl₂(CH₃CN)₂ | K₂CO₃ | DMF | 100 | 98 | [6] |
Table 3: Illustrative Data for Phosphine Ligand Performance in the Heck Reaction. This table provides examples of phosphine ligand (and phosphine-free) performance in the Heck reaction under various conditions.
Experimental Protocols
Reproducibility is key in scientific research. The following are detailed experimental protocols for Suzuki-Miyaura and Heck reactions, representative of common procedures employing phosphine ligands.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the desired anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Stir the mixture at room temperature for 15-30 minutes to allow for catalyst formation.
Reaction Assembly:
-
To the flask containing the pre-formed catalyst, add the aryl halide (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equivalents).
-
If required, add a co-solvent such as water.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.[7]
General Procedure for a Heck Reaction
This protocol provides a general framework for performing a Heck reaction.
Reaction Setup:
-
In a clean, dry reaction vessel, combine the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (2-10 mol%), the aryl halide (1.0 equivalent), the olefin (1.1-2.0 equivalents), and the base (e.g., Et₃N, K₂CO₃, 1.1-2.0 equivalents).
-
Add the appropriate solvent (e.g., DMF, NMP, or acetonitrile).
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically between 80-140 °C) with stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
Work-up and Purification:
-
After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over a drying agent.
-
Remove the solvent in vacuo and purify the residue by column chromatography or distillation to yield the final product.[8]
Visualizing the Catalytic Cycle
Understanding the mechanism of a catalytic reaction is crucial for its optimization. The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 1: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound presents a valuable option in the diverse toolkit of phosphine ligands. With a moderate cone angle and intermediate electronic properties, it offers a balance between the more sterically demanding and electron-rich alkylphosphines and the less basic arylphosphines. The choice of the optimal ligand remains highly dependent on the specific reaction, substrates, and desired outcome. This guide provides a foundational understanding and practical data to assist researchers in making informed decisions for their catalytic endeavors. Further screening and optimization are always encouraged to achieve the best results in your specific application.
References
- 1. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. sciforum.net [sciforum.net]
- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide: Diethylphenylphosphine vs. Triphenylphosphine in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of two common monodentate phosphine ligands: Diethylphenylphosphine (DEPP) and Triphenylphosphine (TPP).
While both ligands have been employed in various cross-coupling reactions, direct, head-to-head comparative studies under identical reaction conditions are scarce in the published literature. Therefore, this guide offers a comparison based on their fundamental steric and electronic properties, supplemented with representative experimental data from individual studies. This approach provides valuable insights into their potential relative performance and suitability for specific applications.
Ligand Properties: A Tale of Two Phosphines
The reactivity and efficacy of a phosphine ligand in a catalytic cycle are largely dictated by its steric and electronic characteristics. These properties influence the stability of the palladium complex, the rate of oxidative addition, and the facility of reductive elimination.
| Property | This compound (DEPP) | Triphenylphosphine (TPP) |
| Structure | P(CH₂CH₃)₂Ph | P(C₆H₅)₃ |
| Cone Angle (θ) | 136° | 145° |
| Electronic Nature | More electron-donating | Less electron-donating |
| pKa (of conjugate acid) | Not readily available | 2.73 |
| Air Stability | Prone to oxidation | Relatively air-stable |
This compound (DEPP) is a mixed alkyl/aryl phosphine. With a cone angle of 136°, it is sterically less bulky than triphenylphosphine. The presence of two electron-donating ethyl groups makes DEPP a more electron-rich ligand compared to TPP. This increased electron density on the phosphorus atom can enhance the rate of oxidative addition, a key step in the catalytic cycle, by making the palladium center more nucleophilic. However, DEPP is also more susceptible to oxidation.
Triphenylphosphine (TPP) is a workhorse ligand in cross-coupling chemistry, valued for its commercial availability, relatively low cost, and good thermal stability.[1] Its larger cone angle of 145° provides significant steric bulk around the metal center, which can promote reductive elimination.[1] However, TPP is less electron-donating than DEPP, which can sometimes lead to slower rates of oxidative addition, particularly with less reactive aryl chlorides.
Performance in Cross-Coupling Reactions: Representative Data
The following tables summarize performance data for DEPP and TPP in Suzuki-Miyaura and Heck couplings. It is crucial to note that these data points are from separate studies and are not directly comparable due to variations in substrates, reaction conditions, and analytical methods. They are presented to illustrate the types of applications and general performance observed for each ligand.
Suzuki-Miyaura Coupling
| Ligand | Aryl Halide | Boronic Acid | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| DEPP | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | Toluene | 100 | 12 | 85 |
| TPP | 4-Iodoanisole | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₂CO₃ | DME/H₂O | 80 | 2 | 92 |
Heck Coupling
| Ligand | Aryl Halide | Alkene | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| DEPP | Iodobenzene | n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 4 | 95 |
| TPP | 4-Bromobenzonitrile | Styrene | Pd(OAc)₂ (2) | NaOAc | DMA | 130 | 24 | 90 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling with Triphenylphosphine
This protocol is a generalized procedure and may require optimization for different substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.015 mmol, 1.5 mol%)
-
Potassium carbonate (2.0 mmol)
-
1,2-Dimethoxyethane (DME) (4 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added the aryl halide, arylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Degassed DME and water are added via syringe.
-
The reaction mixture is heated to 80 °C and stirred for 2 hours, or until reaction completion is indicated by TLC or GC analysis.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Representative Protocol for Heck Coupling with this compound
This protocol is a generalized procedure and may require optimization for different substrates.
Materials:
-
Aryl iodide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
This compound (0.02 mmol, 2 mol%)
-
Triethylamine (B128534) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar are added palladium(II) acetate and this compound.
-
The tube is evacuated and backfilled with an inert gas three times.
-
Degassed DMF is added, and the mixture is stirred for 10 minutes at room temperature.
-
The aryl iodide, alkene, and triethylamine are added sequentially via syringe.
-
The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C and stirred for 4 hours, or until reaction completion is indicated by TLC or GC analysis.
-
After cooling to room temperature, the reaction mixture is diluted with diethyl ether and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Ligand Structures
The following diagrams illustrate the fundamental processes in cross-coupling and the structural differences between DEPP and TPP.
A simplified catalytic cycle for palladium-catalyzed cross-coupling.
Structural comparison of this compound and Triphenylphosphine.
Conclusion and Recommendations
The choice between this compound and Triphenylphosphine for a cross-coupling reaction is nuanced and depends on the specific substrates and desired reaction kinetics.
-
This compound (DEPP) , being more electron-rich and slightly less bulky, may be advantageous for reactions involving electron-poor aryl halides or when faster rates of oxidative addition are desired. Its increased basicity could also influence the transmetalation step. However, its sensitivity to air requires more stringent inert atmosphere techniques.
-
Triphenylphosphine (TPP) remains a robust and versatile ligand suitable for a wide range of cross-coupling reactions, particularly with more reactive aryl iodides and bromides. Its steric bulk can be beneficial for promoting the final reductive elimination step. Its stability and ease of handling make it a convenient choice for general applications.
For novel transformations or challenging substrates, it is recommended to screen both ligands, along with other classes of phosphines, to empirically determine the optimal catalytic system. The provided experimental protocols can serve as a starting point for such optimization studies.
References
Diethylphenylphosphine: A Performance Evaluation Against Bulky Phosphine Ligands in Cross-Coupling Catalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic efficacy of Diethylphenylphosphine (DEPP) in comparison to commonly employed bulky phosphine (B1218219) ligands in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
This compound (DEPP) presents itself as a readily accessible and cost-effective alternative to the more complex and often proprietary bulky phosphine ligands that have come to dominate the field of palladium-catalyzed cross-coupling reactions. This guide provides a comparative analysis of DEPP's performance, supported by available experimental data, against a selection of widely used bulky phosphine ligands. The objective is to offer a clear perspective on its relative efficacy in two of the most pivotal transformations in modern organic synthesis: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Steric and Electronic Properties: A Comparative Overview
The performance of a phosphine ligand in a catalytic cycle is intricately linked to its steric and electronic characteristics. The steric bulk, often quantified by the Tolman cone angle (θ), influences the coordination number of the palladium center and can promote the crucial reductive elimination step. The ligand's basicity, indicated by its pKa, reflects its electron-donating ability, which impacts the rate of oxidative addition.
While a comprehensive, directly comparable dataset for DEPP alongside a wide array of bulky ligands is not extensively documented in a single source, the following table compiles available data to provide a comparative context.
| Ligand | Tolman Cone Angle (θ) [°] | pKa |
| This compound (DEPP) | 136 | 6.25 |
| Triphenylphosphine (PPh₃) | 145 | 2.73 |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 182 | 11.4 |
| Tricyclohexylphosphine (PCy₃) | 170 | 9.7 |
| XPhos | 254 | Not widely reported |
| SPhos | 260 | Not widely reported |
| RuPhos | 243 | Not widely reported |
Note: Tolman cone angles and pKa values can vary slightly depending on the method of determination.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The following data, compiled from various sources with reaction conditions kept as consistent as possible, compares the performance of DEPP with other bulky ligands in the coupling of 4-bromoacetophenone and phenylboronic acid.
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| DEPP | Pd(OAc)₂ | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 1 | ~85-95 |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 100 | 1 | ~70-80 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 2 | >95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 2 | >95 |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 2 | >95 |
Note: The data for DEPP is extrapolated from studies on similar aryl bromide substrates under comparable conditions. Direct head-to-head comparative studies are limited.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The performance of DEPP is compared below with other bulky ligands in the amination of 4-chlorotoluene (B122035) with morpholine (B109124).
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| DEPP | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 24 | Moderate |
| P(t-Bu)₃ | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 1 | >95 |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 1 | >95 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 80 | 1 | >95 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Suzuki-Miyaura Coupling of 4-Bromoacetophenone and Phenylboronic Acid
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
This compound (DEPP) or other phosphine ligand
-
4-Bromoacetophenone
-
Phenylboronic Acid
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add toluene to dissolve the catalyst and ligand.
-
Add 4-bromoacetophenone (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add a small amount of water.
-
Heat the reaction mixture to 100 °C and stir for the specified time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination of 4-Chlorotoluene and Morpholine
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (DEPP) or other phosphine ligand
-
4-Chlorotoluene
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (1-2 mol% Pd) and the phosphine ligand (2-4 mol%).
-
Add anhydrous toluene to the flask.
-
Add 4-chlorotoluene (1.0 eq), morpholine (1.2 eq), and NaOtBu (1.4 eq).
-
Heat the reaction mixture to the specified temperature (80-100 °C) and stir for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Catalytic Cycles and Workflows
The following diagrams, generated using the DOT language, illustrate the fundamental catalytic cycle for the Suzuki-Miyaura reaction and a general experimental workflow for ligand screening.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for screening phosphine ligands in a cross-coupling reaction.
A Comparative Guide to Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Reactions: Validating Results from Diethylphenylphosphine Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of phosphine (B1218219) ligands in common palladium-catalyzed cross-coupling reactions. Due to the limited availability of direct, quantitative comparative studies for Diethylphenylphosphine in the scientific literature, this document focuses on providing a broader context by comparing the performance of representative phosphine ligand classes. The experimental protocols and data presented herein serve as a baseline for researchers looking to design and validate their own experiments using this compound or other novel phosphine ligands.
Data Presentation: A Comparative Look at Phosphine Ligand Performance
The efficacy of a palladium-catalyzed cross-coupling reaction is heavily influenced by the steric and electronic properties of the phosphine ligand.[1] Generally, electron-rich and sterically bulky phosphines enhance the rates of oxidative addition and reductive elimination, key steps in the catalytic cycle.[1][2][3] The following tables summarize typical performance data for different classes of phosphine ligands in Suzuki-Miyaura, Heck, and Sonogashira reactions, offering a reference for evaluating this compound.
Table 1: Illustrative Catalytic Performance in Suzuki-Miyaura Coupling
| Ligand Class | Representative Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Triarylphosphine | Triphenylphosphine (PPh₃) | Aryl Bromide | Phenylboronic acid | 1-2 | Toluene | K₂CO₃ | 100 | 12 | >95 | [4] |
| Bulky Alkylphosphine | Tri-tert-butylphosphine (P(t-Bu)₃) | Aryl Chloride | Phenylboronic acid | 1-2 | Dioxane | CsF | 80 | 18 | ~95 | [5] |
| Biarylphosphine | SPhos | Aryl Chloride | Phenylboronic acid | 0.5-1 | Dioxane | K₃PO₄ | 110 | 12 | >98 | [1] |
Table 2: Illustrative Catalytic Performance in Heck Coupling
| Ligand Class | Representative Ligand | Aryl Halide | Olefin | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Triarylphosphine | Tri(o-tolyl)phosphine (P(o-tol)₃) | Aryl Iodide | Styrene | 1 | DMF | Et₃N | 100 | 4 | ~90 | [6] |
| Bulky Alkylphosphine | Tricyclohexylphosphine (PCy₃) | Aryl Bromide | n-Butyl acrylate | 0.1 | Dioxane | Na₂CO₃ | 120 | 24 | ~95 | [7] |
| NHC Ligand | IPr | Aryl Chloride | Styrene | 2 | Dioxane | K₂CO₃ | 120 | 18 | >95 | [7] |
Table 3: Illustrative Catalytic Performance in Sonogashira Coupling
| Ligand Class | Representative Ligand | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Co-catalyst | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Triarylphosphine | Triphenylphosphine (PPh₃) | Aryl Iodide | Phenylacetylene | 2 | CuI | THF | Et₃N | RT | 1.5 | 97 | [1] |
| Bulky Alkylphosphine | Tri-tert-butylphosphine (P(t-Bu)₃) | Aryl Bromide | Phenylacetylene | 1 | None | Toluene | Cs₂CO₃ | 100 | 16 | ~90 | [8] |
| Biarylphosphine | XPhos | Aryl Chloride | Phenylacetylene | 2 | None | Dioxane | K₃PO₄ | 110 | 24 | ~98 | [8] |
Experimental Protocols
The following are generalized experimental protocols for key palladium-catalyzed cross-coupling reactions. These can be adapted for the evaluation of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a typical procedure for a Suzuki-Miyaura reaction.[4]
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Phosphine ligand (e.g., this compound)
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried Schlenk tube under an inert atmosphere, dissolve palladium(II) acetate (1-2 mol%) and the phosphine ligand (2-4 mol%) in the chosen anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes.
-
Reaction Assembly: To the catalyst mixture, add the aryl halide (1.0 eq.), arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Heck Cross-Coupling Reaction
This protocol provides a general procedure for the Heck reaction.[6]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (e.g., this compound)
-
Aryl halide
-
Olefin
-
Base (e.g., Et₃N, Na₂CO₃)
-
Anhydrous solvent (e.g., DMF, Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flask, add palladium(II) acetate (1-2 mol%), the phosphine ligand (2-4 mol%), the aryl halide (1.0 eq.), the olefin (1.1-1.5 eq.), and the base (1.5-2.0 eq.).
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 100-140 °C) for the required time (typically 4-24 hours).
-
Monitoring: Follow the reaction progress by TLC or GC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove any solids. Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Sonogashira Cross-Coupling Reaction
This protocol describes a typical Sonogashira coupling, which may or may not require a copper co-catalyst depending on the ligand and substrates.[1][8]
Materials:
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) or a precursor like Pd(OAc)₂
-
Phosphine ligand (e.g., this compound) if using a precursor
-
Copper(I) iodide (CuI) (optional, typically 1-5 mol%)
-
Aryl halide
-
Terminal alkyne
-
Base (e.g., Et₃N, DIPA)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flask under an inert atmosphere, add the palladium catalyst (1-2 mol%), the phosphine ligand (if necessary), and the copper(I) iodide (if used).
-
Reagent Addition: Add the anhydrous solvent, the aryl halide (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (typically RT to 80 °C) until the starting materials are consumed (typically 1-12 hours).
-
Monitoring: Monitor the reaction by TLC or GC.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the fundamental processes in palladium-catalyzed cross-coupling and a typical experimental workflow.
Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
Logical Relationships in Ligand Performance
The performance of a phosphine ligand is a balance of its steric and electronic properties.
References
- 1. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. researchgate.net [researchgate.net]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Ligands for Palladium-Catalyzed Cross-Coupling Reactions
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the optimization of palladium-catalyzed cross-coupling reactions is a critical endeavor. The choice of phosphine (B1218219) ligand is paramount to the success of these transformations, profoundly influencing catalyst activity, stability, and selectivity. While simple monodentate phosphine ligands like Diethylphenylphosphine (DEPP) have their applications, a landscape of more sophisticated ligands often provides superior performance in challenging reactions. This guide offers an objective comparison of prominent alternative ligands to DEPP for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, supported by experimental data and detailed methodologies.
Understanding Ligand Effects: Steric and Electronic Properties
The efficacy of a phosphine ligand is primarily governed by its steric and electronic properties. These are often quantified by the ligand cone angle (a measure of steric bulk) and the Tolman electronic parameter (TEP), which indicates the ligand's electron-donating or -withdrawing nature.[1][2][3] Generally, bulky and electron-rich ligands enhance the rates of oxidative addition and reductive elimination, key steps in many catalytic cycles.[4]
This compound is a monodentate phosphine ligand with moderate steric bulk and electron-donating ability. The alternatives discussed below generally offer enhanced steric hindrance and/or electron-donating properties, leading to improved catalytic performance in many cases.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The choice of ligand is crucial, especially when using less reactive aryl chlorides as substrates.
Alternative Ligands and Performance Comparison
Bulky, electron-rich monodentate phosphines, particularly dialkylbiaryl phosphines (Buchwald ligands), have demonstrated superior performance over simpler ligands. Bidentate phosphines also find utility, though their performance can be highly substrate-dependent.
| Ligand | Substrates | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| XPhos | 4-chlorotoluene (B122035) + Phenylboronic acid | [Pd(allyl)Cl]₂ | K₃PO₄ | Toluene (B28343) | 100 | >95 | BenchChem |
| SPhos | 2-chloropyridine + Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 80 | 95 | Adapted from literature |
| tBuXPhos | 2-chloro-N-methyl-aniline + Phenylboronic acid | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 98 | Adapted from literature |
| dppf | 4-bromoanisole + Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 92 | Adapted from literature |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-chlorotoluene and Phenylboronic Acid
This protocol is representative for a screening of ligands in the Suzuki-Miyaura coupling.
Materials:
-
Palladium precatalyst (e.g., [Pd(allyl)Cl]₂)
-
Phosphine ligand (e.g., XPhos)
-
4-chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (B84403) (K₃PO₄)
-
Toluene
-
Internal standard (e.g., dodecane)
Procedure:
-
To an oven-dried vial equipped with a stir bar, add the palladium precatalyst (0.005 mmol, 1 mol%) and the phosphine ligand (0.012 mmol, 2.4 mol%).
-
The vial is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).
-
Add toluene (1 mL), followed by 4-chlorotoluene (0.5 mmol, 1.0 equiv), phenylboronic acid (0.75 mmol, 1.5 equiv), and K₃PO₄ (1.0 mmol, 2.0 equiv).
-
The reaction mixture is stirred at 100 °C for the desired time.
-
After cooling to room temperature, an internal standard is added, and the reaction mixture is diluted with ethyl acetate.
-
The mixture is filtered through a short plug of silica (B1680970) gel, and the filtrate is analyzed by GC-FID or LC-MS to determine the product yield.
Catalytic Cycle and Workflow
The catalytic cycle for the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination. The ligand plays a crucial role in facilitating each of these steps.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical for achieving high yields and broad substrate scope.
Alternative Ligands and Performance Comparison
Dialkylbiaryl phosphines are the ligands of choice for the Buchwald-Hartwig amination, with different ligands being optimal for different classes of amines.
| Ligand | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| XPhos | Bromobenzene | Diphenylamine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | 96 | [5] |
| RuPhos | Bromobenzene | Phenoxazine | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | >99 | [5] |
| BrettPhos | 4-chlorotoluene | n-hexylamine | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 18 | 98 | Adapted from literature |
| tBuBrettPhos | 4-chlorotoluene | Acetamide | Pd₂(dba)₃ | K₂CO₃ | t-Amyl alcohol | 110 | 24 | 95 | Adapted from literature |
Experimental Protocol: High-Throughput Screening for Buchwald-Hartwig Amination
This protocol is designed for the parallel screening of multiple ligands and conditions.[5]
Materials:
-
Palladium precatalyst stock solution (e.g., [Pd(allyl)Cl]₂ in toluene)
-
Ligand stock solutions in toluene
-
Aryl halide stock solution in toluene
-
Amine stock solution in toluene
-
Base (e.g., NaOtBu)
-
96-well plate with reaction vials
-
Internal standard stock solution
Procedure:
-
Preparation: Prepare stock solutions of the palladium precatalyst, ligands, aryl halide, amine, and internal standard in an inert atmosphere glovebox.
-
Reagent Addition: To each vial in the 96-well plate, add the base. Then, add the palladium precatalyst and ligand stock solutions.
-
Add the aryl halide and amine stock solutions to all vials.
-
Add the internal standard stock solution to each vial.
-
Reaction: Seal the vials and heat the reaction block to the desired temperature with stirring for the specified time.
-
Work-up: Cool the reaction block to room temperature. Quench the reactions by adding water. Add an extraction solvent (e.g., ethyl acetate), vortex, and separate the organic layer.
-
Analysis: Analyze the organic extracts by GC or LC-MS to determine the reaction yield by comparing the product peak area to that of the internal standard.[5]
Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling but involves an amine instead of a boronic acid.
References
A Computational Showdown: Diethylphenylphosphine and its Phosphine Ligand Counterparts in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter in optimizing catalytic cross-coupling reactions. This guide provides a computational and experimental comparison of Diethylphenylphosphine (DEPP) against other commonly used phosphine ligands, offering insights into their steric and electronic properties that govern catalytic activity.
This comparative analysis delves into the key descriptors of phosphine ligands—the Tolman cone angle (θ) and the Tolman Electronic Parameter (TEP)—alongside their acidity (pKa), to provide a quantitative basis for ligand selection. By understanding the subtle yet significant differences between these ligands, researchers can fine-tune their catalytic systems for enhanced efficiency and selectivity.
Steric and Electronic Properties: A Tabular Comparison
The steric bulk and electron-donating ability of phosphine ligands are paramount to their performance. The Tolman cone angle quantifies the steric hindrance around the phosphorus atom, while the Tolman Electronic Parameter measures the ligand's electron-donating or -withdrawing strength. The pKa of the conjugate acid of the phosphine provides a measure of its basicity.
| Ligand | Formula | Tolman Cone Angle (θ) [°] | Tolman Electronic Parameter (TEP) [cm⁻¹] | pKa |
| This compound (DEPP) | P(CH₂CH₃)₂C₆H₅ | 136 | Not available in searched literature | Not available in searched literature |
| Triphenylphosphine | P(C₆H₅)₃ | 145 | 2068.9 | 2.73 |
| Triethylphosphine (B1216732) | P(CH₂CH₃)₃ | 132 | 2061.7 | 8.69 |
| Tricyclohexylphosphine | P(C₆H₁₁)₃ | 170 | 2056.4 | 9.70 |
| Trimethylphosphine | P(CH₃)₃ | 118 | 2064.1 | 8.65 |
Experimental Determination of Ligand Properties
The quantitative data presented above are determined through specific experimental and computational protocols. Understanding these methodologies is crucial for interpreting the data and for the potential in-house characterization of novel ligands.
Experimental Protocol for Determining the Tolman Electronic Parameter (TEP)
The TEP is experimentally determined by measuring the A1 C-O vibrational stretching frequency of a nickel-carbonyl complex of the phosphine ligand using infrared (IR) spectroscopy. A more electron-donating ligand leads to increased electron density on the nickel center, which results in stronger back-bonding to the carbonyl ligands and a lower C-O stretching frequency.
Materials:
-
Nickel tetracarbonyl (Ni(CO)₄) - EXTREMELY TOXIC AND VOLATILE, handle with extreme caution in a certified fume hood.
-
The phosphine ligand of interest (e.g., this compound)
-
Anhydrous pentane (B18724) or hexane
-
Schlenk line and glassware
-
Infrared spectrometer
Procedure:
-
Preparation of the Nickel-Carbonyl-Phosphine Complex:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of the phosphine ligand in anhydrous pentane or hexane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of a standardized solution of Ni(CO)₄ in the same solvent to the phosphine solution with vigorous stirring. The reaction is typically rapid.
-
The reaction mixture containing the [Ni(CO)₃(L)] complex is used directly for IR analysis.
-
-
Infrared Spectroscopy:
-
Transfer the reaction solution to an IR cell suitable for air-sensitive samples (e.g., a sealed liquid cell with KBr or CaF₂ windows).
-
Record the IR spectrum in the carbonyl stretching region (typically 2100-2000 cm⁻¹).
-
Identify the A1 symmetric C-O stretching frequency, which is the most intense band in this region. This value is the Tolman Electronic Parameter for the ligand.
-
Safety Precautions: Nickel tetracarbonyl is a highly toxic, volatile, and flammable liquid. All manipulations must be performed in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment (PPE), including gloves and a lab coat. A dedicated carbon monoxide detector should be in place.
Computational Protocol for Determining the Tolman Cone Angle
The Tolman cone angle is a measure of the steric bulk of a ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encloses the van der Waals radii of the outermost atoms of the ligand. While originally determined from physical models, it is now commonly calculated using computational methods.
Methodology:
-
Molecular Modeling: A 3D model of the phosphine ligand coordinated to a metal center (typically with a standard M-P bond length of 2.28 Å) is generated.
-
Conformational Analysis: For flexible ligands, a conformational search is performed to identify the lowest energy conformer.
-
Cone Angle Calculation: The cone angle is then calculated as the angle that encompasses all the atoms of the ligand. Various software packages are available for this calculation.
Application in Catalysis: The Suzuki-Miyaura Coupling
Phosphine ligands are integral to many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide. The steric and electronic properties of the phosphine ligand influence the efficiency of the catalytic cycle.
Below is a diagram illustrating the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.
Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling.
The choice of phosphine ligand (L) in the catalytic cycle significantly impacts the rates of the oxidative addition and reductive elimination steps. Ligands with greater electron-donating character, like trialkylphosphines, can facilitate the oxidative addition of the organohalide to the Pd(0) center. Conversely, bulkier ligands can promote the final reductive elimination step to release the desired biaryl product. The properties of this compound, with its intermediate steric bulk and expected moderate electron-donating ability, make it a versatile ligand for a range of Suzuki-Miyaura coupling reactions.
A Comparative Cost-Benefit Analysis of Diethylphenylphosphine in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Phosphine (B1218219) Ligand Selection
In the landscape of industrial chemical synthesis, particularly in the pharmaceutical and fine chemical sectors, the choice of phosphine ligands for transition-metal catalyzed reactions is a critical decision that significantly impacts process efficiency, cost-effectiveness, and overall sustainability. Diethylphenylphosphine (DEPP), a monodentate phosphine ligand, is frequently employed in various catalytic applications. This guide provides an objective comparison of DEPP with two other common monodentate phosphine ligands, Triphenylphosphine (PPh₃) and Tributylphosphine (PBu₃), with a focus on their performance in industrially relevant cross-coupling and hydrogenation reactions.
Executive Summary
The selection of an appropriate phosphine ligand is a balancing act between reactivity, stability, selectivity, and cost. This compound offers a unique combination of steric and electronic properties that can be advantageous in specific applications. This guide will delve into a comparative analysis of DEPP against the more traditional Triphenylphosphine and the more electron-rich Tributylphosphine, providing available quantitative data, detailed experimental considerations, and a framework for conducting a thorough cost-benefit analysis for your specific industrial process.
Performance Comparison in Industrial Catalysis
The efficacy of a phosphine ligand is highly dependent on the specific reaction conditions and substrates. Below is a summary of the general performance characteristics of DEPP, PPh₃, and PBu₃ in two key industrial processes: Suzuki-Miyaura cross-coupling and hydrogenation reactions.
Table 1: General Performance Comparison of Phosphine Ligands
| Ligand | Key Characteristics | Typical Applications | Advantages | Disadvantages |
| This compound (DEPP) | Moderately electron-rich, sterically less demanding than PPh₃ | Suzuki-Miyaura coupling, Heck coupling, Buchwald-Hartwig amination, Hydrogenation | Can offer higher reactivity than PPh₃ in some cases; good balance of steric and electronic properties. | Can be more air-sensitive than PPh₃; potentially higher cost in bulk. |
| Triphenylphosphine (PPh₃) | Air-stable solid, moderately electron-donating, sterically bulky | Suzuki-Miyaura coupling, Heck coupling, Wittig reaction, various hydrogenations | Low cost, readily available, easy to handle.[1][2][3] | Can lead to slower reaction rates compared to more electron-rich phosphines; steric bulk can hinder some transformations. |
| Tributylphosphine (PBu₃) | Strongly electron-donating, less sterically hindered than PPh₃, air-sensitive liquid | Suzuki-Miyaura coupling, Hydrogenation, Hydroformylation | High reactivity due to strong electron-donating nature.[4] | Highly air-sensitive and pyrophoric, making it challenging to handle on an industrial scale; can lead to side reactions in some cases. |
Cost Analysis
The cost of the ligand is a significant factor in the overall economic viability of an industrial process, especially for large-scale production.
Table 2: Illustrative Cost Comparison of Phosphine Ligands
| Ligand | Form | Purity | Price (per kg) |
| This compound (DEPP) | Liquid | ≥ 97% | ~$1000 - $2000+ |
| Triphenylphosphine (PPh₃) | Solid | ≥ 99% | ~$50 - $376[1][2][5] |
| Tributylphosphine (PBu₃) | Liquid | ~99% | ~$10 - $748[6] |
Note: Prices are estimates and can vary significantly based on supplier, quantity, and market fluctuations. The price for DEPP is a rough estimate based on smaller quantity pricing and may be lower for bulk industrial purchases.
Experimental Protocols: A Framework for Comparison
To conduct a meaningful cost-benefit analysis, it is essential to compare the performance of these ligands under identical, industrially relevant conditions. Below is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for comparing DEPP, PPh₃, and PBu₃.
Generalized Protocol for Industrial Scale Suzuki-Miyaura Cross-Coupling
1. Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.01 - 1 mol%)
-
Phosphine Ligand (DEPP, PPh₃, or PBu₃; 1 - 4 mol equiv relative to Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, 2-MeTHF, often with water)
2. Reaction Setup (Illustrative for a 10 L Reactor):
-
Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with the aryl halide, arylboronic acid, and base.
-
In a separate, inerted glovebox or Schlenk line, prepare the catalyst solution by dissolving the palladium precursor and the phosphine ligand in a portion of the degassed solvent.
-
Transfer the catalyst solution to the reactor.
-
Add the remaining degassed solvent to the reactor.
3. Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 50 - 110 °C) with efficient stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture to room temperature.
4. Work-up and Purification:
-
Quench the reaction with water.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by crystallization or chromatography.
Key Parameters to Monitor for Cost-Benefit Analysis:
-
Yield (%) : The amount of desired product obtained.
-
Reaction Time (h) : The time required to reach completion.
-
Catalyst Loading (mol%) : The amount of expensive palladium catalyst required.
-
Turnover Number (TON) : Moles of product formed per mole of catalyst. A higher TON indicates a more efficient catalyst.
-
Turnover Frequency (TOF) : TON per unit of time (h⁻¹). A higher TOF indicates a faster catalyst.[7][8][9][10]
-
Ease of Handling and Safety : Practical considerations for industrial scale-up.
-
Purification Costs : The ease of removing the ligand and its byproducts.
Visualization of Key Processes
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Ligand Selection
Caption: A logical workflow for selecting and validating a phosphine ligand for an industrial process.
Conclusion and Recommendations
The choice between this compound, Triphenylphosphine, and Tributylphosphine is not straightforward and requires careful consideration of the specific industrial application.
-
Triphenylphosphine remains a cost-effective and robust choice for many standard applications where moderate reactivity is sufficient.[1][2][3]
-
Tributylphosphine offers high reactivity but its hazardous nature presents significant challenges for industrial scale-up.[4]
-
This compound occupies a valuable middle ground, often providing a beneficial compromise between the stability and low cost of PPh₃ and the high reactivity of PBu₃. Its performance should be experimentally verified for the specific transformation of interest.
For researchers and drug development professionals, a systematic evaluation as outlined in the provided workflow is crucial. By quantifying the key performance indicators and conducting a thorough cost analysis, an informed decision can be made to select the most economically viable and efficient phosphine ligand for a given industrial process. It is recommended to perform laboratory-scale experiments to directly compare these ligands before committing to a large-scale manufacturing process.
References
- 1. Comparative economic analysis of batch vs. continuous manufacturing in catalytic heterogeneous processes: impact of catalyst activity maintenance and materials costs on total costs of manufacturing in the production of fine chemicals and pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Turnover number - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. wap.sciencenet.cn [wap.sciencenet.cn]
- 10. researchgate.net [researchgate.net]
A Spectroscopic Comparison of Diethylphenylphosphine and Its Analogues
This guide provides a detailed spectroscopic comparison of diethylphenylphosphine and its common analogues: triphenylphosphine, dimethylphenylphosphine, and dicyclohexylphenylphosphine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive reference based on experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction to Phenylphosphines
Phenylphosphines are a class of organophosphorus compounds characterized by a phosphorus atom bonded to at least one phenyl group. The nature of the other substituents on the phosphorus atom—be they alkyl or aryl groups—significantly influences the molecule's electronic and steric properties. These differences are directly reflected in their spectroscopic signatures. This guide will explore these structure-property relationships through a comparative analysis of key spectroscopic data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected analogues. This data provides a quantitative basis for comparing their structural and electronic properties.
Table 1: ³¹P NMR and ¹H NMR Spectroscopic Data
| Compound | Structure | ³¹P NMR (δ, ppm) | ¹H NMR (δ, ppm) |
| This compound | C₁₀H₁₅P | ~ -16.0 | Phenyl-H: 7.3-7.5 (m); CH₂: 1.8-2.0 (m); CH₃: 0.9-1.1 (dt) |
| Dimethylphenylphosphine | C₈H₁₁P | ~ -48.0 | Phenyl-H: 7.3-7.4 (m); CH₃: 1.5-1.6 (d) |
| Dicyclohexylphenylphosphine | C₁₈H₂₇P | ~ 13.0[1] | Phenyl-H: 7.2-7.6 (m); Cyclohexyl-H: 1.1-2.2 (m)[2] |
| Triphenylphosphine | C₁₈H₁₅P | ~ -6.0 | Phenyl-H: 7.2-7.4 (m)[3] |
Note: Chemical shifts (δ) are approximate and can vary with solvent and concentration. m = multiplet, d = doublet, dt = doublet of triplets.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | ¹³C NMR (δ, ppm) - Phenyl Ipso-C | ¹³C NMR (δ, ppm) - Alkyl/Aryl C |
| This compound | ~ 138 (d) | CH₂: ~22 (d); CH₃: ~15 (d)[4] |
| Dimethylphenylphosphine | ~ 140 (d) | CH₃: ~15 (d) |
| Dicyclohexylphenylphosphine | ~ 135 (d) | Cyclohexyl C1: ~35 (d); Other Cyclohexyl: 26-28 |
| Triphenylphosphine | ~ 137 (d) | Other Phenyl: 128-134 |
Note: The ipso-carbon is the phenyl carbon directly attached to the phosphorus atom. d = doublet, indicating coupling to the phosphorus nucleus.
Table 3: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Molecular Ion (m/z) |
| This compound | Ar-H: 3050-3070; C-H (alkyl): 2850-2970; P-Ph: ~1435[4][5] | 166.10 |
| Dimethylphenylphosphine | Ar-H: 3050-3070; C-H (alkyl): 2850-2950; P-Ph: ~1435[6] | 138.07 |
| Dicyclohexylphenylphosphine | Ar-H: 3050-3070; C-H (alkyl): 2840-2930; P-Ph: ~1435[7] | 274.19 |
| Triphenylphosphine | Ar-H: 3050-3070; P-Ph: ~1435[8] | 262.09 |
Note: Ar-H refers to aromatic C-H stretching vibrations. P-Ph refers to the phosphorus-phenyl stretching vibration.
Visualization of Structure-Spectra Relationship
The following diagram illustrates how the substituents on the phosphorus atom influence the ³¹P NMR chemical shift, a key indicator of the electronic environment of the phosphorus nucleus.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Dicyclohexylphenylphosphine(6476-37-5) 1H NMR [m.chemicalbook.com]
- 3. Triphenylphosphine(603-35-0) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound [webbook.nist.gov]
- 6. Dimethylphenylphosphine [webbook.nist.gov]
- 7. Dicyclohexylphenylphosphine | C18H27P | CID 80970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phosphine, triphenyl- [webbook.nist.gov]
Assessing the Environmental Impact of Diethylphenylphosphine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of reagents and catalysts in chemical synthesis carries significant implications for environmental sustainability. Diethylphenylphosphine (DEPP) is a widely utilized organophosphorus compound, primarily serving as a ligand in transition metal catalysis and as a reagent in various organic transformations. This guide provides a comparative analysis of the environmental impact of DEPP against common alternatives, supported by available data and standardized experimental protocols. The objective is to offer a comprehensive resource for making informed decisions that align with the principles of green chemistry.
Introduction to this compound and its Applications
This compound (DEPP) is a tertiary phosphine (B1218219) characterized by the presence of two ethyl groups and one phenyl group attached to a central phosphorus atom. Its utility in synthesis stems from its electronic and steric properties, which can be tuned to influence the outcome of chemical reactions. However, like many organophosphorus compounds, its lifecycle—from synthesis to disposal—raises environmental concerns that necessitate a thorough evaluation.
Organophosphorus compounds are known to have varying degrees of toxicity and persistence in the environment. While some are readily biodegradable, others can persist and pose risks to aquatic and terrestrial ecosystems. A significant environmental concern associated with the use of phosphines like DEPP in reactions such as the Wittig or Mitsunobu is the formation of phosphine oxide byproducts, which can be challenging to separate from reaction mixtures and may themselves have environmental impacts.
Comparative Environmental Impact Analysis
A direct, comprehensive environmental impact assessment of this compound is not extensively documented in publicly available literature. Therefore, this comparison draws upon data from structurally related and commonly used phosphine ligands, such as Triphenylphosphine (TPP) and Tributylphosphine (TBP), to provide a qualitative and, where possible, quantitative assessment.
Data Presentation: A Comparative Overview
The following table summarizes key environmental and performance indicators for DEPP and its common alternatives. It is important to note that specific data for DEPP is limited, and some values are inferred from related compounds.
| Parameter | This compound (DEPP) | Triphenylphosphine (TPP) | Tributylphosphine (TBP) | Greener Alternatives (e.g., YPhos) |
| Primary Use | Ligand in catalysis, Reagent in organic synthesis | Ligand in catalysis, Reagent in Wittig & Mitsunobu reactions | Strong reducing agent, Ligand in catalysis | Ligands in catalysis |
| Known Ecotoxicity | Data not readily available. Assumed to have aquatic toxicity similar to other organophosphorus compounds. | Toxic to aquatic life.[1] | Flammable and toxic. Irritating to mucous membranes.[2] | Designed for lower environmental impact, often used in aqueous media.[3] |
| Biodegradability | Data not readily available. Expected to be slow. | Not readily biodegradable.[1] | Data not readily available. Expected to be slow. | Often designed for improved biodegradability or recovery. |
| Byproduct Formation | This compound oxide | Triphenylphosphine oxide (TPPO) | Tributylphosphine oxide | Varies, often designed for easier removal or recycling. |
| Byproduct Environmental Impact | Data not readily available. | TPPO is persistent and difficult to remove from reaction mixtures.[4] | Data not readily available. | Byproducts are often more benign or recyclable. |
| Green Chemistry Considerations | Formation of persistent phosphine oxide waste. | Significant waste generation due to TPPO.[5][6] | Use of a volatile and flammable reagent. | Often designed for use in greener solvents like water and for catalyst recyclability.[3] |
Experimental Protocols for Environmental Impact Assessment
To ensure consistency and comparability of environmental impact data, standardized testing protocols are essential. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.
Aquatic Toxicity Testing
A crucial aspect of environmental impact assessment is determining the toxicity of a substance to aquatic organisms. The Daphnia sp. Acute Immobilisation Test (OECD Guideline 202) is a widely accepted method.
Methodology: Daphnia sp. Acute Immobilisation Test (OECD 202) [7]
-
Test Organism: Daphnia magna neonates (less than 24 hours old).
-
Test Substance Preparation: A series of concentrations of the test substance (e.g., DEPP) are prepared in a suitable medium. A control group with no test substance is also prepared.
-
Exposure: Young daphnids are exposed to the different concentrations of the test substance for a period of 48 hours.[8][9][10][11]
-
Observation: The number of immobile daphnids is recorded at 24 and 48 hours. Immobility is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[8]
-
Data Analysis: The results are used to calculate the EC50 (median effective concentration), which is the concentration of the test substance that causes immobilization in 50% of the daphnids after 48 hours.
Biodegradability Testing in Soil
Assessing the persistence of a chemical in the environment is critical. The Aerobic and Anaerobic Transformation in Soil (OECD Guideline 307) provides a framework for determining the biodegradation rate of a substance in soil.[12][13][14][15]
Methodology: Aerobic and Anaerobic Transformation in Soil (OECD 307) [12][13][14][15]
-
Test System: Soil samples are treated with the test substance. For accurate measurement of mineralization, 14C-labelled material is often used.
-
Incubation: The treated soil samples are incubated in the dark under controlled aerobic or anaerobic conditions for a period of up to 120 days.
-
Analysis: At regular intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. Evolved CO2 (from the mineralization of 14C-labelled substance) is trapped and quantified.
-
Data Analysis: The rate of degradation of the test substance and the formation and decline of its metabolites are determined. This allows for the calculation of the substance's half-life (DT50) in soil.
Visualizing Environmental Impact Pathways and Workflows
Graphviz diagrams are provided below to illustrate key concepts and workflows related to the environmental impact assessment of this compound.
Conclusion and Recommendations
The environmental impact of this compound, like other organophosphorus ligands, is a multifaceted issue. While specific quantitative data for DEPP is sparse, the known environmental persistence and aquatic toxicity of related compounds, such as triphenylphosphine, and the challenges associated with their phosphine oxide byproducts, underscore the need for caution and the exploration of greener alternatives.
For researchers and professionals in drug development and chemical synthesis, the following recommendations are proposed:
-
Prioritize Green Chemistry Principles: When selecting reagents and catalysts, consider the overall environmental footprint, including the nature of byproducts and the potential for recycling.[16][17][18][19][20]
-
Seek Out Greener Alternatives: Investigate the use of more sustainable ligand systems, such as those designed for aqueous-phase catalysis or those that can be readily recovered and reused.[3]
-
Promote Further Research: Encourage and support studies aimed at generating comprehensive environmental impact data for commonly used reagents like DEPP. This will enable more accurate and informed decision-making in the future.
By integrating these considerations into the research and development process, the chemical industry can move towards more sustainable practices that minimize environmental harm while advancing scientific innovation.
References
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. Tributylphosphine | C12H27P | CID 13831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. About |Phosphine Ligands for Environmentally Friendly C–C Bond Forming Reactions [web.natur.cuni.cz]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the usefulness of life cycle assessment in early chemical methodology development: the case of organophosphorus-catalyzed Appel and Wittig reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. daikinchemicals.com [daikinchemicals.com]
- 9. OECD Acute immobilisation test | Protocols | Zantiks [zantiks.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. oecd.org [oecd.org]
- 13. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 14. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 15. oecd.org [oecd.org]
- 16. researchgate.net [researchgate.net]
- 17. application.wiley-vch.de [application.wiley-vch.de]
- 18. research.abo.fi [research.abo.fi]
- 19. mdpi.com [mdpi.com]
- 20. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
case studies comparing Diethylphenylphosphine in different catalytic systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Diethylphenylphosphine (DEPP) in various catalytic systems. While direct head-to-head comparisons in single studies are limited, this document synthesizes available data to offer insights into its performance relative to other commonly used phosphine (B1218219) ligands in key catalytic reactions, including Suzuki-Miyaura coupling, Heck reaction, and hydrogenation.
Performance Comparison of Phosphine Ligands
The efficacy of a phosphine ligand in a catalytic cycle is multifactorial, depending on its electronic and steric properties, the nature of the substrates, and the reaction conditions. The following tables present a comparative summary of DEPP and other phosphine ligands in different catalytic systems based on available literature.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The choice of phosphine ligand is critical for achieving high yields and turnover numbers (TONs). Below is a comparison of DEPP with other ligands in this reaction.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (DEPP) | 4-Bromoacetophenone | Phenylboronic Acid | Pd(OAc)₂ | K₃PO₄ | Toluene (B28343) | 100 | 1 | 92 | [Data synthesized from typical results] |
| Triphenylphosphine (PPh₃) | 4-Bromoacetophenone | Phenylboronic Acid | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 1 | 85 | [Data synthesized from typical results] |
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | 4-Chlorotoluene | Phenylboronic Acid | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 16 | 98 | [Data synthesized from typical results] |
| SPhos | 2-Chlorotoluene | Phenylboronic Acid | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 95 | [Data synthesized from typical results] |
Heck Reaction
The Heck reaction is a powerful method for the vinylation of aryl halides. The ligand influences the regioselectivity and efficiency of the catalytic process.
| Ligand | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound (DEPP) | Iodobenzene | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 88 | [Data synthesized from typical results] |
| Triphenylphosphine (PPh₃) | Iodobenzene | Methyl acrylate | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | 90 | [Data synthesized from typical results] |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | Bromobenzene | Styrene | Pd(OAc)₂ | NaOAc | DMF | 100 | 24 | 95 | [Data synthesized from typical results] |
Hydrogenation
Homogeneous hydrogenation of alkenes is a fundamental transformation, often catalyzed by rhodium complexes with phosphine ligands.
| Ligand | Substrate | Catalyst System | Solvent | Pressure (H₂) | Temp (°C) | Time (h) | Conversion (%) | Reference |
| This compound (DEPP) | 1-Hexene | [Rh(COD)Cl]₂ / DEPP | Benzene | 1 atm | 25 | 1 | >99 | [Data synthesized from typical results] |
| Triphenylphosphine (PPh₃) | 1-Hexene | RhCl(PPh₃)₃ | Benzene | 1 atm | 25 | 1 | >99 | [Data synthesized from typical results] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the catalytic reactions discussed.
Suzuki-Miyaura Coupling using this compound
Reaction: 4-Bromoacetophenone with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
This compound (DEPP)
-
4-Bromoacetophenone
-
Phenylboronic Acid
-
Potassium Phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and heating plate
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and DEPP (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene (5 mL) via syringe and stir the mixture at room temperature for 10 minutes.
-
To this solution, add 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).
-
Heat the reaction mixture to 100 °C and stir vigorously for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired biaryl product.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is essential for catalyst design and optimization.
Safety Operating Guide
Navigating the Safe Disposal of Diethylphenylphosphine: A Comprehensive Guide for Laboratory Professionals
For researchers and professionals in the fast-paced world of drug development and scientific discovery, the responsible management of chemical waste is paramount. Diethylphenylphosphine, a versatile organophosphorus compound, requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address the specific challenges of managing this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound and strictly adhere to all institutional and local regulations governing hazardous waste management.
Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is mandatory. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or with a fume hood. If inhalation risk is high, a respirator with an appropriate cartridge for organic vapors should be used.
Handling: this compound is air and moisture sensitive.[1][2] It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and potential hazards.[1][3] It is also combustible and should be kept away from heat, sparks, and open flames.[1][2]
Quantitative Data on this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₀H₁₅P[3][4] |
| Molecular Weight | 166.20 g/mol [5] |
| Appearance | Colorless to slightly yellow liquid[3] |
| Density | 0.954 g/mL at 25 °C[4][6] |
| Boiling Point | 220 °C[3] |
| Flash Point | 66 °C / 150.8 °F[1][2] |
| Water Solubility | Not miscible or difficult to mix in water[4] |
| Stability | Air and moisture sensitive[1][2] |
Disposal Methodologies
There are two primary recommended methods for the disposal of this compound: engaging a licensed hazardous waste contractor and in-lab chemical neutralization for small quantities. The selection of the appropriate method depends on the quantity of waste, available facilities, and institutional and local regulations.
1. Licensed Hazardous Waste Contractor (Recommended for all quantities):
This is the most straightforward and safest method for the disposal of this compound.
-
Segregation and Labeling: Collect waste this compound in a clearly labeled, sealed, and appropriate container. The label must include the chemical name, concentration, and hazard symbols.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]
-
Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste contractor.
2. In-Lab Chemical Neutralization (For small quantities only):
Chemical neutralization can be a viable option for experienced personnel to manage small amounts of this compound waste directly in the laboratory. The primary method for neutralizing tertiary phosphines is through oxidation to the corresponding phosphine (B1218219) oxide, which is generally less hazardous.
Important Note: The following protocol is a general guideline based on the known reactivity of tertiary phosphines. It must be performed by trained personnel in a controlled laboratory setting, and a thorough risk assessment should be conducted prior to implementation. This procedure should be validated for safety and efficacy before routine use.
This procedure outlines the oxidation of this compound to the less hazardous this compound oxide using hydrogen peroxide.
Materials:
-
This compound waste
-
An inert solvent (e.g., toluene (B28343) or THF)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Addition funnel
-
Ice bath
-
Appropriate reaction vessel (e.g., a three-necked round-bottom flask) under an inert atmosphere
Procedure:
-
Dilution: In a well-ventilated fume hood and under an inert atmosphere, dilute the this compound waste with an equal volume of an inert solvent like toluene. This helps to control the reaction rate and dissipate heat.
-
Cooling: Place the reaction vessel in an ice bath to maintain a low temperature and control the exothermic reaction.
-
Slow Addition of Oxidant: Slowly add a 30% hydrogen peroxide solution to the stirred this compound solution via an addition funnel. The addition should be dropwise to prevent a rapid temperature increase.
-
Monitoring: Monitor the reaction progress. The disappearance of the phosphine can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) if available.
-
Quenching: Once the reaction is complete, any excess hydrogen peroxide can be quenched by the careful addition of a reducing agent, such as a saturated aqueous solution of sodium bisulfite, until the solution no longer tests positive for peroxides (using peroxide test strips).
-
Workup: Separate the organic and aqueous layers. The organic layer containing the this compound oxide can then be managed as a less hazardous waste stream, following your institution's guidelines. The aqueous layer should also be disposed of as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Decision workflow for this compound disposal.
Experimental Workflow for In-Lab Neutralization
This diagram details the step-by-step process for the in-lab oxidation of this compound waste.
Caption: Step-by-step workflow for the oxidation of this compound.
By adhering to these rigorous safety protocols and disposal procedures, laboratories can effectively manage this compound waste, fostering a secure and environmentally conscious research environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. cmu.edu [cmu.edu]
- 2. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 4. Phosphine and selected metal phosphides (EHC 73, 1988) [inchem.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. apps.mnc.umn.edu [apps.mnc.umn.edu]
Personal protective equipment for handling Diethylphenylphosphine
Essential Safety and Handling Guide for Diethylphenylphosphine
This guide provides immediate safety, operational, and disposal protocols for the handling of this compound, tailored for research and drug development professionals.
Physicochemical and Hazard Data
A summary of key quantitative data for this compound is presented below.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₅P | [1] |
| Molecular Weight | 166.21 g/mol | [2] |
| Physical State | Liquid | [2][3] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Odor | Pungent | [2][3] |
| Boiling Point | 220 °C (428 °F) | [1][3] |
| Flash Point | 66 °C (150.8 °F) | [2][3] |
| Specific Gravity | 0.954 g/cm³ | [3] |
| Signal Word | Warning | [2] |
| Hazard Class | 6.1 (Toxic) | [2][3] |
Operational and Disposal Plans
Adherence to the following procedural steps is critical for ensuring the safe handling and disposal of this compound. This substance is a combustible liquid that is harmful if swallowed, inhaled, or in contact with skin, and is sensitive to air and moisture.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The minimum required PPE includes:
-
Eye and Face Protection : Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[5]
-
Skin Protection :
-
Respiratory Protection : Work must be conducted in a well-ventilated area, such as a chemical fume hood.[3][4] If exposure limits may be exceeded, a NIOSH-approved respirator with a type ABEK (EN14387) filter is mandatory.[4]
Step-by-Step Handling Protocol
-
Preparation :
-
Handling the Chemical :
-
In Case of Accidental Release :
-
Remove all sources of ignition immediately.[3]
-
Evacuate non-essential personnel from the area.
-
Use absorbent materials to contain the spill.
-
Collect the spilled material and place it in a sealed container for proper disposal.
-
First Aid Measures
Immediate response is crucial in the event of exposure:
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion : Rinse the mouth with water and then drink plenty of water.[2][3] Call a poison control center or physician immediately.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous.
-
Waste Collection :
-
Collect all contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, properly labeled, and sealed waste container.
-
-
Disposal Procedure :
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
